Nonadecanophenone
Description
Properties
IUPAC Name |
1-phenylnonadecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25(26)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWRNRBSHQDWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405305 | |
| Record name | Nonadecanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103044-68-4 | |
| Record name | Nonadecanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Nonadecanophenone chemical properties and structure elucidation
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Nonadecanophenone
Introduction: Defining the Target Molecule
The term "nonadecanophenone" suggests a chemical structure comprising a 19-carbon aliphatic chain (nonadecane) and a phenyl ketone (phenone) moiety. Based on IUPAC nomenclature, this points to a family of isomers, with the most probable candidate being 1-phenylnonadecan-1-one . This guide will focus on this isomer as the primary subject. Long-chain ketones are significant structural motifs in bioactive compounds and industrial chemicals, making their precise characterization a critical task for researchers and developers.[1]
This document provides a comprehensive, methodology-focused guide for researchers, scientists, and drug development professionals on the elucidation of the structure and properties of nonadecanophenone. We will proceed with a logical workflow, demonstrating how a combination of modern analytical techniques can be used to build an unassailable structural proof, from determining the molecular formula to mapping the precise connectivity of every atom.
Part 1: Core Physicochemical and Spectroscopic Properties
A foundational step in characterizing any new compound is to determine its fundamental physicochemical properties and to predict its spectroscopic signatures. This data provides the initial framework for all subsequent structural analysis.
Predicted Physicochemical Data
For a molecule like 1-phenylnonadecan-1-one, many properties can be predicted based on its constituent parts: a long, nonpolar alkyl chain and a moderately polar aryl ketone head.
| Property | Predicted Value / Observation | Rationale & Comparative Data |
| Molecular Formula | C₂₅H₄₂O | Derived from a C₁₉H₃₉ alkyl chain attached to a C₆H₅CO- group. |
| Molecular Weight | 358.61 g/mol | Calculated from the molecular formula. For comparison, the related C19 aliphatic ketone, 10-nonadecanone, has a molecular weight of 282.50 g/mol .[2] |
| Physical State | Waxy Solid at STP | Long-chain hydrocarbons and ketones are typically waxy solids due to significant van der Waals forces. |
| Melting Point | 60-70 °C (Estimate) | Similar long-chain functionalized alkanes, like 1-nonadecanol, have melting points in the 60-61 °C range.[3] The bulky phenyl group may slightly alter crystal packing. |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexanes, chloroform, ethyl acetate). | The dominant C25 hydrocarbon backbone dictates its nonpolar character. |
| UV-Vis λmax | ~240 nm, ~280 nm | Expected absorptions for a benzoyl chromophore. |
Part 2: A Validated Workflow for Structure Elucidation
The unambiguous determination of a novel chemical structure is a systematic process. Each analytical step provides a layer of evidence, and together, they form a self-validating system. This section details the causality behind the experimental choices for elucidating the structure of nonadecanophenone.
Caption: Overall workflow for the structure elucidation of nonadecanophenone.
Step 1. High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint
Expertise & Causality: Before attempting to build the structure, we must know the exact elemental composition. HRMS is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the unambiguous determination of the molecular formula.[4][5]
Expected Results for 1-Phenylnonadecan-1-one:
-
Molecular Ion [M+H]⁺: An exact mass of 359.3290 (for C₂₅H₄₃O⁺). This precision is crucial to distinguish it from other potential formulas.
-
Key Fragmentation Patterns: The power of mass spectrometry also lies in its fragmentation, which provides initial structural clues.[6]
-
Acylium Ion: A prominent peak at m/z 105.0335 , corresponding to the [C₆H₅CO]⁺ fragment. This is a classic indicator of a benzoyl moiety.
-
Benzylic Ion: A peak at m/z 77.0391 , corresponding to the phenyl cation [C₆H₅]⁺.
-
Alkyl Chain Fragmentation: A series of losses corresponding to fragments of the C₁₈H₃₇ alkyl chain.
-
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter.[7]
-
Instrumentation: Utilize a Liquid Chromatography system coupled to an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan from m/z 50 to 500.
-
Resolution: Set to >60,000 to ensure accurate mass measurement.
-
Data Analysis: Use software to calculate the elemental composition from the exact mass of the parent ion.
-
Step 2. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Expertise & Causality: FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For nonadecanophenone, we are looking for definitive evidence of the ketone carbonyl group and the distinction between aromatic and aliphatic C-H bonds.
Expected Spectral Features:
| Wavenumber (cm⁻¹) | Vibration Type | Significance for Nonadecanophenone |
| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of the phenyl group. |
| 2955-2850 | Aliphatic C-H Stretch | Strong bands confirming the long alkyl chain. |
| ~1685 | C=O Stretch (Aryl Ketone) | A strong, sharp peak characteristic of a carbonyl group conjugated with an aromatic ring.[8] This is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to resonance. |
| ~1600, 1450 | Aromatic C=C Stretch | Confirms the benzene ring. |
| ~1465 | CH₂ Scissoring | Further evidence of the methylene groups in the alkyl chain.[9] |
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind a mixture of ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for several minutes to form a transparent disc.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Perform a background scan with an empty sample holder to subtract atmospheric CO₂ and H₂O signals.
Step 3. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map
Expertise & Causality: NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, number, and connectivity of every hydrogen and carbon atom.[10] A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.
Caption: Logical flow of NMR experiments for complete structure determination.
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: The solvent peak (CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) is typically used as the primary reference. Tetramethylsilane (TMS) can be added as a 0 ppm reference if desired.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Analysis: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at 400 MHz or higher for optimal resolution.
A. ¹³C NMR Spectroscopy: The Carbon Skeleton
This experiment reveals every unique carbon environment in the molecule.
-
Expected Chemical Shifts (δ) in ppm:
-
~200 ppm: The ketone carbonyl carbon (C=O). This downfield shift is highly characteristic.[11][12]
-
128-137 ppm: Six signals for the aromatic carbons of the phenyl ring. The carbon directly attached to the carbonyl (ipso-carbon) will be near 137 ppm, while the others will be in the 128-133 ppm range.
-
~38 ppm: The methylene (CH₂) carbon alpha to the carbonyl group.
-
22-32 ppm: A cluster of signals for the bulk of the aliphatic chain methylene carbons.
-
~14 ppm: The terminal methyl (CH₃) carbon at the end of the alkyl chain.[13]
-
B. ¹H NMR Spectroscopy: The Proton Environment
This spectrum provides information on the electronic environment and neighboring protons for each set of hydrogens.
-
Expected Chemical Shifts (δ) and Multiplicities:
-
7.95-8.05 ppm (doublet of doublets, 2H): Protons ortho to the carbonyl group on the phenyl ring.
-
7.40-7.60 ppm (multiplet, 3H): Protons meta and para to the carbonyl group.
-
~2.95 ppm (triplet, 2H): Protons on the methylene group alpha to the carbonyl (—CH₂—CO—). They are deshielded by the carbonyl and split into a triplet by the adjacent CH₂ group.
-
~1.70 ppm (multiplet, 2H): Protons on the methylene group beta to the carbonyl.
-
~1.25 ppm (broad multiplet, ~30H): A large, overlapping signal for the remaining 15 methylene groups of the long alkyl chain.
-
0.88 ppm (triplet, 3H): Protons of the terminal methyl group, split into a triplet by the adjacent CH₂ group.[14]
-
C. 2D NMR: Connecting the Pieces
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, effectively allowing one to "walk" along the alkyl chain. A strong correlation will be seen between the alpha-protons (~2.95 ppm) and the beta-protons (~1.70 ppm), and sequentially down the chain to the terminal methyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton signal directly to the carbon it is attached to, confirming the assignments made in the 1D spectra. For example, the proton signal at ~2.95 ppm will show a cross-peak with the carbon signal at ~38 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for connecting disparate parts of the molecule. It shows correlations between protons and carbons that are 2-3 bonds away.
-
Crucial Correlation 1: A cross-peak between the ortho-protons of the phenyl ring (~7.95 ppm) and the carbonyl carbon (~200 ppm). This definitively proves the phenyl ring is attached to the ketone.
-
Crucial Correlation 2: A cross-peak between the alpha-methylene protons (~2.95 ppm) and the carbonyl carbon (~200 ppm). This proves the nonadecane chain is attached to the other side of the ketone.
-
These two correlations, taken together, unambiguously confirm the 1-phenylnonadecan-1-one structure.
-
Summary and Conclusion
The structural elucidation of nonadecanophenone is a prime example of the modern, multi-technique approach to chemical characterization. By systematically integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, a complete and self-validating structural proof can be established. HRMS provides the exact molecular formula, FTIR confirms the essential functional groups, and NMR spectroscopy meticulously maps the atomic connectivity. This rigorous workflow ensures the highest level of scientific integrity and is an essential process in research, discovery, and development.
References
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ResearchGate. Synthesis of long-chain ketones and aldehydes. [Link]
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ResearchGate. Comparative FTIR spectra of benzophenone and the product. [Link]
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1-phenyl-1-nonadecanone synthesis from benzene and nonadecanoyl chloride
An In-depth Technical Guide to the Synthesis of 1-phenyl-1-nonadecanone via Friedel-Crafts Acylation
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1-nonadecanone, a long-chain aryl ketone, through the Friedel-Crafts acylation of benzene with nonadecanoyl chloride. Long-chain aryl ketones are significant scaffolds in medicinal chemistry and materials science, serving as key intermediates in the synthesis of various functionalized molecules, including certain long-chain arylpiperazine derivatives which are of interest in drug development.[1][2] This document details the underlying chemical principles, provides a robust, step-by-step experimental protocol, discusses process optimization and troubleshooting, and outlines critical safety considerations. The content is tailored for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven guidance.
Theoretical Background: The Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group. This electrophilic aromatic substitution reaction is the method of choice for synthesizing aryl ketones due to its reliability and high yields.[3]
The Reaction Mechanism
The reaction proceeds through a well-established multi-step mechanism, catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[4]
Step 1: Formation of the Acylium Ion The Lewis acid catalyst activates the acyl chloride by coordinating to the chlorine atom. This polarization facilitates the cleavage of the carbon-chlorine bond, generating a highly electrophilic and resonance-stabilized acylium ion.[5] This ion is the key electrophile in the reaction.
Step 2: Electrophilic Attack The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[4] This step temporarily disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.
Step 3: Restoration of Aromaticity A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This regenerates the stable aromatic ring and releases the Lewis acid catalyst, along with hydrochloric acid (HCl) as a byproduct.[5]
Caption: Mechanism of Friedel-Crafts Acylation.
Key Advantages and Limitations
Advantages over Friedel-Crafts Alkylation:
-
No Carbocation Rearrangements: The acylium ion is resonance-stabilized, preventing the rearrangements that often plague Friedel-Crafts alkylations.[5][6]
-
Avoidance of Polyacylation: The product of the reaction, an aryl ketone, has an electron-withdrawing acyl group that deactivates the aromatic ring, making it less susceptible to further acylation.[3] This allows for the synthesis of monoacylated products.
Limitations:
-
Catalyst Stoichiometry: More than a stoichiometric amount of the Lewis acid catalyst is often required. This is because the catalyst complexes with the carbonyl oxygen of the product ketone, rendering it inactive.[3] An aqueous workup is necessary to decompose this complex and isolate the product.[7]
-
Substrate Scope: The reaction is generally unsuccessful with strongly deactivated aromatic rings (e.g., nitrobenzene) as they are not nucleophilic enough to attack the acylium ion.[5]
-
Catalyst Sensitivity: Lewis acids like AlCl₃ are extremely sensitive to moisture and will hydrolyze violently.[8] All reagents and equipment must be scrupulously dry.
Precursor Synthesis: Nonadecanoyl Chloride
The acylating agent, nonadecanoyl chloride, is not typically available commercially and must be synthesized from its corresponding carboxylic acid, nonadecanoic acid. This is a standard conversion in organic synthesis.
Method Selection
Carboxylic acids can be converted to acid chlorides using several chlorinating agents, including thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), and oxalyl chloride.[9] Thionyl chloride is a common and effective choice for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[10] Catalytic amounts of N,N-dimethylformamide (DMF) can be used to accelerate the reaction with thionyl chloride or oxalyl chloride.[11][12]
Protocol: Nonadecanoic Acid to Nonadecanoyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with sodium hydroxide solution to neutralize HCl and SO₂).
-
Reagents: Charge the flask with nonadecanoic acid (1.0 eq). Add an excess of thionyl chloride (e.g., 1.5-2.0 eq) either neat or in an inert solvent like toluene.[9][10]
-
Reaction: Add a catalytic amount of DMF (1-2 drops). Heat the mixture gently under reflux until the evolution of gas ceases (typically 2-4 hours).
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude nonadecanoyl chloride is often of sufficient purity to be used directly in the subsequent Friedel-Crafts reaction.
Experimental Protocol: Synthesis of 1-phenyl-1-nonadecanone
This protocol outlines the laboratory-scale synthesis of the target compound. All operations should be performed in a well-ventilated fume hood.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 29.3 g | 0.22 mol | Must be fresh, high-purity, and handled under inert atmosphere. |
| Benzene | 78.11 | 150 mL | ~1.7 mol | Reagent grade, anhydrous. Used as both reactant and solvent. |
| Nonadecanoyl Chloride | 316.94 | 63.4 g | 0.20 mol | Freshly prepared and anhydrous. |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous, for transfer. |
| Hydrochloric Acid (HCl) | 36.46 | ~150 mL | - | 6M aqueous solution. |
| Crushed Ice | - | ~500 g | - | For workup. |
| Diethyl Ether / Ethyl Acetate | - | As needed | - | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | For drying. |
Step-by-Step Procedure
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Initial Charging: Charge the flask with anhydrous aluminum chloride (29.3 g) and benzene (100 mL). Cool the stirred suspension to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve the nonadecanoyl chloride (63.4 g) in anhydrous benzene or dichloromethane (50 mL) and load it into the dropping funnel. Add the acyl chloride solution dropwise to the cold, stirred AlCl₃ suspension over a period of 60-90 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C. Hydrogen chloride gas will be evolved during the addition.[13]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (around 60°C) for 2-3 hours to ensure the reaction goes to completion.[13]
-
Work-up and Quenching: Cool the reaction mixture back down to room temperature. In a separate large beaker, prepare a mixture of crushed ice and 6M hydrochloric acid. Very slowly and carefully, pour the reaction mixture onto the ice-acid mixture with vigorous stirring. This step is highly exothermic and will release large volumes of HCl gas. Perform this in an efficient fume hood.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. The organic layer contains the product. Separate the layers and extract the aqueous layer twice with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-phenyl-1-nonadecanone.
-
Purification: The crude product, a waxy solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.
Caption: Overall experimental workflow for synthesis.
Safety Considerations
This synthesis involves several highly hazardous materials. A thorough risk assessment must be conducted before commencing any work.[14]
| Chemical | Key Hazards | Recommended PPE | First Aid Measures |
| Benzene | Highly flammable. Carcinogen, mutagen, and reproductive toxin.[15] | Nitrile gloves, chemical splash goggles, face shield, flame-retardant lab coat. Work exclusively in a certified chemical fume hood.[16] | Skin: Remove contaminated clothing, wash with soap and water for 15-20 mins.[16] Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[15] |
| Aluminum Chloride | Reacts violently with water to produce heat and toxic HCl gas.[8] Causes severe skin and eye burns. | Heavy-duty gloves, chemical splash goggles, face shield, lab coat. Handle in a glove box or under an inert atmosphere.[17] | Skin/Eyes: Brush off excess solid, then flush with copious amounts of water for at least 30 minutes. Seek immediate medical attention.[8] Ingestion: Do not induce vomiting. |
| Nonadecanoyl Chloride | Corrosive. Reacts with moisture to form HCl. Causes severe burns. Pungent odor.[18] | Chemical resistant gloves, splash goggles, face shield, lab coat. Handle in a fume hood. | Skin/Eyes: Flush with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Thionyl Chloride | Toxic and corrosive. Reacts with water to release HCl and SO₂. Lachrymator. | Chemical resistant gloves, splash goggles, face shield, lab coat. Handle in a fume hood. | Skin/Eyes: Flush with copious amounts of water for at least 15 minutes. Seek medical attention. Inhalation: Move to fresh air. |
Characterization of 1-phenyl-1-nonadecanone
Confirmation of the final product's identity and purity is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons on the phenyl group and the aliphatic protons of the long nonadecyl chain. ¹³C NMR will show a distinct peak for the carbonyl carbon around 190-200 ppm.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch will be present around 1685 cm⁻¹.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product (358.61 g/mol ).[19]
-
Gas Chromatography (GC): Can be used to assess the purity of the final product.
References
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Master Organic Chemistry. (2018-05-17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry. [Link]
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The Organic Chemistry Tutor. (2018-05-07). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from YouTube. [Link]
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Khan Academy. Friedel-Crafts acylation. Retrieved from Khan Academy. [Link]
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Chemistry LibreTexts. (2023-01-22). Friedel-Crafts Acylation. Retrieved from Chemistry LibreTexts. [Link]
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Chemistry Steps. Friedel-Crafts Acylation. Retrieved from Chemistry Steps. [Link]
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Clark, J. The reaction of acyl chlorides with benzene. Retrieved from Chemguide. [Link]
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An In-Depth Technical Guide to the Solubility and Stability of Nonadecanophenone for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Physicochemical Landscape of Nonadecanophenone
In the realm of pharmaceutical sciences and organic chemistry, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. This guide provides a comprehensive technical overview of the solubility and stability of Nonadecanophenone (C₂₅H₄₂O), a long-chain alkyl phenyl ketone. For researchers, scientists, and drug development professionals, this document serves as a foundational resource, offering not only collated data but also the underlying scientific principles and practical methodologies for its handling and analysis. While direct experimental data for Nonadecanophenone is not extensively available in public literature, this guide synthesizes information from structurally analogous compounds and established chemical principles to provide robust estimations and validated protocols.
Section 1: Physicochemical Profile of Nonadecanophenone
Nonadecanophenone, also known as octadecyl phenyl ketone, is a solid, white crystalline substance with a melting point of approximately 65°C. Its structure, featuring a long C18 alkyl chain attached to a phenyl ketone moiety, dictates its physicochemical behavior. The long, nonpolar alkyl chain renders the molecule largely lipophilic, while the phenyl ketone group introduces a degree of polarity and potential for specific chemical interactions.
| Property | Value | Source |
| Chemical Name | Nonadecanophenone | - |
| Synonyms | Octadecyl Phenyl Ketone | - |
| CAS Number | 103044-68-4 | - |
| Molecular Formula | C₂₅H₄₂O | - |
| Molecular Weight | 358.61 g/mol | - |
| Physical State | Solid | - |
| Appearance | White crystalline powder | - |
| Melting Point | ~65 °C | - |
Section 2: Solubility Profile in Common Organic Solvents
Estimated Solubility of Nonadecanophenone at Ambient Temperature
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Hexane | 0.1 | High | Nonpolar solvent, interacts favorably with the long alkyl chain. |
| Toluene | 2.4 | High | Aromatic solvent, interacts well with the phenyl group. |
| Dichloromethane | 3.1 | High | Moderately polar, effective at solvating both polar and nonpolar moieties. |
| Chloroform | 4.1 | High | Similar to dichloromethane, a good general solvent for organic compounds. |
| Ethyl Acetate | 4.4 | Moderate to High | Ester solvent with moderate polarity, expected to be a good solvent.[1] |
| Acetone | 5.1 | Moderate | A more polar ketone, solubility may be slightly reduced compared to less polar solvents.[1] |
| Ethanol | 4.3 | Low to Moderate | A polar protic solvent, the long alkyl chain will limit solubility.[1] |
| Methanol | 5.1 | Low | Highly polar protic solvent, significant energetic penalty for solvating the long alkyl chain.[1] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Low | Highly polar aprotic solvent, unlikely to be a good solvent for a largely nonpolar molecule. |
| Water | 10.2 | Very Low/Insoluble | The hydrophobic effect of the long alkyl chain will dominate, leading to negligible solubility.[2] |
Experimental Protocol for Determining Equilibrium Solubility
This protocol outlines a standardized method for experimentally determining the equilibrium solubility of Nonadecanophenone in a given solvent.
Materials:
-
Nonadecanophenone (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or sealed test tubes
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Nonadecanophenone to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Determine the concentration of Nonadecanophenone in the filtered solution using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of Nonadecanophenone in the same solvent should be used for accurate quantification.
-
Alternatively, for a gravimetric determination, evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven and weigh the remaining solid.
-
Section 3: Stability Profile and Potential Degradation Pathways
The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation, and storage conditions. Ketones are generally considered to be chemically stable functional groups. However, under certain conditions, Nonadecanophenone may be susceptible to degradation.[3][4]
Chemical Stability
-
Oxidative Stability: Ketones are relatively resistant to oxidation compared to aldehydes because they lack a hydrogen atom directly attached to the carbonyl carbon. However, strong oxidizing agents or exposure to atmospheric oxygen over prolonged periods, especially in the presence of light or metal ions, could potentially lead to oxidative cleavage of the alkyl chain or reactions at the benzylic position.[5]
-
Hydrolytic Stability: The ketone functional group is generally stable to hydrolysis under neutral pH conditions. In highly acidic or basic conditions, reversible hydration to a geminal diol can occur, but the equilibrium typically favors the ketone.[6][7][8][9] The long alkyl chain is hydrolytically stable.
Photostability
Aromatic ketones, such as the benzophenone moiety in Nonadecanophenone, can absorb UV radiation and undergo photochemical reactions.[10][11][12][13] The primary photochemical processes for aromatic ketones are photoreduction and photoaddition reactions. In the presence of hydrogen donors, the excited triplet state of the ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical, which can then undergo further reactions.
Potential Degradation Pathways
Experimental Protocol for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[3][4][14]
Materials:
-
Nonadecanophenone
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV-Vis light chamber
-
Oven
-
HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector
Procedure:
-
Acidic Hydrolysis: Dissolve Nonadecanophenone in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60 °C) for a defined period (e.g., 24 hours).
-
Alkaline Hydrolysis: Dissolve Nonadecanophenone in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60 °C) for a defined period.
-
Oxidative Degradation: Dissolve Nonadecanophenone in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Expose solid Nonadecanophenone to dry heat in an oven (e.g., at 80 °C) for a defined period.
-
Photodegradation: Expose a solution of Nonadecanophenone and the solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a stability-indicating HPLC method. The use of a PDA detector can help in assessing the homogeneity of peaks, while an MS detector is invaluable for the identification of degradation products.
Section 4: Analytical Methodologies
A robust analytical method is crucial for the accurate quantification of Nonadecanophenone and its potential impurities or degradants.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the analysis of Nonadecanophenone due to its high resolution, sensitivity, and versatility.
-
Column: A reversed-phase C18 column is typically suitable for the separation of nonpolar compounds like Nonadecanophenone.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and water is commonly employed.
-
Detection: UV detection at a wavelength where the phenyl ketone chromophore absorbs (typically around 245 nm) is a straightforward approach. For stability studies, a PDA detector is recommended to monitor for co-eluting impurities. Mass spectrometry (LC-MS) can be used for definitive identification of unknown degradation products.[15]
Purity Assessment
The purity of Nonadecanophenone can be assessed using the developed HPLC method by calculating the area percentage of the main peak relative to the total peak area. For the identification and quantification of specific impurities, reference standards of those impurities would be required.
Conclusion
This technical guide provides a comprehensive overview of the solubility and stability of Nonadecanophenone, grounded in established scientific principles and practical experimental protocols. While specific experimental data for this compound is limited, the information presented herein, based on the behavior of structurally similar molecules and general chemical principles, offers a solid foundation for researchers and drug development professionals. The provided methodologies for determining solubility and conducting stability studies are robust and can be readily implemented to generate the specific data required for any given application. A thorough understanding and experimental verification of these properties are essential for the successful development and application of Nonadedanophenone in any scientific or industrial setting.
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(2023). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]
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The Emergence of Long-Chain Alkyl Phenyl Ketones in Advanced Material Science
An In-Depth Technical Guide
A Senior Application Scientist's Perspective on Synthesis, Self-Assembly, and Next-Generation Applications
Abstract
Long-chain alkyl phenyl ketones represent a versatile class of organic molecules poised to make significant impacts across material science. Characterized by a polar aromatic ketone head and a nonpolar, flexible long alkyl tail, these amphiphilic structures are not merely synthetic curiosities but are foundational building blocks for a diverse array of functional materials. Their unique duality allows for the design of materials with tunable properties, driving innovations in liquid crystals, responsive polymers, and sophisticated nanomaterials. This guide provides a comprehensive overview of the core chemistry, synthesis protocols, and emergent applications of these compounds. We delve into the causal relationships between molecular architecture and macroscopic properties, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and professionals in material and drug development.
Foundational Principles: The Molecular Architecture of Functionality
The defining characteristic of a long-chain alkyl phenyl ketone is its amphiphilic nature. The molecule consists of two distinct moieties:
-
The Phenyl Ketone Head Group: This region is rigid, polar, and chemically active. The carbonyl group (C=O) is a hydrogen bond acceptor, making this end hydrophilic and capable of strong intermolecular interactions.[1][2] Its aromaticity provides thermal stability and a platform for further functionalization through electrophilic aromatic substitution.[3]
-
The Long-Chain Alkyl Tail: This is a nonpolar, flexible hydrocarbon chain (typically CnH2n+1 where n > 4). This moiety is hydrophobic and drives molecular organization through van der Waals forces and the hydrophobic effect.
This structural duality is the primary determinant of their material properties. The length of the alkyl chain, in particular, is a critical design parameter. Increasing chain length generally enhances the tendency for self-assembly and can induce or modify liquid crystalline phases by altering the balance between polar and nonpolar interactions.[4][5]
Key Physicochemical Properties
| Property | Influence of Molecular Structure | Potential Impact in Materials |
| Amphiphilicity | Governed by the distinct polar head and nonpolar tail. | Drives self-assembly into micelles, vesicles, or monolayers. Essential for surfactants and nanoparticle stabilizers. |
| Liquid Crystallinity | Arises from the shape anisotropy and intermolecular forces. Chain length dictates the type of mesophase (e.g., smectic, nematic) and transition temperatures.[4] | Applications in displays, sensors, and smart materials that respond to external stimuli like temperature or electric fields.[6] |
| Solubility | Generally soluble in organic solvents. Solubility can be tuned by altering the alkyl chain length.[7] | Crucial for solution-based processing and fabrication of thin films and composite materials. |
| Thermal Stability | The aromatic phenyl group imparts good thermal resistance. | Enables use in applications requiring high-temperature processing or operation. |
| Reactivity | The carbonyl group and the aromatic ring are sites for further chemical modification.[8][9] | Allows for covalent integration into polymer chains or attachment of other functional groups. |
Synthesis and Characterization: From Blueprint to Material
The most reliable and widely used method for synthesizing aryl ketones is the Friedel-Crafts Acylation .[10][11] This electrophilic aromatic substitution reaction provides a direct route to forming the C-C bond between the aromatic ring and the acyl group.
Causality in Synthesis: Why Friedel-Crafts Acylation?
The choice of Friedel-Crafts acylation is deliberate due to its high efficiency and control. Unlike its counterpart, Friedel-Crafts alkylation, the acylation reaction is not prone to carbocation rearrangements, ensuring the linear alkyl chain remains intact.[3] Furthermore, the deactivating effect of the resulting ketone group prevents poly-acylation, leading to a cleaner, monosubstituted product which is crucial for predictable self-assembly and material properties.[10]
Experimental Protocol: Synthesis of 1-Phenyl-1-dodecanone (Laurophenone)
This protocol details a representative synthesis. The choice of a 12-carbon chain (dodecanoyl) provides a good balance of hydrophobicity and manageable solubility for demonstrating key material properties.
Materials:
-
Benzene (anhydrous)
-
Dodecanoyl chloride (lauroyl chloride)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet with a bubbler. Maintain an inert atmosphere with a slow stream of dry nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath. Rationale: Pre-cooling and maintaining an inert atmosphere are critical to prevent deactivation of the Lewis acid catalyst by atmospheric moisture.
-
Acyl Chloride Addition: Dissolve dodecanoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature does not exceed 5°C. Rationale: Slow addition controls the exothermic reaction and prevents side reactions.
-
Benzene Addition: Add anhydrous benzene (1.5 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully adding crushed ice, followed by 1M HCl. Rationale: This step hydrolyzes the aluminum complexes and neutralizes the catalyst.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from ethanol to yield pure 1-phenyl-1-dodecanone as a white solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and determine the melting point.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 1-phenyl-1-dodecanone.
Applications in Liquid Crystal Technology
The rod-like shape and amphiphilic character of long-chain alkyl phenyl ketones make them excellent candidates for forming liquid crystal (LC) phases.[4] LCs are states of matter intermediate between crystalline solids and isotropic liquids, exhibiting long-range orientational order.
The Role of the Alkyl Chain in Mesophase Formation
The length of the alkyl tail is a dominant factor in determining the type and stability of the liquid crystalline phase (mesophase).[5]
-
Short Chains (n < 6): Molecules may not have sufficient anisotropy to form stable LC phases and may transition directly from solid to isotropic liquid.
-
Intermediate Chains (6 ≤ n ≤ 10): Often exhibit nematic phases, where molecules have long-range orientational order but no positional order.
-
Long Chains (n > 10): Tend to form smectic phases, which are more ordered. In smectic phases, molecules are arranged in layers, showing both orientational and some degree of positional order.[4]
As the alkyl chain length increases, the clearing point (the temperature of transition to the isotropic liquid phase) generally increases due to stronger van der Waals interactions.[5] This tunability is paramount for designing LC materials for specific operating temperature ranges, such as in displays and sensors.[4][12]
Self-Assembly and Surface Modification
The innate drive of these amphiphilic molecules to minimize unfavorable interactions between their hydrophobic tails and a polar environment (or vice-versa) leads to spontaneous self-assembly. This behavior can be harnessed to create highly ordered structures at interfaces.
Formation of Self-Assembled Monolayers (SAMs)
On polar substrates like silica or metal oxides, long-chain alkyl phenyl ketones can form self-assembled monolayers (SAMs). The polar phenyl ketone head group adsorbs onto the substrate surface, while the hydrophobic alkyl tails orient themselves away from the surface, creating a dense, ordered layer.[13] This process can dramatically alter the surface properties of a material.
Potential Applications of SAMs:
-
Hydrophobization: Transforming a hydrophilic surface into a hydrophobic one, useful for anti-fouling or water-repellent coatings.
-
Lubrication: Creating low-friction surfaces at the nanoscale.
-
Biocompatibilization: Modifying the surface of medical implants to improve their interaction with biological systems.
-
Templating: Acting as a template for the controlled growth of other materials.
Visualization of Self-Assembly on a Polar Surface
Caption: Self-assembled monolayer on a polar substrate.
Advanced Applications and Future Outlook
The versatility of long-chain alkyl phenyl ketones extends beyond the foundational applications discussed. Their unique properties open doors to several cutting-edge areas of material science.
Polymer Science and Composites
These molecules can be incorporated into polymer systems in several ways:
-
Functional Additives: When blended with bulk polymers, they can act as specialized plasticizers or processing aids. The long alkyl chains can intercalate between polymer chains, increasing free volume and flexibility.[7]
-
Polymerizable Ketones: By first functionalizing the phenyl ring (e.g., with a vinyl or acrylate group), the molecule can be turned into a monomer. Polymerizing these monomers would create polymers with long alkyl side chains, which could be used to create materials with tailored solubility, self-healing properties, or stimuli-responsiveness.[14]
Nanoparticle Synthesis and Stabilization
In the synthesis of nanoparticles (e.g., gold, quantum dots), stabilizing ligands are required to control growth and prevent aggregation. The ketone's carbonyl group can coordinate to the surface of metal nanoparticles, while the long alkyl tails provide steric stabilization, creating a soluble and stable colloidal suspension.[15] This allows for the dispersion of nanoparticles in nonpolar matrices, a key requirement for creating functional nanocomposites for applications in catalysis, electronics, and diagnostics.
Relevance to Drug Development
For professionals in drug development, the self-assembly properties are particularly relevant. Long-chain amphiphiles are the basis of lipid nanoparticles and vesicles (liposomes) used for drug delivery. While not drugs themselves, long-chain alkyl phenyl ketones could be explored as novel excipients or components of delivery systems, potentially forming stable vesicles for encapsulating hydrophobic therapeutic agents. Their aromatic core also offers opportunities for π-π stacking interactions with certain drug molecules, potentially increasing loading capacity.
Conclusion
Long-chain alkyl phenyl ketones are a powerful and adaptable class of molecules. The ability to precisely tune their amphiphilic character by simply varying the length of the alkyl chain provides an exceptional level of control over the properties of the resulting materials. From the ordered phases of liquid crystals to the intricate self-assembly at interfaces and their potential role in advanced polymers and nanomaterials, these compounds offer a rich platform for innovation. The synthetic accessibility via robust methods like Friedel-Crafts acylation further lowers the barrier to their exploration and application. As researchers continue to push the boundaries of material design, the unique blend of properties offered by long-chain alkyl phenyl ketones will undoubtedly secure their place as a cornerstone of next-generation functional materials.
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Chain-Length-Dependent Hydrogen-Bonded Self-Assembly of Terminally Functionalized Discrete Polyketones - PMC - PubMed Central . National Institutes of Health. [Link]
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New chalcone based liquid crystals with allylidene amino linking unit: Synthesis and characterization - ResearchGate . ResearchGate. [Link]
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Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation - YouTube . YouTube. [Link]
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A Technical Guide to Nonadecanophenone: A Versatile Building Block for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonadecanophenone, a long-chain aromatic ketone, is emerging as a pivotal building block in the synthesis of novel organic compounds. Its unique molecular architecture, featuring a reactive ketone carbonyl group, a modifiable aromatic ring, and a substantial nineteen-carbon aliphatic chain, offers a tripartite platform for complex molecular design. This guide provides an in-depth exploration of nonadecanophenone's synthetic utility, grounded in established chemical principles and supported by contemporary research. We will dissect core reaction pathways, present detailed experimental protocols, and explore its application in the development of functional materials and potential therapeutic agents.
Introduction: The Strategic Value of Nonadecanophenone
Organic building blocks are the foundational units from which complex molecules are constructed, essential for industries ranging from pharmaceuticals to materials science.[1] Nonadecanophenone (1-phenyl-1-nonadecanone) stands out due to its amphipathic nature. The long C18 alkyl chain imparts significant hydrophobicity and lipophilicity, while the benzoyl group provides a site for a rich variety of chemical transformations. This structure is particularly valuable for synthesizing molecules that require specific long-chain characteristics, such as liquid crystals, surfactants, or drug candidates designed to interact with lipid membranes.[2][3]
The strategic importance of this building block lies in its three distinct reactive zones:
-
The Carbonyl Group: A gateway to C-C bond formation, reduction to alcohols, and conversion to other functional groups.
-
The α-Carbon: The position adjacent to the carbonyl, which can be deprotonated to form an enolate, a powerful nucleophile.
-
The Phenyl Ring: Susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents.
This guide will systematically explore the synthetic potential stemming from these features.
Table 1: Physicochemical Properties of Nonadecanophenone
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₂O | PubChem |
| Molecular Weight | 358.6 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Commercial Suppliers |
| Melting Point | 56-59 °C | Commercial Suppliers |
| Boiling Point | ~465 °C (Predicted) | PubChem |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Toluene, Chloroform, Acetone) | General Chemical Knowledge |
Synthesis of the Nonadecanophenone Scaffold
The most direct and industrially scalable method for synthesizing nonadecanophenone is the Friedel-Crafts acylation . This cornerstone of organic synthesis creates a carbon-carbon bond between an aromatic ring and an acyl group.[4]
Mechanism Insight: The reaction proceeds via an electrophilic aromatic substitution pathway. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the acyl chloride (nonadecanoyl chloride), generating a highly electrophilic acylium ion. The nucleophilic π-electrons of the benzene ring then attack this ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of this intermediate by a weak base (like AlCl₄⁻) restores the aromaticity of the ring and yields the final ketone product.[5]
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol provides a robust method for the gram-scale synthesis of nonadecanophenone.
Materials:
-
Benzene (Anhydrous)
-
Nonadecanoyl chloride
-
Aluminum chloride (Anhydrous, AlCl₃)
-
Dichloromethane (DCM, Anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium sulfate (Anhydrous, Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Reagent Addition: Cool the suspension to 0°C using an ice/water bath.[5] Dissolve nonadecanoyl chloride (1.0 equivalent) and anhydrous benzene (1.5 equivalents) in anhydrous DCM. Add this solution to the dropping funnel.
-
Controlled Reaction: Add the nonadecanoyl chloride/benzene solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. The rate of addition must be controlled to prevent the exothermic reaction from boiling excessively.[5]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[5] This step quenches the reaction and hydrolyzes the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield pure nonadecanophenone.
Causality: The use of anhydrous reagents and an inert atmosphere is critical because AlCl₃ reacts violently with water, which would deactivate the catalyst.[4] The slow, cooled addition controls the highly exothermic formation of the acylium ion. The acidic workup is necessary to break up the aluminum-ketone complex formed during the reaction.
Core Synthetic Transformations and Applications
Nonadecanophenone's true value is realized in its subsequent transformations. The ketone functionality is a versatile handle for building molecular complexity.
Aldol Condensation: Building Carbon-Carbon Bonds
The Aldol condensation is a fundamental C-C bond-forming reaction that utilizes an enolate to attack another carbonyl compound.[6] For nonadecanophenone, this reaction can be used to extend the carbon skeleton and introduce new functionalities, such as α,β-unsaturated ketones, known as chalcones.[7]
Mechanism Insight: In a base-catalyzed mechanism, a hydroxide ion abstracts an acidic α-proton from nonadecanophenone to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde). The resulting alkoxide is protonated to form a β-hydroxy ketone (the aldol addition product). Under heating, this intermediate readily dehydrates via an E1cB mechanism to yield the thermodynamically stable conjugated enone.[8][9]
Caption: Workflow for the synthesis of a chalcone derivative via Aldol condensation.
Application Insight: Chalcones are valuable precursors for synthesizing a wide range of heterocyclic compounds, such as pyrazolines, oxazines, and thiazines, which are scaffolds of significant interest in medicinal chemistry.[7][10] The long alkyl chain from the nonadecanophenone can be exploited to increase the lipophilicity of these heterocyclic derivatives, potentially enhancing their bioavailability or directing them toward lipid-rich biological targets.
Reduction of the Carbonyl Group
The ketone can be reduced to either a secondary alcohol or fully deoxygenated to an alkyl chain, each providing a different path for molecular diversification.
This transformation converts the planar carbonyl into a chiral secondary alcohol, 1-phenylnonadecan-1-ol.
Reagent Choice & Causality:
-
Sodium borohydride (NaBH₄): A mild and selective reducing agent, ideal for reducing ketones without affecting other sensitive functional groups like esters or carboxylic acids. It is safe to use in protic solvents like methanol or ethanol.[11]
-
Lithium aluminum hydride (LiAlH₄): A much stronger, non-selective reducing agent. It will reduce ketones, aldehydes, esters, and carboxylic acids. It must be used in anhydrous aprotic solvents (e.g., THF, diethyl ether) and requires a separate aqueous workup step.[11] For the selective reduction of the ketone in nonadecanophenone, NaBH₄ is the superior and safer choice.
This powerful reduction removes the carbonyl oxygen entirely, converting nonadecanophenone to nonadecylbenzene. This is useful when the long alkyl-aryl structure is desired without the reactivity of the ketone.
Methodologies:
-
Wolff-Kishner Reduction: This reaction is performed under basic conditions. The ketone is first converted to a hydrazone using hydrazine (H₂NNH₂), which is then heated with a strong base like potassium hydroxide (KOH) in a high-boiling solvent (e.g., ethylene glycol). The mechanism involves the deprotonation of the hydrazone and elimination of nitrogen gas.[12]
-
Clemmensen Reduction: This method uses acidic conditions, employing a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid.[12] It is suitable for substrates that are stable in strong acid but may be sensitive to the high temperatures and strong base of the Wolff-Kishner reduction.
The choice between these methods depends entirely on the stability of other functional groups present in the molecule.
Table 2: Summary of Key Synthetic Transformations
| Reaction | Reagents | Product Type | Key Application |
| Friedel-Crafts Acylation | Benzene, Nonadecanoyl Chloride, AlCl₃ | Aryl Ketone | Synthesis of the core building block |
| Aldol Condensation | Aromatic Aldehyde, NaOH or KOH | α,β-Unsaturated Ketone (Chalcone) | Precursor for heterocyclic synthesis[7] |
| Reduction to Alcohol | NaBH₄ in Methanol | Secondary Alcohol | Introduction of a chiral center and hydroxyl group |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, Heat | Alkane (Deoxygenation) | Removal of carbonyl reactivity[12] |
| Clemmensen Reduction | Zn(Hg), HCl | Alkane (Deoxygenation) | Alternative deoxygenation under acidic conditions[12] |
Advanced Applications and Future Outlook
The unique structure of nonadecanophenone makes it a compelling starting material for creating molecules with specific, high-value properties.
Materials Science: Liquid Crystals
Liquid crystals (LCs) are materials that exhibit properties between those of conventional liquids and solid crystals.[2] The synthesis of rod-like (calamitic) liquid crystals often requires molecules with a rigid core and flexible terminal alkyl tails.[3] Nonadecanophenone provides the foundational structure for such molecules.
Synthetic Strategy:
-
The phenyl group of nonadecanophenone acts as one part of the rigid core.
-
The ketone can be used as a synthetic handle to attach other aromatic rings, often through reactions like the Aldol condensation to form a conjugated system that enhances the rigidity and length of the core.
-
The long nonadecyl chain serves as the flexible tail, which is crucial for inducing the formation of liquid crystalline phases (mesophases).[3]
The self-assembling properties of these resulting molecules are critical for applications in displays and optical sensors.[13]
Caption: Conceptual pathway from nonadecanophenone to a liquid crystal material.
Drug Development and Nanomedicine
In drug discovery, modifying lead compounds with long alkyl chains is a known strategy to increase lipophilicity. This can enhance a drug's ability to cross cell membranes or improve its pharmacokinetic profile. While direct applications of nonadecanophenone in approved drugs are not prominent, its value lies in its potential as a fragment for creating new chemical entities.
The long hydrocarbon chain is also highly relevant in the field of nanomedicine. For instance, lipids and long-chain molecules are the primary components of liposomes and other nanoparticle drug delivery systems.[14] Novel surfactants or lipids derived from nonadecanophenone could be synthesized and evaluated for their ability to form stable drug-carrying vesicles, potentially improving the delivery and efficacy of therapeutic agents.[14]
Conclusion
Nonadecanophenone is more than just a simple long-chain ketone; it is a highly versatile and strategic building block for organic synthesis. Its distinct reactive sites—the carbonyl group, α-carbon, and phenyl ring—provide chemists with a powerful toolkit for constructing complex molecules with tailored properties. From the rational design of liquid crystals in materials science to the synthesis of novel scaffolds for drug discovery, the applications of nonadecanophenone are extensive and ripe for further exploration. This guide has outlined the fundamental chemistry and provided the practical knowledge necessary for researchers to begin harnessing the full potential of this valuable compound.
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC - NIH. Retrieved from [Link]
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Reduction of Ketones and Aldehdyes Made Easy! (2014). Organic Chemistry - YouTube. Retrieved from [Link]
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Synthesis of Liquid Crystals. (2012). University of Colorado Boulder. Retrieved from [Link]
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Aldol Condensation. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). MDPI. Retrieved from [Link]
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An In-depth Technical Guide to 1-Phenylnonadecan-1-one (CAS 103044-68-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-phenylnonadecan-1-one (CAS No. 103044-68-4). As a long-chain aromatic ketone, this molecule possesses a unique combination of a polar carbonyl group and a large nonpolar aliphatic chain, rendering its properties of interest in various research contexts, including organic synthesis and potentially in the broader field of medicinal chemistry. This document synthesizes available data to offer a detailed resource for professionals engaged in research and development, with a focus on providing both established facts and field-proven insights into its handling and characterization.
Section 1: Chemical Identity and Molecular Structure
1-Phenylnonadecan-1-one, also known by synonyms such as N-Nonadecanophenone and Phenyl n-octadecyl ketone, is a solid organic compound.[1][2] Its fundamental properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 103044-68-4 | [1] |
| IUPAC Name | 1-phenylnonadecan-1-one | |
| Synonyms | N-Nonadecanophenone, Phenyl n-octadecyl ketone | [1] |
| Molecular Formula | C25H42O | [1][3] |
| Molecular Weight | 358.6 g/mol | [1] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |
| InChI | InChI=1S/C25H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25(26)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3 |
The structure of 1-phenylnonadecan-1-one consists of a nineteen-carbon aliphatic chain attached to a phenyl group via a ketone functional group. This amphipathic character is central to its physical and chemical behavior.
Caption: Molecular structure of 1-phenylnonadecan-1-one.
Section 2: Physical and Chemical Properties
A compilation of the known and estimated physical and chemical properties of 1-phenylnonadecan-1-one is presented below. It is important to note that while some data are from experimental measurements, others are predicted based on the properties of structurally similar molecules.
| Property | Value | Notes | Source |
| Physical State | Solid, Crystal - Powder | At 20°C | [2] |
| Color | White - Almost white | [2] | |
| Melting Point | 65°C | Experimental | [2] |
| Boiling Point | No data available | Expected to be high (>400°C) due to high molecular weight. For comparison, 1-phenyl-1-pentanone boils at 228.5°C. | [4] |
| Solubility | No data available | Expected to be insoluble in water and soluble in nonpolar organic solvents like hexane and toluene due to the long alkyl chain. | [5] |
| Density | No data available | For comparison, the density of liquid 1-phenylbutan-1-one is approximately 1.0 g/cm³. The solid is expected to have a slightly higher density. | [4] |
| Vapor Pressure | No data available | Expected to be very low at room temperature. | |
| LogP | 9.34 (Calculated) | Indicates high lipophilicity. |
Section 3: Synthesis and Purification
Synthesis: Friedel-Crafts Acylation
A common and effective method for the synthesis of aromatic ketones like 1-phenylnonadecan-1-one is the Friedel-Crafts acylation.[6][7] This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring (benzene) with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.
Caption: General workflow for the synthesis of 1-phenylnonadecan-1-one.
Experimental Protocol: Synthesis of 1-Phenylnonadecan-1-one
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to an excess of dry benzene, which serves as both reactant and solvent.
-
Addition of Acyl Chloride: Cool the mixture in an ice bath. Slowly add nonadecanoyl chloride (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification: Recrystallization
Due to its solid nature and the likely presence of impurities from the synthesis, recrystallization is an effective method for purifying 1-phenylnonadecan-1-one.[8][9] The choice of solvent is critical and should be determined experimentally; a solvent system in which the compound is soluble when hot but sparingly soluble when cold is ideal.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, acetone, hexane, or a mixture thereof) to find a suitable recrystallization solvent.
-
Dissolution: Dissolve the crude 1-phenylnonadecan-1-one in a minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot-filter the solution to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.
Section 4: Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 1-phenylnonadecan-1-one.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals for the aromatic protons of the phenyl group (typically in the range of 7.2-8.0 ppm) and multiple signals for the aliphatic protons of the long alkyl chain (typically between 0.8 and 3.0 ppm). The protons on the carbon adjacent to the carbonyl group will be the most downfield of the aliphatic signals.[13][14][15]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon at a downfield chemical shift (typically 190-200 ppm).[16][17] Signals for the aromatic carbons will appear in the 120-140 ppm region, and the aliphatic carbons will resonate in the upfield region (10-40 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹.[18] It will also show characteristic absorptions for C-H stretching of the aromatic and aliphatic groups.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 358.6. Common fragmentation patterns for phenyl ketones include cleavage at the acyl-phenyl bond and alpha-cleavage of the alkyl chain.[10][11]
Chromatographic Analysis
Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques for assessing the purity of 1-phenylnonadecan-1-one.[19]
Experimental Protocol: Gas Chromatography (GC) Analysis
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a nonpolar capillary column (e.g., DB-5 or equivalent) is suitable.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., hexane or dichloromethane).
-
GC Conditions:
-
Injector Temperature: 280-300°C
-
Detector Temperature: 300-320°C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 300°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Analysis: The retention time of the main peak can be used for identification (with a standard), and the peak area can be used to determine the purity.
Section 5: Reactivity and Stability
1-phenylnonadecan-1-one is a stable compound under normal laboratory conditions.[4] The primary reactive site is the carbonyl group, which can undergo typical ketone reactions such as reduction to a secondary alcohol or nucleophilic addition. The long alkyl chain is relatively inert, similar to alkanes. The aromatic ring can undergo further electrophilic substitution, although the acyl group is deactivating.
Incompatible Materials: Strong oxidizing agents.
Section 6: Potential Applications in Drug Development
While there is no specific documented use of 1-phenylnonadecan-1-one in drug development, the broader class of phenyl ketones and long-chain ketones are of interest in medicinal chemistry.[20][21]
-
Structural Motifs: Long-chain ketones are found in some bioactive natural products and pharmaceuticals.[21]
-
Pharmacological Activity: Phenyl ketone derivatives have been reported to exhibit a range of pharmacological activities, including hepatoprotective, anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties.[20]
-
Drug Delivery: The lipophilic nature of the long alkyl chain could be exploited in the design of prodrugs or drug delivery systems to enhance membrane permeability or for targeted delivery.
Further research would be required to explore any potential biological activity of 1-phenylnonadecan-1-one.
Section 7: Safety and Handling
Based on available data for similar compounds, 1-phenylnonadecan-1-one should be handled with care.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Measures: Wear protective gloves, eye protection, and clothing. Use in a well-ventilated area. Wash hands thoroughly after handling.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
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The Discovery and Natural Occurrence of Phenyl Ketones in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl ketones, a diverse class of organic compounds characterized by a phenyl group attached to a ketone moiety, are integral to a vast array of biological processes. Historically brought to the forefront of medical science through the study of phenylketonuria (PKU), their significance extends far beyond this metabolic disorder. Naturally occurring phenyl ketones are synthesized by plants, fungi, and bacteria, where they serve critical roles in defense, signaling, and survival. This in-depth technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and biological significance of phenyl ketones. It further details the state-of-the-art analytical methodologies for their identification and quantification in complex biological matrices and explores their pharmacological potential, offering critical insights for researchers and professionals in drug development.
Introduction to Phenyl Ketones
A ketone is an organic compound containing a carbonyl group (C=O) bonded to two other carbon atoms.[1] Phenyl ketones are a specific class of ketones where at least one of the carbon-containing substituents is a phenyl group (a benzene ring). The simplest aromatic ketone is acetophenone.
Their importance in biological systems is multifaceted. In medicine, the term "phenylketones" is strongly associated with the genetic disorder phenylketonuria (PKU).[2] In this condition, the inability to properly metabolize the amino acid phenylalanine leads to its accumulation and conversion into phenylketones like phenylpyruvate, which can be detected in the urine.[2][3] Beyond this well-known pathological context, a vast and structurally diverse array of phenyl ketones are produced as secondary metabolites in a wide range of organisms. These natural products exhibit a broad spectrum of biological activities, making them a rich source for drug discovery and development.[4][5]
Discovery and Historical Context
The discovery of phenyl ketones in a biological context is intrinsically linked to the work of Norwegian physician Ivar Asbjørn Følling. In 1934, he identified phenylpyruvic acid in the urine of two siblings with severe intellectual disabilities.[2][6] This seminal discovery led to the characterization of phenylketonuria (PKU), an inborn error of metabolism.[2][3] Følling's work demonstrated that an excess of the amino acid phenylalanine was being converted into phenylketones, establishing a direct link between a specific biochemical pathway and a human disease.[2] This was a landmark achievement in medical genetics and biochemistry, paving the way for newborn screening programs and dietary interventions that have saved countless individuals from the severe neurological consequences of untreated PKU.[2]
Natural Occurrence of Phenyl Ketones
Phenyl ketones are widely distributed throughout the natural world, particularly as secondary metabolites in plants and microorganisms.
-
Plants: Plants are prolific producers of phenyl ketones, which are often components of essential oils and resins.[5][7] These compounds contribute to the plant's defense against herbivores and pathogens, act as attractants for pollinators, and protect against UV radiation.[7] Examples include benzophenone and its derivatives found in various plant species, which exhibit antimicrobial and antioxidant properties.[4] Phenyl styryl ketones, another class of plant-derived phenyl ketones, have demonstrated potent antioxidant activity.[8]
-
Fungi and Bacteria: Microorganisms, including fungi and bacteria, synthesize a variety of phenyl ketones.[9] Some of these compounds have antibiotic properties, playing a role in the complex chemical warfare that occurs in microbial communities. Polyketide synthases (PKSs), a family of enzymes found in bacteria and fungi, are responsible for producing a wide array of secondary metabolites, including some that feature phenyl ketone moieties.[10][11]
-
Animals: While less common than in plants and microbes, some phenyl ketones are found in animals. For instance, certain insects are thought to produce methyl ketones for defense or communication.[12] In mammals, ketone bodies like acetoacetate are crucial for energy metabolism, particularly during periods of fasting or in conditions like diabetes.[1][13] Although not strictly phenyl ketones, their study provides a framework for understanding the broader roles of ketones in animal physiology.
Biosynthetic Pathways
The biosynthesis of phenyl ketones in biological systems primarily originates from aromatic amino acids, which are themselves products of the shikimate pathway.
The Shikimate Pathway: A Gateway to Aromatic Compounds
The shikimate pathway is a seven-step metabolic route used by bacteria, fungi, and plants to synthesize the aromatic amino acids phenylalanine, tyrosine, and tryptophan from phosphoenolpyruvate and erythrose-4-phosphate.[14][15][16] As this pathway is absent in animals, these amino acids are essential components of their diet. The intermediates of the shikimate pathway are also precursors for a wide range of other aromatic compounds, including phenyl ketones.[16][17]
From Phenylalanine to Phenyl Ketones
The amino acid phenylalanine is a common starting point for the biosynthesis of many phenylpropanoids, a diverse class of plant secondary metabolites.[9][18] The first committed step in this pathway is the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).[9][19][20][21]
Further enzymatic modifications of cinnamic acid, such as hydroxylation, methylation, and side-chain cleavage, can lead to the formation of various phenyl ketones.
Biosynthesis of Phenyl Ketones via the Phenylpropanoid Pathway.
Polyketide Synthase (PKS) Pathways
In some microorganisms, phenyl ketones can be synthesized through the action of polyketide synthases (PKSs).[10] These large, multi-domain enzymes catalyze the sequential condensation of small carboxylic acid units to build complex carbon skeletons.[10][11] By incorporating phenyl-containing starter units, PKSs can generate a variety of aromatic polyketides, including phenyl ketones.
Biological Roles and Significance
The functions of naturally occurring phenyl ketones are as diverse as their structures.
-
Plant Defense: Many plant-derived phenyl ketones possess antimicrobial and insecticidal properties, protecting the plant from pathogens and herbivores.[7]
-
Signaling: In some cases, phenyl ketones may act as signaling molecules within the plant or in its interactions with other organisms.
-
Human Health and Disease: The accumulation of phenylketones in untreated PKU is neurotoxic, leading to severe intellectual disability.[3] Conversely, many naturally occurring phenyl ketones from plants have shown promise for their pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[4][5] For example, phenyl styryl ketones have been shown to be potent inhibitors of lipid peroxidation, even more so than vitamin E.[8]
Analytical Methodologies for Discovery and Characterization
The identification and quantification of phenyl ketones in complex biological matrices require sophisticated analytical techniques.
Extraction and Sample Preparation
The initial step involves the extraction of the target compounds from the biological material. This is a critical step that must be optimized to ensure high recovery and minimize degradation. Common techniques include:
-
Solvent Extraction: Using organic solvents of varying polarities to selectively extract phenyl ketones.
-
Solid-Phase Extraction (SPE): A chromatographic technique used for sample clean-up and concentration.
Chromatographic Separation
High-performance liquid chromatography (HPLC) is a cornerstone technique for separating phenyl ketones from other components in the extract.[22][23] Reversed-phase HPLC with a C18 column is commonly employed.
Detection and Identification
Following separation, various detection methods can be used:
-
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is the "gold standard" for the sensitive and specific identification and quantification of phenyl ketones, particularly in clinical settings for monitoring PKU.[22][23] Liquid chromatography-mass spectrometry (LC-MS) is a powerful combination for analyzing complex mixtures.[24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of novel phenyl ketones.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic carbonyl group of the ketone.
Experimental Protocol: Quantification of Phenylalanine and Phenyl Ketones in Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters must be optimized for the instrument and analytes of interest.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC System: A standard HPLC system with a reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
-
General workflow for the analysis of phenyl ketones.
Pharmacological Significance and Drug Development
The diverse biological activities of naturally occurring phenyl ketones make them attractive starting points for drug discovery.[4] Their structures can be modified to enhance potency, selectivity, and pharmacokinetic properties. Areas of therapeutic interest include:
-
Antioxidant and Anti-inflammatory Agents: Many phenyl ketones exhibit potent antioxidant and anti-inflammatory effects.[4][5]
-
Antimicrobial Drugs: The antimicrobial properties of some phenyl ketones are being explored for the development of new antibiotics.[4][5]
-
Anticancer Therapies: Certain phenyl ketone derivatives have demonstrated anticancer activity.[4]
Conclusion and Future Directions
The study of phenyl ketones in biological systems has a rich history, from its origins in the diagnosis of a metabolic disease to its current status as a vibrant field of natural product chemistry and drug discovery. Future research will likely focus on:
-
Discovery of Novel Phenyl Ketones: Exploring diverse biological niches for new phenyl ketones with unique structures and bioactivities.
-
Elucidation of Biosynthetic Pathways: Using synthetic biology and metabolic engineering to understand and manipulate the production of phenyl ketones.
-
Pharmacological Development: Advancing promising phenyl ketone leads through preclinical and clinical development.
The continued investigation of this fascinating class of molecules holds great promise for advancing our understanding of biology and for the development of new therapeutic agents.
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A Theoretical Framework for Elucidating the Molecular Geometry of Nonadecanophenone: An In-depth Technical Guide
Abstract
Nonadecanophenone, an aromatic ketone characterized by a C19 alkyl chain appended to a benzoyl group, presents a compelling case for theoretical molecular modeling. Its considerable conformational flexibility, arising from the long aliphatic chain, governs its macroscopic properties and potential applications in fields ranging from materials science to drug development. This guide provides a comprehensive theoretical protocol for investigating the molecular geometry of Nonadecanophenone. We will detail a multi-step computational strategy, beginning with an extensive conformational search using molecular mechanics, followed by high-level quantum chemical calculations using Density Functional Theory (DFT) to refine and analyze the most stable conformers. The causality behind each methodological choice is explained, ensuring a self-validating and robust computational workflow. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to understand the structure-property relationships of long-chain alkyl aromatic ketones.
Introduction: The Significance of Molecular Geometry in Long-Chain Aromatic Ketones
Nonadecanophenone (C₂₆H₄₄O) is a molecule that marries the rigidity of an aromatic ring with the pronounced flexibility of a long saturated alkyl chain. This duality is central to its physicochemical properties. The precise three-dimensional arrangement of its atoms—its molecular geometry—dictates how it packs in the solid state, its solubility in various media, and its interaction with biological targets or other molecules. For instance, in drug development, the specific conformation of a molecule can determine its binding affinity to a receptor. In materials science, the molecular shape influences crystal packing, which in turn affects properties like melting point and mechanical strength.
Given the experimental challenges in crystallizing such a flexible molecule and the complexity of its spectroscopic analysis, theoretical and computational methods offer a powerful and indispensable avenue for a detailed structural investigation. This guide outlines a robust in-silico protocol to determine the preferred molecular geometries of Nonadecanophenone.
Theoretical Foundations for Geometric Analysis
A comprehensive understanding of Nonadecanophenone's geometry requires a multi-pronged theoretical approach. The vast number of possible conformations due to the C19 alkyl chain makes a simple, direct quantum mechanical calculation computationally prohibitive. Therefore, a hierarchical strategy is employed.
Conformational Analysis: Mapping the Energy Landscape
Conformational analysis is the study of the energetics of different spatial arrangements (conformers) of a molecule that arise from rotation about single bonds.[1] For the nonadecyl chain, each C-C bond can rotate, leading to a vast potential energy surface with numerous local minima. The most stable conformations will be those that minimize steric hindrance and torsional strain. Key conformations for acyclic hydrocarbons include the low-energy staggered arrangements (anti and gauche) and the high-energy eclipsed arrangements.[2][3] For a long chain, the all-anti (fully extended, zig-zag) conformation is typically the global minimum in a vacuum, though gauche conformations can lead to folded structures that may be stabilized by intermolecular interactions in condensed phases.
Quantum Chemistry: The Power of Density Functional Theory (DFT)
To obtain accurate geometric parameters (bond lengths, bond angles, and dihedral angles), quantum chemical methods are necessary. Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium to large-sized molecules due to its excellent balance of accuracy and computational cost.[4][5] DFT methods calculate the electronic energy of a system based on its electron density.[6] For a molecule like Nonadecanophenone, a hybrid functional, such as B3LYP, which combines the strengths of Hartree-Fock theory and DFT, is a common and reliable choice.[5] The selection of a basis set, which is a set of mathematical functions used to build molecular orbitals, is also critical. A Pople-style basis set like 6-31G(d) offers a good starting point, providing a reasonable description of electron distribution and polarization.
A Validated Protocol for Theoretical Geometric Elucidation
The following step-by-step methodology outlines a self-validating system for the theoretical study of Nonadecanophenone's molecular geometry.
Step 1: Initial 3D Structure Generation and Molecular Mechanics Conformational Search
The first step is to generate a plausible 3D structure and explore the vast conformational space of the alkyl chain.
-
Initial Structure Construction: Build an initial 3D model of Nonadecanophenone using a molecular editor. The alkyl chain can be initially set to a fully extended (all-anti) conformation.
-
Force Field Selection: Choose a suitable molecular mechanics (MM) force field, such as MMFF94 or OPLS3e. These force fields are parameterized to handle long alkyl chains and aromatic systems efficiently.
-
Conformational Search: Perform a systematic or stochastic conformational search. A Monte Carlo Multiple Minimum (MCMM) search is a robust choice. This involves randomly rotating dihedral angles in the alkyl chain and then minimizing the energy of the resulting structure using the selected force field. This process is repeated for thousands of steps to identify a diverse set of low-energy conformers.
-
Filtering and Clustering: The resulting conformers are then filtered based on an energy window (e.g., within 10 kcal/mol of the global minimum) and clustered based on structural similarity (e.g., RMSD) to identify unique low-energy structures.
Diagram of the Computational Workflow
Caption: A multi-step workflow for the theoretical analysis of Nonadecanophenone's geometry.
Step 2: DFT Geometry Optimization and Frequency Analysis
The unique, low-energy conformers identified in the previous step are then subjected to more accurate quantum chemical calculations.
-
Selection of Conformers: Select the lowest energy conformers from the MM search (e.g., the 5-10 most stable unique structures) to serve as starting points for DFT calculations.
-
Geometry Optimization: Perform a full geometry optimization on each selected conformer using a DFT method. A recommended level of theory is B3LYP with the 6-31G(d) basis set, performed using a software package like Gaussian or ORCA.[5] This process will find the nearest local minimum on the DFT potential energy surface.
-
Frequency Calculation: Following each optimization, a vibrational frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. These calculations also provide thermodynamic data like Gibbs free energy.
Expected Geometric Parameters and Discussion
The output of these calculations will be a set of fully optimized, stable 3D structures for Nonadecanophenone, along with their relative energies.
Key Geometric Insights
The analysis should focus on several key regions of the molecule:
-
The Alkyl Chain: The dihedral angles along the C19 chain will reveal its conformation. It is expected that the global minimum will feature a largely extended, all-anti (zig-zag) chain to minimize steric repulsion. However, other low-energy conformers with one or more gauche interactions, leading to kinks or folds, are also likely to be found.
-
The Benzoyl Moiety: The geometry around the ketone group is critical. The C=O bond length and the angles involving the carbonyl carbon (Cα-C(O)-Phenyl) are expected to be consistent with other aromatic ketones. Valence Shell Electron Pair Repulsion (VSEPR) theory predicts a trigonal planar geometry around the carbonyl carbon.[7][8][9]
-
Aromatic Ring - Carbonyl Torsion: A crucial parameter is the dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group (Cα-C(O)-C(ipso)-C(ortho)). This angle determines the degree of conjugation between the pi systems of the carbonyl and the aromatic ring. A fully planar arrangement (0° or 180°) maximizes conjugation but may be sterically hindered. The final optimized angle will represent a balance between electronic stabilization and steric repulsion.
Data Presentation
The quantitative results should be summarized in tables for clear comparison.
Table 1: Hypothetical Key Geometrical Parameters for the Most Stable Conformer of Nonadecanophenone (Calculated at B3LYP/6-31G(d))
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Lengths | ||
| C=O | Carbonyl C, Carbonyl O | ~1.22 Å |
| C(O)-C(phenyl) | Carbonyl C, Phenyl C1 | ~1.49 Å |
| C(O)-C(alkyl) | Carbonyl C, Alkyl C1 | ~1.52 Å |
| C-C (alkyl avg.) | Alkyl chain carbons | ~1.54 Å |
| Bond Angles | ||
| C(alkyl)-C(O)-C(phenyl) | Alkyl C1, Carbonyl C, Phenyl C1 | ~118° |
| O=C-C(alkyl) | Carbonyl O, Carbonyl C, Alkyl C1 | ~121° |
| Dihedral Angle | ||
| Phenyl-Carbonyl Torsion | C(alkyl)-C(O)-C(phenyl)-C(ortho) | ~20-30° |
Diagram of Nonadecanophenone Structure with Key Dihedrals
Caption: Key dihedral angles determining the overall shape of Nonadecanophenone.
Conclusion
This guide has detailed a robust and scientifically grounded theoretical protocol for determining the molecular geometry of Nonadecanophenone. By combining the strengths of molecular mechanics for broad conformational sampling with the accuracy of Density Functional Theory for precise geometry optimization, this hierarchical approach provides a comprehensive understanding of the molecule's structural preferences. The insights gained from such studies are invaluable for predicting the macroscopic properties of Nonadecanophenone and for guiding its application in diverse scientific and industrial fields. This methodology is not limited to the title compound but serves as a blueprint for the theoretical investigation of any large, flexible organic molecule.
References
-
Organic Chemistry 1: An open textbook. (n.d.). Conformational analysis. Retrieved from LibreTexts. [Link]
- El-Azhary, A. A., & Al-Otaibi, A. A. (2020). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. Journal of Molecular Structure, 1202, 127263.
-
Chemistry LibreTexts. (2021). 3.2: Conformations of Acyclic Hydrocarbons. Retrieved from [Link]
- Klimkiewicz, R., Grabowska, H., & Syper, L. (2000). Ketonization of Long-Chain Esters. Polish Journal of Environmental Studies, 9(3), 179-181.
-
Chemistry LibreTexts. (2020). 18.4: Alkylation of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 9.2: VSEPR - Molecular Geometry. Retrieved from [Link]
- Al-Otaibi, A. A., & El-Azhary, A. A. (2019). Hydrochlorofluorocarbons Adsorption on Undoped and Al-Doped Graphene Nanoflakes by Using Density Functional Theory (DFT) Study. Russian Journal of Physical Chemistry B, 13(6), 1066-1073.
-
Chad's Prep. (2021). 9.1 VSEPR Theory and Molecular Shapes | General Chemistry. Retrieved from YouTube. [Link]
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- Singh, A. K., & Srivastava, A. (2019). Conformational analysis, energy profile, and structural-electronic properties evaluation of mephedrone derivatives employing quantum-mechanical models. Journal of Molecular Modeling, 25(9), 271.
-
The Organic Chemistry Tutor. (2017). Molecular Geometry & VSEPR Theory - Basic Introduction. Retrieved from YouTube. [Link]
-
The Organic Chemistry Tutor. (2019). reduction of aromatic ketones. Retrieved from YouTube. [Link]
- Wei, X., et al. (2023).
-
JoVE. (2023). Video: Factors Affecting α-Alkylation of Ketones: Choice of Base. Retrieved from [Link]
-
Chemistry Steps. (n.d.). VSEPR Theory - Geometry of Organic Molecules. Retrieved from [Link]
-
Chegg. (2024). Understanding the Conformations of Alkanes Ft. Professor Dave. Retrieved from YouTube. [Link]
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Methodological & Application
Application Note: The Use of Nonadecanophenone as an Internal Standard in Gas Chromatography for Accurate Quantification of High Molecular Weight Analytes
Introduction: The Imperative for Precision in Chromatographic Analysis
In the landscape of analytical chemistry, particularly within pharmaceutical and chemical research, the demand for precise and accurate quantification of organic compounds is paramount. Gas chromatography (GC) stands as a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds.[1][2] However, the inherent variability in sample injection volumes, instrument drift, and sample matrix effects can introduce significant errors, compromising the reliability of quantitative results. The use of an internal standard (IS) is a robust strategy to mitigate these sources of error, ensuring the integrity of the analytical data.[3][4] An internal standard is a compound of known concentration that is added to both the calibration standards and the unknown samples.[5] By comparing the detector response of the analyte to that of the internal standard, variations introduced during the analytical process can be effectively normalized.
This application note details the use of Nonadecanophenone as a highly suitable internal standard for the quantitative analysis of high molecular weight analytes, such as long-chain fatty acids, plasticizers, and other aromatic compounds, by gas chromatography.
Rationale for Selecting Nonadecanophenone as an Internal Standard
The selection of an appropriate internal standard is a critical decision in method development. An ideal internal standard should possess several key characteristics:
-
Chemical Inertness: It should not react with the analyte or the sample matrix.
-
Chromatographic Resolution: It must be well-resolved from the analytes of interest and any interfering peaks from the sample matrix.
-
Structural Similarity: Ideally, the internal standard should be structurally similar to the analytes to ensure comparable behavior during sample preparation and chromatographic analysis.
-
Purity and Stability: The internal standard must be of high purity and stable under the analytical conditions.
-
Commercial Availability: Ready availability of the compound in a highly pure form is a practical necessity.
Nonadecanophenone (C₂₅H₄₂O), a long-chain aromatic ketone, fulfills these criteria for a range of applications. Its high molecular weight and boiling point make it particularly suitable for the analysis of other high-boiling analytes, ensuring it elutes within a reasonable timeframe in a temperature-programmed GC run without co-eluting with early-eluting compounds. Its aromatic ketone functionality provides a distinct chromatographic behavior, often separating it from common aliphatic analytes.
Physicochemical Properties of Nonadecanophenone
A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective implementation.
| Property | Value | Source |
| Chemical Formula | C₂₅H₄₂O | N/A |
| Molecular Weight | 358.61 g/mol | N/A |
| Melting Point | 65 °C | N/A |
| Purity (by GC) | >97.0% | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in common organic solvents such as hexane, dichloromethane, and methanol. | Inferred from the solubility of similar long-chain compounds. |
Experimental Protocols
Protocol 1: Preparation of Nonadecanophenone Internal Standard Stock Solution
This protocol outlines the preparation of a 1 mg/mL stock solution of nonadecanophenone.
Materials:
-
Nonadecanophenone (purity >97.0%)
-
Dichloromethane (GC grade)
-
Volumetric flask (100 mL, Class A)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 100 mg of nonadecanophenone using an analytical balance.
-
Quantitatively transfer the weighed nonadecanophenone to a 100 mL volumetric flask.
-
Add a small amount of dichloromethane to dissolve the solid.
-
Once dissolved, fill the volumetric flask to the mark with dichloromethane.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Store the stock solution in an amber glass vial at 4°C.
Protocol 2: Sample and Calibration Standard Preparation for GC-FID Analysis
This protocol describes the preparation of calibration standards and a sample for the quantification of a hypothetical high molecular weight analyte using nonadecanophenone as the internal standard.
Materials:
-
Analyte of interest
-
Nonadecanophenone internal standard stock solution (1 mg/mL)
-
Dichloromethane (GC grade)
-
Volumetric flasks (10 mL, Class A)
-
Autosampler vials (2 mL) with PTFE-lined caps
Procedure:
-
Calibration Standards Preparation:
-
Prepare a series of calibration standards by spiking known amounts of the analyte into 10 mL volumetric flasks.
-
To each volumetric flask, add a constant volume (e.g., 100 µL) of the 1 mg/mL nonadecanophenone internal standard stock solution.
-
Dilute to the mark with dichloromethane and mix thoroughly.
-
Transfer the calibration standards to autosampler vials.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample into a 10 mL volumetric flask.
-
Add a constant volume (e.g., 100 µL) of the 1 mg/mL nonadecanophenone internal standard stock solution.
-
Dilute to the mark with a suitable solvent (e.g., dichloromethane) in which the sample is soluble.
-
Mix thoroughly and, if necessary, filter the solution to remove any particulates.
-
Transfer the final sample solution to an autosampler vial.
-
Gas Chromatography (GC) Method Parameters
The following GC parameters are recommended for the analysis of high molecular weight analytes using nonadecanophenone as an internal standard. These parameters may require optimization based on the specific analytes and instrumentation.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | HP-5 (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1) or Splitless, depending on analyte concentration |
| Oven Temperature Program | Initial temperature: 150 °C (hold for 2 min) Ramp: 10 °C/min to 300 °C (hold for 10 min) |
| Detector Temperature | 320 °C |
| Data System | Agilent OpenLab CDS or equivalent |
Data Analysis and Quantification
The quantification of the analyte is based on the principle of the internal standard method. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve.
-
Calibration Curve Construction:
-
Inject the prepared calibration standards into the GC system.
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of nonadecanophenone.
-
Plot a graph of the peak area ratio (y-axis) against the concentration of the analyte (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.[6]
-
-
Sample Quantification:
-
Inject the prepared sample solution into the GC system.
-
Calculate the ratio of the peak area of the analyte to the peak area of nonadecanophenone in the sample chromatogram.
-
Using the equation from the calibration curve, calculate the concentration of the analyte in the sample.
-
Method Validation
A newly developed analytical method must be validated to ensure its suitability for its intended purpose. Key validation parameters include:[1][2][7][8]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Workflow
The following diagram illustrates the general workflow for quantitative analysis using nonadecanophenone as an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Logical Framework for Internal Standard Calibration
The underlying principle of internal standard calibration is based on the relative response of the detector to the analyte and the internal standard.
Caption: Principle of internal standard calibration.
Conclusion
Nonadecanophenone serves as an excellent internal standard for the quantitative analysis of high molecular weight compounds by gas chromatography. Its chemical properties, including high purity, stability, and appropriate volatility, ensure reliable and reproducible results. The protocols and methodologies outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to develop and validate accurate quantitative GC methods. The implementation of nonadecanophenone as an internal standard enhances the quality and reliability of analytical data, which is critical for decision-making in research and development.
References
-
Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post-Column Reaction Capillary Gas Chromatography with a Flame Ionization Detector. Chromatography. [Link]
-
METHOD DEVELOPMENT AND VALIDATION FOR THE GC-FID ASSAY OF 17 β-ESTRADIOL IN PHARMACEUTICAL PREPARATION. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Revista Colombiana de Química. [Link]
-
Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
How do I quantify volatile organic compounds using GC-MS? ResearchGate. [Link]
-
A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance. [Link]
-
Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. International Journal of Environmental Research and Public Health. [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Earth Science. [Link]
-
Quantitative and Qualitative GC and GC-MS. Chemistry LibreTexts. [Link]
-
GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. American Journal of Food and Nutrition. [Link]
-
Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. Analytical and Bioanalytical Chemistry. [Link]
-
Method Development and Validation of Gas Chromatography. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Considerations for Instrumentation and Column Selection GC Method Development. SGE Analytical Science. [Link]
-
Is it possible to quantify a variety of different organic compounds by using GC-FID in combination with ONE internal standard/reference? ResearchGate. [Link]
-
Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS. Analytical and Bioanalytical Chemistry. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. chromsoc.jp [chromsoc.jp]
- 4. raccefyn.co [raccefyn.co]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. iiste.org [iiste.org]
Application Note: Quantitative Analysis Using 1-phenyl-1-nonadecanone as an Internal Standard in GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for 1-phenyl-1-nonadecanone in Quantitative GC-MS Analysis
In the landscape of quantitative analytical chemistry, particularly within the pharmaceutical and drug development sectors, the accuracy and reliability of chromatographic methods are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] The precision of quantitative GC-MS analysis is significantly enhanced by the use of an internal standard (IS), a compound added in a constant amount to all samples, calibration standards, and quality controls. The IS serves to correct for variations in sample injection volume, and potential losses during sample preparation.
This application note details a comprehensive protocol for the use of 1-phenyl-1-nonadecanone as an internal standard for the quantitative analysis of long-chain organic molecules by GC-MS. Due to its high molecular weight, thermal stability, and distinct mass spectrometric fragmentation pattern, 1-phenyl-1-nonadecanone is an excellent, though not commonly cited, choice for assays involving high molecular weight analytes where endogenous interference is a concern. Its structural similarity to a range of potential analytes, such as other long-chain ketones, esters, or hydrocarbons, ensures comparable behavior during extraction and chromatographic separation.
Physicochemical Properties of 1-phenyl-1-nonadecanone
A thorough understanding of the internal standard's properties is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₂₅H₄₂O | [2] |
| Molecular Weight | 358.6 g/mol | [2] |
| IUPAC Name | 1-phenylnonadecan-1-one | [1] |
| CAS Number | 103044-68-4 | [1] |
| Appearance | Solid | |
| Boiling Point | High (exact value not readily available, but expected to be >300 °C) | |
| Solubility | Soluble in organic solvents like hexane, dichloromethane, and ethyl acetate. Insoluble in water. |
Mass Spectrometry Fragmentation of Alkyl Phenyl Ketones
The utility of 1-phenyl-1-nonadecanone as an internal standard is underscored by its predictable fragmentation pattern in electron ionization (EI) mass spectrometry. For alkyl phenyl ketones, two primary fragmentation pathways are dominant:
-
α-Cleavage: This involves the cleavage of the bond between the carbonyl group and the long alkyl chain. This process leads to the formation of a stable benzoyl cation.
-
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule.
Based on these principles, the expected key fragments for 1-phenyl-1-nonadecanone are:
-
Benzoyl cation (m/z 105): A highly abundant and characteristic fragment resulting from α-cleavage.
-
Phenyl cation (m/z 77): Formed by the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation.
-
Molecular Ion (M+, m/z 358): While potentially of low abundance for a long-chain molecule, its detection can be beneficial for confirmation.
For quantitative analysis, the selection of specific and abundant ions is crucial for sensitivity and selectivity, especially when operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
This section provides a step-by-step methodology for the use of 1-phenyl-1-nonadecanone as an internal standard in a quantitative GC-MS workflow.
Preparation of Standard Solutions
Accuracy in the preparation of standard solutions is fundamental to the entire quantitative analysis.
Materials:
-
1-phenyl-1-nonadecanone analytical standard (commercially available from suppliers such as Fluorochem[1] and ChemScene[2])
-
Analyte of interest (e.g., a long-chain ester or hydrocarbon)
-
GC-grade solvent (e.g., hexane, ethyl acetate, or dichloromethane)
-
Class A volumetric flasks and pipettes
-
Analytical balance
Protocol:
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of 1-phenyl-1-nonadecanone and dissolve it in 10 mL of a suitable organic solvent in a volumetric flask to obtain a concentration of 1 mg/mL.
-
Analyte Stock Solution (Analyte Stock): Prepare a stock solution of the analyte of interest at a concentration of 1 mg/mL in the same solvent.
-
Working Internal Standard Solution (Working IS): Dilute the IS Stock solution to a working concentration appropriate for the expected analyte concentration range in the samples. A typical working concentration might be 10 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock solution. Spike each calibration standard with a constant volume of the Working IS solution to achieve a fixed concentration of 1-phenyl-1-nonadecanone in each standard (e.g., 1 µg/mL).
Logical Relationship: Preparation of Standards
Caption: A typical workflow for sample preparation and GC-MS analysis.
GC-MS Instrumentation and Method Parameters
The following are recommended starting parameters for a GC-MS system. Method optimization will be required for specific analytes and matrices.
Gas Chromatograph (GC) Parameters:
-
GC Column: A non-polar column is recommended for high molecular weight compounds. A good starting point is a 30m x 0.25mm ID, 0.25µm film thickness, 5% Phenyl column (e.g., TG-5MS). [3]For higher molecular weight analytes, a thinner film may be beneficial. [4]* Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless injection is recommended for trace analysis).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 320 °C.
-
Hold: 10 minutes at 320 °C.
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode:
-
Full Scan: For initial method development to confirm the retention time and mass spectrum of 1-phenyl-1-nonadecanone and the analyte. Scan range: m/z 50-450.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions for 1-phenyl-1-nonadecanone:
-
Quantifier Ion: m/z 105 (most abundant and specific).
-
Qualifier Ion: m/z 77 (for identity confirmation).
-
-
Select appropriate quantifier and qualifier ions for the analyte of interest.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard at their respective retention times.
-
Response Ratio Calculation: Calculate the response ratio for each calibration standard and sample using the following formula:
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Calibration Curve Construction: Plot the response ratio of the calibration standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.
-
Analyte Quantification: Use the response ratio of the unknown samples and the regression equation from the calibration curve to calculate the concentration of the analyte in the samples.
Example Quantitative Data
The following table presents a hypothetical calibration curve dataset for the quantification of "Analyte X" using 1-phenyl-1-nonadecanone as the internal standard.
| Standard Level | Analyte X Conc. (µg/mL) | Analyte X Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 0.1 | 15,234 | 150,123 | 0.101 |
| 2 | 0.5 | 76,170 | 151,567 | 0.503 |
| 3 | 1.0 | 153,456 | 152,345 | 1.007 |
| 4 | 5.0 | 755,678 | 149,876 | 5.042 |
| 5 | 10.0 | 1,512,345 | 150,567 | 10.044 |
Resulting Calibration Curve:
-
Regression Equation: y = 1.003x + 0.001
-
Correlation Coefficient (r²): 0.9998
Method Validation According to ICH Guidelines
For use in regulated environments, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH). [5][6][7][8]The key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Active sites in the inlet liner or column; improper oven temperature program. | Use a deactivated inlet liner; optimize the temperature ramp rate. |
| Low IS Response | Degradation of the IS in the inlet; incorrect preparation of IS solution. | Lower the inlet temperature; prepare fresh IS solutions. |
| Interference with Analyte Peak | Co-eluting matrix component. | Optimize the GC temperature program for better separation; use a more selective GC column; select different quantifier/qualifier ions. |
| Non-linear Calibration Curve | Detector saturation at high concentrations; incorrect integration parameters. | Extend the range of calibration standards; review and optimize peak integration parameters. |
Conclusion
1-phenyl-1-nonadecanone offers a robust and reliable option as an internal standard for the quantitative GC-MS analysis of high molecular weight, non-polar to moderately polar analytes. Its distinct fragmentation pattern, thermal stability, and commercial availability make it a valuable tool for researchers in various scientific disciplines, particularly in the pharmaceutical industry. The detailed protocol provided in this application note serves as a comprehensive starting point for method development and validation, enabling accurate and precise quantification of target compounds in complex matrices.
References
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
MDPI. (n.d.). Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography. Retrieved from [Link]
-
Drawell. (n.d.). GC Sample Preparation - Techniques and Challenges. Retrieved from [Link]
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Prediction of gas chromatographic retention times of esters of long chain alcohols and fatty acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical chromatogram showing retention time for different residual solvents. Retrieved from [Link]
-
Cial. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Retrieved from [Link]
-
Micro Fibras Tadeo. (n.d.). Chemical Standards. Retrieved from [Link]
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- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Synthesis of Nonadecanophenone Derivatives: Application Notes and Protocols for Exploring Potential Biological Activity
Introduction: The Therapeutic Potential of Long-Chain Aryl Ketones
In the landscape of medicinal chemistry, the benzophenone scaffold is a recurring motif in molecules exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] Nonadecanophenone, an aryl ketone characterized by a 19-carbon aliphatic chain attached to a phenyl group via a carbonyl moiety, represents a class of long-chain aryl ketones with significant lipophilicity. This structural feature suggests a potential for interaction with cellular membranes and hydrophobic binding pockets of biological targets. While the broader class of ketones plays a central role in metabolism and cellular signaling[2][3], the specific pharmacological profile of Nonadecanophenone and its derivatives remains an area of active investigation. This guide provides a comprehensive overview of the synthetic routes to Nonadecanophenone derivatives and outlines protocols for investigating their potential biological activities, aimed at researchers and professionals in drug discovery and development.
Synthetic Strategies for Nonadecanophenone Derivatives
The primary and most efficient method for the synthesis of Nonadecanophenone and its substituted derivatives is the Friedel-Crafts acylation.[4][5][6] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[6]
Core Synthesis: Friedel-Crafts Acylation
The general scheme for the synthesis of Nonadecanophenone involves the reaction of benzene with nonadecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: General workflow for Friedel-Crafts acylation.
The causality behind this choice of reaction lies in its efficiency and broad applicability for synthesizing aryl ketones. The Lewis acid catalyst is crucial as it coordinates with the acyl chloride, leading to the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring.
Protocol 1: Synthesis of Nonadecanophenone via Friedel-Crafts Acylation
This protocol describes the synthesis of the parent compound, Nonadecanophenone.
Materials:
-
Benzene (anhydrous)
-
Nonadecanoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (100 mL).
-
Addition of Acyl Chloride: Dissolve nonadecanoyl chloride (1 equivalent) in anhydrous DCM (50 mL) and add it to the dropping funnel.
-
Initiation of Reaction: Cool the flask to 0°C using an ice bath. Slowly add the nonadecanoyl chloride solution to the stirred suspension of aluminum chloride over 30 minutes.
-
Addition of Benzene: After the addition is complete, add benzene (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Nonadecanophenone.
Characterization Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Nonadecanophenone | C₂₅H₄₂O | 358.61 | 85-95 | 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 2.95 (t, 2H), 1.70 (p, 2H), 1.25 (s, 30H), 0.88 (t, 3H) | 200.5 (C=O), 137.0, 133.0, 128.5, 128.0 (aromatic C), 38.5, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 24.5, 22.7, 14.1 (aliphatic C) |
Synthesis of Substituted Nonadecanophenone Derivatives
To explore structure-activity relationships, various derivatives of Nonadecanophenone can be synthesized by introducing substituents on the phenyl ring. This can be achieved by using substituted benzenes in the Friedel-Crafts acylation or by further modification of the synthesized Nonadecanophenone. For instance, the Fries rearrangement of substituted phenyl benzoates can also be employed to synthesize hydroxy-substituted benzophenones.[7]
Potential Biological Activities and Screening Protocols
The long aliphatic chain of Nonadecanophenone suggests potential interactions with lipid bilayers and hydrophobic domains of proteins. Based on the known biological activities of other long-chain ketones and benzophenone derivatives, the following activities are worth investigating.
Antimicrobial Activity
Long-chain ketones have been reported to exhibit antimicrobial properties.[8] The lipophilic nature of Nonadecanophenone may facilitate its insertion into bacterial cell membranes, leading to disruption of membrane integrity and function.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized Nonadecanophenone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe + medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Caption: Workflow for the MIC assay.
Anticancer Activity
Benzophenone derivatives have shown promising anticancer activities.[1][9] The cytotoxic effects of Nonadecanophenone derivatives can be evaluated against various cancer cell lines.
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, SMMC-7721)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized Nonadecanophenone derivatives for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Table of Potential Biological Activities and Corresponding Assays:
| Potential Biological Activity | Rationale | Suggested Assay(s) | Key Parameters to Determine |
| Antimicrobial | Long aliphatic chain may disrupt microbial cell membranes.[8] | Broth Microdilution Assay, Agar Diffusion Assay | MIC, Zone of Inhibition |
| Anticancer | Benzophenone scaffold is present in many anticancer compounds.[1][9] | MTT Assay, Apoptosis Assays (e.g., Annexin V/PI staining)[10] | IC₅₀, Percentage of Apoptosis |
| Anti-inflammatory | Some benzophenone derivatives exhibit anti-inflammatory properties.[7][11] | Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages, COX Inhibition Assay | IC₅₀ for NO/COX inhibition |
Conclusion and Future Directions
The synthesis of Nonadecanophenone and its derivatives via Friedel-Crafts acylation is a robust and versatile approach for generating a library of novel long-chain aryl ketones. The protocols outlined in this guide provide a solid foundation for the synthesis, purification, and biological evaluation of these compounds. The lipophilic nature of the nonadecyl chain, coupled with the electronically tunable aromatic ring, offers a rich chemical space for the development of new therapeutic agents. Future work should focus on expanding the library of derivatives with diverse substituents on the phenyl ring to establish clear structure-activity relationships. Further mechanistic studies on the most promising compounds will be crucial to elucidate their mode of action and to advance them in the drug discovery pipeline.
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Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC. (2024-06-26). Retrieved from [Link]
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Application Notes and Protocols: Nonadecanophenone as a Precursor for Novel Anti-inflammatory Drug Candidates
Authored by: A Senior Application Scientist
Abstract
Inflammation is a critical biological response to injury and infection; however, chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily functioning by inhibiting cyclooxygenase (COX) enzymes.[2][3] This application note details the strategic use of nonadecanophenone as a versatile precursor for the synthesis of novel chalcone derivatives, a class of compounds with significant potential as anti-inflammatory agents.[4] We provide comprehensive, step-by-step protocols for the synthesis of a model chalcone from nonadecanophenone, its subsequent evaluation for in vitro COX-2 inhibitory activity, and its in vivo assessment using the carrageenan-induced paw edema model. This guide is intended for researchers and drug development professionals seeking to explore new chemical entities for the management of inflammatory conditions.
Introduction: The Rationale for Nonadecanophenone-Derived Chalcones
Nonadecanophenone (C₂₅H₄₂O) is a large aromatic ketone characterized by a phenyl group attached to a C19 acyl chain.[5] While not intrinsically anti-inflammatory, its structure makes it an excellent starting material for the synthesis of chalcones. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of organic compounds belonging to the flavonoid family that are abundant in edible plants.[4][6] They are well-regarded in medicinal chemistry for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[7][8]
The anti-inflammatory effects of many chalcones are attributed to their ability to modulate key inflammatory pathways. A primary mechanism is the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[9][10] By selectively targeting COX-2 over the constitutively expressed COX-1, it is possible to develop anti-inflammatory agents with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9]
The long alkyl chain of nonadecanophenone provides a unique lipophilic characteristic to the resulting chalcone derivatives. This may influence their pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability and interaction with hydrophobic binding pockets of target enzymes.
This guide will focus on a practical, three-stage workflow for the development of nonadecanophenone-derived anti-inflammatory drug candidates:
-
Synthesis: A detailed protocol for the Claisen-Schmidt condensation of nonadecanophenone with a selected aromatic aldehyde to yield a novel chalcone.
-
In Vitro Screening: A robust assay to determine the inhibitory potential of the synthesized chalcone against the COX-2 enzyme.
-
In Vivo Validation: A well-established animal model to confirm the anti-inflammatory efficacy of the lead compound.
Synthesis of a Nonadecanophenone-Derived Chalcone
The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[8][11] In this protocol, we will react nonadecanophenone with 4-hydroxybenzaldehyde to produce a hydroxylated chalcone derivative. The hydroxyl group is a common feature in biologically active chalcones and can be a site for further chemical modification.[4]
Materials and Reagents
-
Nonadecanophenone
-
4-Hydroxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled water
-
Hydrochloric acid (HCl), 1M
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a mortar, add 1.0 g of nonadecanophenone and an equimolar amount of 4-hydroxybenzaldehyde.
-
Catalyst Addition: Add one equivalent of solid sodium hydroxide to the mortar.[12]
-
Grinding: Grind the mixture with a pestle for 10-15 minutes. The solid mixture will become a paste and may change color, indicating the progress of the reaction.[13]
-
Reaction Monitoring: Monitor the reaction by TLC using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2). The product spot should be distinct from the starting material spots.
-
Neutralization and Precipitation: Once the reaction is complete, transfer the paste to a beaker containing 50 mL of cold water. Stir vigorously for 15 minutes. Acidify the solution by slowly adding 1M HCl until the pH is neutral. The chalcone product will precipitate out of the solution.
-
Isolation: Isolate the crude chalcone by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any remaining salts.[12]
-
Purification: Recrystallize the crude product from hot 95% ethanol to obtain the purified chalcone.[13]
-
Characterization: Dry the purified crystals and determine the melting point, and further characterize using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of a nonadecanophenone-derived chalcone.
In Vitro Evaluation of COX-2 Inhibition
To assess the anti-inflammatory potential of the newly synthesized chalcone, an in vitro COX-2 inhibitor screening assay is performed. This assay measures the ability of the compound to inhibit the activity of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins from arachidonic acid.[14][15]
Materials and Reagents
-
COX-2 inhibitor screening assay kit (commercially available)
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Synthesized chalcone derivative
-
Celecoxib (positive control)[16]
-
DMSO (solvent for test compounds)
-
Microplate reader
Step-by-Step Protocol for COX-2 Inhibition Assay
-
Compound Preparation: Prepare a stock solution of the synthesized chalcone in DMSO. Create a series of dilutions to determine the IC₅₀ value.
-
Assay Plate Preparation: To the wells of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.
-
Inhibitor Addition: Add the diluted chalcone solutions to the appropriate wells. Include wells for a positive control (celecoxib) and a negative control (DMSO vehicle).
-
Pre-incubation: Incubate the plate for a specified time at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate for a short period to allow for the conversion of arachidonic acid to prostaglandin H2.
-
Detection: Stop the reaction and measure the product formation using a microplate reader at the appropriate wavelength, as specified by the kit manufacturer.[15]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the chalcone derivative. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Data Presentation: COX-2 Inhibition
| Compound | IC₅₀ (µM) |
| Synthesized Chalcone | [Insert experimental value] |
| Celecoxib (Positive Control) | [Insert experimental value] |
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and reliable in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[17][18] Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema).[19] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[20]
Experimental Animals
-
Male Wistar rats (180-200 g)
-
Animals should be housed in standard laboratory conditions and allowed to acclimatize for at least one week before the experiment.[18]
Materials and Reagents
-
Synthesized chalcone derivative
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Step-by-Step Protocol for Carrageenan-Induced Paw Edema
-
Animal Grouping: Divide the rats into four groups:
-
Group 1: Control (vehicle only)
-
Group 2: Positive Control (Indomethacin, 10 mg/kg)
-
Group 3: Test Group 1 (Synthesized Chalcone, low dose)
-
Group 4: Test Group 2 (Synthesized Chalcone, high dose)
-
-
Compound Administration: Administer the vehicle, indomethacin, or the synthesized chalcone to the respective groups via oral gavage or intraperitoneal injection.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[19]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
In Vivo Evaluation Workflow Diagram
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
Nonadecanophenone serves as a valuable and versatile starting material for the synthesis of novel chalcone derivatives with the potential for significant anti-inflammatory activity. The protocols outlined in this application note provide a clear and reproducible pathway for the synthesis, in vitro screening, and in vivo validation of these compounds. By following these methodologies, researchers can effectively explore the therapeutic potential of nonadecanophenone-derived chalcones as a new generation of anti-inflammatory drug candidates. The lipophilic nature of the nonadecanophenone backbone may offer unique advantages in terms of drug delivery and efficacy, warranting further investigation into the structure-activity relationships of this promising class of compounds.
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Al-Henhena, N., et al. (2021). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]
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D'souza, R., et al. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. [Link]
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Dr. Matt & Dr. Mike. (2022). NSAIDs in 2 minutes!. YouTube. [Link]
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Al-Jaber, H. I., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. NIH. [Link]
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Ko, H., et al. (2005). Synthesis and Anti-inflammatory Effect of Chalcones. Journal of Pharmacy and Pharmacology. [Link]
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Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
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JETIR. (2019). SYNTHESIS OF CHALCONES. Jetir.Org. [Link]
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Application Notes & Protocols: Investigating Nonadecanophenone as a Modulating Agent in Liquid Crystal Formulations
For: Researchers, scientists, and drug development professionals exploring novel liquid crystal formulations and delivery systems.
Abstract: This document provides a detailed technical guide on the potential application of Nonadecanophenone as a dopant in liquid crystal (LC) systems. While not a conventional mesogen, the unique molecular structure of Nonadecanophenone, featuring a long C19 alkyl chain and a phenyl ketone moiety, suggests its utility in modifying the physicochemical properties of host liquid crystal mixtures. These protocols are designed to enable researchers to systematically investigate its influence on phase behavior, electro-optical response, and potential applications in areas such as drug delivery and sensor development.
Scientific Rationale and Foundational Principles
Liquid crystalline materials are characterized by a state of matter intermediate between a crystalline solid and an isotropic liquid.[1] The constituent molecules, known as mesogens, typically possess a rigid core and flexible peripheral units, often long alkyl chains.[2] This structural anisotropy is fundamental to the formation of mesophases (e.g., nematic, smectic, cholesteric). The length and nature of these alkyl chains are known to significantly influence the stability and type of mesophases formed.[3][4] Longer alkyl chains can increase the number of mesophases a compound exhibits and affect the temperature range of their stability.[3][4]
Nonadecanophenone (C₂₅H₄₂O) is an aromatic ketone with a long 19-carbon aliphatic tail. Its structure, while not inherently mesogenic, possesses the key components of a molecule that can interact with and influence the order of a liquid crystal host. The long alkyl chain can intercalate between the molecules of a host LC, while the phenyl ketone group provides a degree of polarity and rigidity. This suggests that Nonadecanophenone could function as a dopant, a substance added in small quantities to a liquid crystal mixture to alter its bulk properties.[5][6]
The introduction of dopants can modify critical parameters such as:
-
Phase Transition Temperatures: Altering the temperatures at which the material transitions between crystalline, liquid crystalline, and isotropic states.[7][8]
-
Viscosity: Affecting the flow characteristics of the liquid crystal.
-
Dielectric Anisotropy: Modifying the difference in permittivity parallel and perpendicular to the director, which is crucial for display applications.
-
Optical Properties: Influencing the refractive indices and light scattering properties.[9]
These application notes will therefore focus on the systematic evaluation of Nonadecanophenone as a property-modifying dopant in a standard nematic liquid crystal host.
Physicochemical Properties of Nonadecanophenone and Related Long-Chain Molecules
| Property | Nonadecanoic Acid (C19H38O2)[10] | n-Nonadecanol (C19H40O)[11] | Expected for Nonadecanophenone (C25H42O) |
| Molecular Weight | 298.50 g/mol | 284.52 g/mol | 358.61 g/mol |
| Melting Point | ~338-341 K (65-68 °C) | ~333-336 K (60-63 °C) | Expected to be in a similar range, likely a waxy solid at room temperature. |
| Boiling Point | ~780 K (507 °C) | ~631 K (358 °C) | High, suggesting low volatility. |
| Solubility | Low in water | Low in water | Expected to be highly soluble in non-polar organic solvents and liquid crystal hosts. |
| logP (Octanol/Water) | 6.723 | 6.630 | High, indicating significant hydrophobicity. |
Experimental Protocols
Protocol 1: Preparation of Nonadecanophenone-Doped Liquid Crystal Mixtures
Objective: To prepare homogeneous mixtures of a host nematic liquid crystal with varying concentrations of Nonadecanophenone.
Materials:
-
Host Nematic Liquid Crystal (e.g., 5CB, E7)
-
Nonadecanophenone (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Organic solvent (e.g., dichloromethane, HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Rotary evaporator
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a specific amount of the host liquid crystal and Nonadecanophenone.
-
Dissolve both components in a minimal amount of a volatile organic solvent like dichloromethane in a volumetric flask. This ensures molecular-level mixing.
-
-
Homogenization:
-
Thoroughly mix the solution using a vortex mixer for 2-3 minutes.
-
Further homogenize the mixture using an ultrasonic bath for 15-20 minutes to ensure the dissolution of any small aggregates.
-
-
Solvent Removal:
-
Carefully remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept low to avoid any thermal degradation, and just above the melting point of the mixture to ensure it remains in a fluid state.
-
-
Final Homogenization:
-
Once the solvent is completely removed, heat the mixture to its isotropic phase (above the clearing point) and maintain this temperature for at least 30 minutes. Periodically agitate the mixture to ensure homogeneity.
-
-
Sample Preparation:
-
Prepare a series of mixtures with varying weight percentages of Nonadecanophenone (e.g., 0.5%, 1%, 2%, 5% w/w). A pure sample of the host liquid crystal should be prepared under the same conditions to serve as a control.
-
Protocol 2: Characterization of Phase Behavior
Objective: To determine the effect of Nonadecanophenone on the phase transition temperatures of the host liquid crystal.
Instrumentation:
-
Differential Scanning Calorimetry (DSC)
-
Polarized Optical Microscopy (POM) with a hot stage
A. Differential Scanning Calorimetry (DSC) Analysis:
-
Sample Preparation: Hermetically seal 5-10 mg of the prepared liquid crystal mixture in an aluminum DSC pan.
-
Thermal Program:
-
Heat the sample to a temperature well above its clearing point (e.g., 100°C) at a rate of 10°C/min to erase any thermal history.
-
Hold at this temperature for 5 minutes.
-
Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature below its crystallization point (e.g., -20°C).
-
Hold for 5 minutes.
-
Heat the sample again at the same rate (5°C/min) to the initial high temperature.
-
-
Data Analysis: Analyze the second heating scan to identify the temperatures of phase transitions (crystal-to-nematic and nematic-to-isotropic). Compare the transition temperatures of the doped samples with the pure host.
B. Polarized Optical Microscopy (POM) Analysis:
-
Sample Preparation: Place a small amount of the mixture between a clean glass slide and a coverslip. Heat the slide on a hot stage to the isotropic phase and allow it to spread into a thin film.
-
Observation: Cool the sample slowly (e.g., 1°C/min) from the isotropic phase while observing it under the polarized microscope.
-
Analysis:
-
Note the temperature at which droplets of the nematic phase begin to appear from the isotropic liquid (clearing point).
-
Observe the characteristic textures of the nematic phase (e.g., Schlieren texture).
-
Continue cooling to observe the crystallization temperature.
-
Compare the observed transition temperatures with the DSC data.
-
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for preparing and characterizing Nonadecanophenone-doped liquid crystal mixtures.
Caption: Workflow for Doping and Characterization.
Expected Outcomes and Interpretation
The addition of Nonadecanophenone to a nematic host is hypothesized to have the following effects:
-
Depression of the Clearing Point: The Nonadecanophenone molecules may disrupt the long-range orientational order of the host liquid crystal, leading to a lower nematic-to-isotropic transition temperature. This effect is common when non-mesogenic impurities are introduced.
-
Broadening of Phase Transitions: The presence of the dopant might lead to broader peaks in the DSC thermogram, indicating a less cooperative phase transition.
-
Alteration of Viscoelastic Properties: The long alkyl chains of Nonadecanophenone could increase the viscosity of the mixture. This would need to be quantified using rheometry (a more advanced characterization step).
-
No Induced Chirality: As Nonadecanophenone is an achiral molecule, it is not expected to induce a cholesteric (chiral nematic) phase.
The following diagram illustrates the hypothesized interaction at a molecular level.
Caption: Nonadecanophenone in a Nematic Host.
Potential Applications in Drug Development and Materials Science
Should Nonadecanophenone demonstrate significant modulatory effects, several applications could be explored:
-
Tunable Drug Delivery Systems: Liquid crystalline nanoparticles (LCNPs), such as cubosomes and hexosomes, are promising vehicles for drug delivery.[12] By tuning the phase behavior of the lipid-based liquid crystal system with dopants like Nonadecanophenone, it may be possible to control the drug loading and release kinetics.
-
Polymer-Dispersed Liquid Crystals (PDLCs): In PDLC films, liquid crystal droplets are dispersed in a polymer matrix.[13][14] The properties of these films are highly dependent on the liquid crystal's characteristics. Nonadecanophenone could be used to modify the refractive index or clearing point of the LC droplets to optimize the performance of smart windows or other optical devices.
-
Organic Sensors: The response of liquid crystals to external stimuli can be harnessed for sensor applications.[15] Doping can alter the sensitivity and response time of such sensors.
Conclusion
The exploration of Nonadecanophenone as a dopant in liquid crystal systems represents a novel avenue of research. Its long alkyl chain and aromatic core present a unique combination for influencing the properties of mesophases. The protocols outlined in this document provide a systematic framework for researchers to investigate this potential, paving the way for the development of new functional materials with tailored properties.
References
-
Wikipedia. Liquid crystal. [Link]
-
Key Developments in Ionic Liquid Crystals - MDPI. [Link]
-
Development of polymer-dispersed liquid crystals: From mode innovation to applications - ResearchGate. [Link]
-
Synthesis of Liquid Crystals - University of Colorado Boulder. [Link]
-
Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals - MDPI. [Link]
-
Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. [Link]
-
Doping a Mixture of Two Smectogenic Liquid Crystals with Barium Titanate Nanoparticles | The Journal of Physical Chemistry B - ACS Publications. [Link]
-
n-Nonadecanol-1 (CAS 1454-84-8) - Chemical & Physical Properties by Cheméo. [Link]
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Chemical Properties of Nonadecanoic acid (CAS 646-30-0) - Cheméo. [Link]
-
James Fergason, a Pioneer in Advancing of Liquid Crystal Technology - ResearchGate. [Link]
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Studies of Nano-Particle Doped Liquid Crystal Mixtures - ResearchGate. [Link]
-
Effect of Doping Process on Structural Properties of Liquid Crystals - AIP Publishing. [Link]
-
Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems - PubMed Central. [Link]
-
Nano-Functional Materials for Sensor Applications - MDPI. [Link]
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Application Notes and Protocols for the Preparation of Polymer Composites Using Nonadecanophenone
Forward-Looking Statement
The following document outlines the theoretical application and protocols for the utilization of Nonadecanophenone as a functional additive in polymer composites. To date, the direct application of Nonadecanophenone in polymer composites is not extensively documented in scientific literature. The methodologies and insights presented herein are predicated on established principles of polymer chemistry, material science, and the known reactivity of long-chain ketones and their role in modifying polymer properties. These protocols are intended to serve as a foundational guide for researchers and scientists to explore the potential of Nonadecanophenone in developing novel polymer composites.
Introduction: The Potential of Nonadecanophenone in Polymer Composites
Nonadecanophenone (C₂₅H₄₂O) is a long-chain aromatic ketone. Its molecular structure, featuring a nineteen-carbon aliphatic tail and a phenyl ketone group, suggests a multifunctional role as a polymer additive. The long, nonpolar alkyl chain can impart hydrophobicity and may act as a plasticizer, enhancing flexibility and processability. Conversely, the polar ketone group introduces a site for chemical reactivity, potentially enabling cross-linking, grafting, or other modifications to the polymer backbone. The incorporation of ketone groups into polymer chains has been shown to enhance properties such as photodegradability and provides a reactive handle for further chemical functionalization.[1][2]
This application note explores three primary methods for incorporating Nonadecanophenone into polymer matrices:
-
Melt Intercalation: A solvent-free method suitable for thermoplastic polymers.[3][4]
-
Solution Casting: A versatile technique for creating thin films and coatings.[5][6]
-
In Situ Polymerization: A method where the additive is present during polymer synthesis, potentially leading to its integration into the polymer chain.[7][8][9]
The choice of method will depend on the specific polymer, the desired final properties of the composite, and the intended application.
Properties of Nonadecanophenone
| Property | Inferred Value/Characteristic | Rationale |
| Physical State | Solid at room temperature | Long alkyl chain and aromatic ring lead to significant van der Waals forces. |
| Melting Point | Moderately high | Expected to be higher than linear alkanes of similar molecular weight due to the polar ketone group. |
| Boiling Point | High | High molecular weight and polarity of the ketone group. |
| Solubility | Soluble in nonpolar organic solvents (e.g., toluene, THF), insoluble in water. | The long hydrophobic alkyl chain dominates its solubility profile. |
| Chemical Reactivity | The ketone group can undergo reactions such as reduction, oxidation, and nucleophilic addition. | The carbonyl group is a well-known functional group for various chemical transformations. |
Experimental Protocols
Method 1: Melt Intercalation for Thermoplastic Composites
Melt intercalation is an environmentally friendly method that involves mixing the additive with the polymer in its molten state.[3][10] This technique is suitable for thermoplastic polymers such as polyethylene (PE), polypropylene (PP), and polylactic acid (PLA).
3.1.1 Rationale for Experimental Choices
The key to successful melt intercalation is achieving a homogenous dispersion of the additive within the polymer matrix. The processing temperature is set above the melting point of both the polymer and Nonadecanophenone to ensure adequate mixing. The mixing speed and time are optimized to provide sufficient shear force for dispersion without causing thermal degradation of the polymer.
3.1.2 Experimental Workflow
3.1.3 Detailed Protocol
-
Materials and Equipment:
-
Thermoplastic polymer (e.g., LDPE, PLA)
-
Nonadecanophenone
-
Twin-screw extruder
-
Pelletizer
-
Drying oven
-
-
Procedure:
-
Dry the polymer pellets and Nonadecanophenone powder in a vacuum oven at 60-80°C for at least 4 hours to remove any residual moisture.
-
Prepare a physical blend of the polymer and Nonadecanophenone at the desired weight percentage (e.g., 1%, 3%, 5%).
-
Set the temperature profile of the twin-screw extruder. A typical profile for LDPE would be 140°C, 160°C, 180°C, 180°C from the hopper to the die.
-
Feed the premixed material into the extruder at a constant rate.
-
The molten extrudate is passed through a water bath for cooling and then fed into a pelletizer.
-
Collect the composite pellets and dry them for further characterization.
-
3.1.4 Quantitative Data Summary
| Parameter | Recommended Range |
| Nonadecanophenone Conc. | 1 - 5 wt% |
| Extruder Screw Speed | 100 - 200 rpm |
| Processing Temperature | 140 - 200 °C (polymer dependent) |
Method 2: Solution Casting for Polymer Films
Solution casting is a widely used method for preparing polymer films with uniform thickness.[5][6][11] This technique is applicable to polymers that are soluble in a common solvent with Nonadecanophenone.
3.2.1 Rationale for Experimental Choices
The choice of solvent is critical; it must dissolve both the polymer and Nonadecanophenone without reacting with them. The concentration of the polymer solution is kept low to ensure a manageable viscosity for casting. The drying temperature is set below the boiling point of the solvent to allow for slow evaporation, which is crucial for forming a defect-free film.
3.2.2 Experimental Workflow
3.2.3 Detailed Protocol
-
Materials and Equipment:
-
Soluble polymer (e.g., Polystyrene, PMMA)
-
Nonadecanophenone
-
Suitable solvent (e.g., Toluene, THF)
-
Glass petri dish or flat substrate
-
Leveling table
-
Drying oven
-
-
Procedure:
-
Prepare a polymer solution of a specific concentration (e.g., 10% w/v) by dissolving the polymer in the chosen solvent with magnetic stirring.
-
In a separate container, dissolve the desired amount of Nonadecanophenone in the same solvent.
-
Add the Nonadecanophenone solution to the polymer solution and stir until a homogeneous mixture is obtained.
-
Place the glass substrate on a leveling table.
-
Pour the solution onto the substrate and allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with gentle airflow) at a slightly elevated temperature (e.g., 40-60°C).
-
Once the film is completely dry, carefully peel it off the substrate.
-
3.2.4 Quantitative Data Summary
| Parameter | Recommended Value |
| Polymer Concentration | 5 - 15% (w/v) |
| Nonadecanophenone Conc. | 1 - 5 wt% (relative to polymer) |
| Drying Temperature | 40 - 80 °C (solvent dependent) |
Method 3: In Situ Polymerization
In this method, Nonadecanophenone is introduced into the monomer solution before the polymerization process begins.[7][9] This approach offers the potential for the additive to be covalently bonded to the polymer chains, which can prevent leaching and lead to more durable composite materials.
3.3.1 Rationale for Experimental Choices
The success of in situ polymerization depends on the compatibility of Nonadecanophenone with the polymerization reaction. The ketone group of Nonadecanophenone is not expected to interfere with most radical or condensation polymerization reactions. The initiator and reaction temperature are chosen based on the specific monomer being polymerized.
3.3.2 Experimental Workflow
3.3.3 Detailed Protocol (Example: Radical Polymerization of Styrene)
-
Materials and Equipment:
-
Styrene monomer
-
Nonadecanophenone
-
Radical initiator (e.g., AIBN)
-
Solvent (e.g., Toluene)
-
Reaction flask with condenser
-
Nitrogen inlet
-
Precipitating solvent (e.g., Methanol)
-
-
Procedure:
-
Purify the styrene monomer by passing it through a column of basic alumina to remove the inhibitor.
-
In a reaction flask, dissolve the desired amount of Nonadecanophenone and the initiator (AIBN) in the purified styrene monomer and solvent.
-
Deoxygenate the solution by bubbling nitrogen gas through it for 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 70°C) under a nitrogen atmosphere to initiate polymerization.
-
Allow the polymerization to proceed for the desired time.
-
Cool the reaction mixture and precipitate the polymer by pouring the solution into a large excess of a non-solvent like methanol.
-
Filter and wash the polymer composite with fresh methanol.
-
Dry the resulting polymer composite in a vacuum oven.
-
3.3.4 Quantitative Data Summary
| Parameter | Recommended Value |
| Nonadecanophenone Conc. | 1 - 5 mol% (relative to monomer) |
| Initiator Concentration | 0.1 - 1 mol% (relative to monomer) |
| Reaction Temperature | 60 - 80 °C (initiator dependent) |
Characterization of Polymer Composites
The successful incorporation of Nonadecanophenone and its effect on the polymer matrix should be verified using standard material characterization techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the ketone group from Nonadecanophenone in the composite.
-
Differential Scanning Calorimetry (DSC): To study the effect of Nonadecanophenone on the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the composite.
-
Mechanical Testing (e.g., tensile testing): To determine the effect of Nonadecanophenone on the mechanical properties of the polymer, such as tensile strength and elongation at break.
-
Scanning Electron Microscopy (SEM): To observe the morphology and dispersion of Nonadecanophenone within the polymer matrix.
Safety Precautions
-
Always work in a well-ventilated area, preferably in a fume hood, especially when handling volatile solvents and monomers.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.
References
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Cheméo. (n.d.). n-Nonadecanol-1 (CAS 1454-84-8) - Chemical & Physical Properties. Retrieved from [Link]
- MDPI. (2023). Functional Additives in Automotive Polymer Matrices: Compatibility, Mechanisms, and Industry Challenges. MDPI.
- MDPI. (2024). Preparation of Polyethylene Clay Composites via Melt Intercalation Using Hydrophobic and Superhydrophobic Organoclays and Comparison of Their Textural, Mechanical and Thermal Properties. MDPI.
-
Wikipedia. (n.d.). In situ polymerization. Retrieved from [Link]
- MDPI. (2022). In Situ Polymerization as an Effective Method, Compared to Melt Mixing, for Synthesis of Flexible Poly(lactic acid) Nanocomposites Based on Metal Nanoparticles. MDPI.
-
Bio-protocol. (2021). Solution Casting Method. Retrieved from [Link]
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ResearchGate. (n.d.). Melt intercalation process. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 4. ADDITIVES IN POLYMERS. Retrieved from [Link]
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ChemRxiv. (2021). Polyethylene Materials with In-Chain Ketones from Catalytic Copolymerization. Retrieved from [Link]
-
AZoM. (2023). How Do Additives and Fillers Affect the Properties of Polymers?. Retrieved from [Link]
-
ORBi. (n.d.). Poly( -caprolactone)/clay nanocomposites prepared by melt intercalation: mechanical, thermal and rheological properties. Retrieved from [Link]
-
Plastics Engineering. (2025). Polymer Solution Casting: A Tool for Advanced Medical Applications. Retrieved from [Link]
-
Encyclopedia.pub. (2022). In Situ Polymerization for Composites. Retrieved from [Link]
-
ACS Publications. (2025). Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Ketone-functionalized conjugated organic polymers boost red-light-driven molecular oxygen-mediated oxygenation. Retrieved from [Link]
-
Wikipedia. (n.d.). Polymer solution casting. Retrieved from [Link]
-
ACS Publications. (1999). Microstructural Evolution of Melt Intercalated Polymer−Organically Modified Layered Silicates Nanocomposites. Retrieved from [Link]
-
Slideshare. (n.d.). In-situ polymerization. Retrieved from [Link]
-
NTU > IRep. (2020). Solid intercalation to produce polymer/clay nanocomposites. Retrieved from [Link]
-
PubMed. (2025). Main-Chain Ketone Installation in Polyethylene Chains: A Metal-Free Strategy toward Photodegradable Plastics. Retrieved from [Link]
-
Frontiers. (2026). Editorial: Innovative flame retardant materials: balancing efficiency, safety, and sustainability. Retrieved from [Link]
-
ResearchGate. (n.d.). In situ polymerization and composite formation: An efficient synthesis technique for new generation Nanomaterial science. Retrieved from [Link]
- Google Patents. (n.d.). Solution casting method for producing film.
-
YouTube. (2021). Additive Manufacturing of Polymer-Derived Ceramic Matrix Composites. Retrieved from [Link]
-
ResearchGate. (n.d.). Solution casting method for film preparation. Retrieved from [Link]
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High-Yield Synthesis of Substituted Nonadecanophenones: A Detailed Guide for Researchers
<Application Notes & Protocols >
Introduction: The Significance of Substituted Nonadecanophenones
Substituted nonadecanophenones are a class of long-chain alkyl aryl ketones that serve as crucial intermediates in a variety of research and development fields. Their unique structure, featuring a 19-carbon aliphatic chain (nonadecanoyl group) attached to a substituted aromatic ring, imparts valuable physicochemical properties. These compounds are pivotal in the synthesis of complex molecules for pharmaceuticals, advanced materials, and liquid crystals. The ability to efficiently and selectively introduce the long alkyl chain onto various aromatic scaffolds is paramount for exploring structure-activity relationships and developing novel chemical entities.
This guide provides a comprehensive overview and detailed protocols for the high-yield synthesis of substituted nonadecanophenones, with a primary focus on the robust and versatile Friedel-Crafts acylation reaction.
Core Synthetic Strategy: The Friedel-Crafts Acylation
The Friedel-Crafts acylation is the cornerstone method for synthesizing alkyl aryl ketones.[1][2] This electrophilic aromatic substitution (EAS) reaction involves the introduction of an acyl group onto an aromatic ring.[3] For the synthesis of nonadecanophenones, this entails the reaction of a substituted aromatic compound with a nonadecanoyl derivative, typically nonadecanoyl chloride, in the presence of a Lewis acid catalyst.
Key advantages of the Friedel-Crafts acylation for this application include:
-
High Yields: When optimized, this method consistently produces high yields of the desired product.
-
Prevention of Polyacylation: The ketone product formed is less reactive than the starting aromatic material due to the electron-withdrawing nature of the carbonyl group, which deactivates the ring and prevents further acylation.[1][3]
-
No Carbocation Rearrangements: The acylium ion electrophile is resonance-stabilized and does not undergo the rearrangements that can plague Friedel-Crafts alkylation reactions.[3][4][5]
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion.
-
Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the nonadecanoyl chloride, making it a better leaving group.[4][5] This facilitates the formation of the resonance-stabilized nonadecanoyl acylium ion.[5]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[2] This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration of Catalyst: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring and regenerating the Lewis acid catalyst.[3] However, the product ketone, being a moderate Lewis base, complexes with the strong Lewis acid.[3][5] This necessitates the use of stoichiometric or greater amounts of the catalyst.[1][3] An aqueous workup is required to break this complex and isolate the final ketone product.[5]
Sources
Application Notes and Protocols: A Step-by-Step Guide to the Friedel-Crafts Acylation for the Synthesis of Nonadecanophenone
These application notes provide a comprehensive, step-by-step guide for the synthesis of nonadecanophenone via the Friedel-Crafts acylation of benzene with nonadecanoyl chloride. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It is designed to offer not only a detailed protocol but also the underlying scientific principles and practical insights to ensure a successful and safe execution of the reaction.
Introduction: The Significance of Nonadecanophenone and the Utility of Friedel-Crafts Acylation
Nonadecanophenone, a long-chain aromatic ketone, serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals, liquid crystals, and specialty polymers. Its synthesis is a classic example of the Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry.[1] This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto an aromatic ring, a transformation that is fundamental to the construction of complex molecular architectures.[2]
The Friedel-Crafts acylation offers distinct advantages over the related Friedel-Crafts alkylation. The acylium ion intermediate is resonance-stabilized and not prone to rearrangement, leading to a single, predictable product.[3] Furthermore, the resulting ketone is less reactive than the starting aromatic ring, thus preventing polysubstitution reactions.[1] This guide will delve into the practical execution of this important reaction, with a focus on safety, efficiency, and robust product characterization.
Reagents and Equipment
A thorough understanding and preparation of all necessary reagents and equipment are paramount for the successful execution of this synthesis.
Reagents
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Key Properties | Supplier Suggestion |
| Benzene | C₆H₆ | 78.11 | Colorless liquid, highly flammable, known carcinogen.[4] | High-purity, anhydrous grade from a reputable chemical supplier. |
| Nonadecanoyl chloride | C₁₉H₃₇ClO | 317.95 | Waxy solid, corrosive, moisture-sensitive. | Available from specialty chemical suppliers. |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | White/pale yellow solid, highly hygroscopic, reacts violently with water.[5] | Freshly opened bottle of anhydrous, sublimed grade is recommended. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Colorless, volatile liquid, less toxic alternative to benzene.[6] | Anhydrous, inhibitor-free grade. |
| Hydrochloric acid (concentrated) | HCl | 36.46 | Corrosive liquid, used for quenching the reaction. | Standard laboratory grade. |
| Sodium bicarbonate (saturated solution) | NaHCO₃ | 84.01 | Used for neutralization. | Standard laboratory grade. |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Drying agent. | Standard laboratory grade. |
Equipment
-
Three-necked round-bottom flask (appropriate size for the scale of the reaction)
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with a temperature controller
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (e.g., Viton or Silver Shield®/4H® for benzene)[7]
Experimental Protocol: The Synthesis of Nonadecanophenone
This protocol is designed for the synthesis of nonadecanophenone on a laboratory scale. All operations involving volatile and hazardous reagents must be performed in a well-ventilated fume hood.
Reaction Setup and Execution
Step-by-Step Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, an addition funnel, and a nitrogen inlet. It is crucial to ensure all glassware is thoroughly dried to prevent the decomposition of the aluminum chloride catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of nitrogen, carefully add anhydrous aluminum chloride (1.1 equivalents) to the reaction flask. Subsequently, add anhydrous dichloromethane (as a solvent) via a cannula or syringe to create a suspension. The use of dichloromethane is a safer alternative to benzene.[8]
-
Cooling: Cool the stirred suspension to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve nonadecanoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and transfer it to the addition funnel. Add the nonadecanoyl chloride solution dropwise to the cold aluminum chloride suspension over 30 minutes. This slow addition is necessary to control the exothermic reaction.
-
Benzene Addition: Following the addition of the acyl chloride, add benzene (1.0 to 1.2 equivalents, or it can be used as the solvent in place of dichloromethane) dropwise to the reaction mixture.
-
Reaction Progression: After the complete addition of benzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours.
-
Completion of Reaction: Gently heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) for 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to room temperature and then carefully and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and quenches the reaction. Perform this step with caution as it is highly exothermic and will release HCl gas.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude nonadecanophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.
Reaction Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates to the chlorine atom of nonadecanoyl chloride, making it a better leaving group. The subsequent cleavage of the C-Cl bond generates a resonance-stabilized acylium ion, which is the key electrophile in the reaction.[9]
-
Electrophilic Attack: The electron-rich π system of the benzene ring acts as a nucleophile and attacks the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[9]
-
Deprotonation: A weak base, in this case, the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the acyl group. This restores the aromaticity of the ring and forms the nonadecanophenone product, which initially forms a complex with the aluminum chloride. The catalyst, AlCl₃, is regenerated in this step. The subsequent workup with water hydrolyzes this complex to yield the final product.
Characterization of Nonadecanophenone
Proper characterization of the final product is essential to confirm its identity and purity.
Spectroscopic Analysis
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | d | 2H | Aromatic protons ortho to the carbonyl group |
| ~7.55 | t | 1H | Aromatic proton para to the carbonyl group |
| ~7.45 | t | 2H | Aromatic protons meta to the carbonyl group |
| ~2.95 | t | 2H | -CH₂- group adjacent to the carbonyl |
| ~1.70 | p | 2H | -CH₂- group β to the carbonyl |
| ~1.25 | m | 30H | -(CH₂)₁₅- chain |
| ~0.88 | t | 3H | Terminal -CH₃ group |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~200.5 | Carbonyl carbon (C=O) |
| ~137.0 | Aromatic carbon attached to the acyl group |
| ~133.0 | Aromatic C-H (para) |
| ~128.5 | Aromatic C-H (meta) |
| ~128.0 | Aromatic C-H (ortho) |
| ~38.5 | -CH₂- group adjacent to the carbonyl |
| ~32.0 | Methylene carbons in the alkyl chain |
| ~29.7 | Methylene carbons in the alkyl chain |
| ~29.4 | Methylene carbons in the alkyl chain |
| ~24.5 | Methylene carbon β to the carbonyl |
| ~22.7 | Methylene carbon adjacent to the terminal methyl group |
| ~14.1 | Terminal -CH₃ carbon |
Infrared (IR) Spectroscopy: The IR spectrum of nonadecanophenone is expected to show a strong absorption band for the carbonyl (C=O) stretch at approximately 1685 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C-C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching will be observed between 2850 and 3000 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of nonadecanophenone (C₂₅H₄₂O), which is 358.6 g/mol . Characteristic fragmentation patterns would include the loss of the alkyl chain.
Troubleshooting and Key Considerations
-
Low Yield: This can be due to moisture in the reagents or glassware, leading to the deactivation of the aluminum chloride catalyst. Ensure all components are scrupulously dried.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion. Monitor the reaction by TLC to determine the appropriate reaction time.
-
Side Reactions: While Friedel-Crafts acylation is generally clean, using an excess of the aromatic substrate can help to minimize any potential side reactions.
-
Alternative Solvents: While benzene is the classic substrate, its high toxicity is a significant concern.[4] Dichloromethane is a common and safer alternative solvent.[5] Other solvents that have been used in Friedel-Crafts acylations include carbon disulfide and nitrobenzene, although their use may influence the reaction's regioselectivity in substituted benzenes.[12][13][14]
Safety Precautions
-
Benzene: Benzene is a known human carcinogen and is highly flammable.[4] All manipulations should be carried out in a certified chemical fume hood. Appropriate PPE, including respiratory protection if necessary, must be worn.
-
Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water, releasing heat and toxic HCl gas.[5] It is corrosive and can cause severe burns. Handle with care in a dry environment.
-
Nonadecanoyl Chloride: This reagent is corrosive and will react with moisture to produce HCl. Handle with appropriate gloves and eye protection.
-
Reaction Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This must be done slowly and in a well-ventilated fume hood.
References
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
- Cho, H., et al. (2021). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 11(1), 1-10.
-
Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions. [Link]
-
Clark, J. (2015). Friedel-Crafts Acylation of Benzene. [Link]
-
Quora. (2017). Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction?. [Link]
-
Filo. (2025). What solvents are used in Friedel-Crafts acylation?. [Link]
-
Transtutors. (2014). What is the role of carbon disulfide in friedel crafts alkylation. [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]
-
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzene. [Link]
-
Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Duddeck, H., et al. (2002). Basic 1H- and 13C-NMR Spectroscopy.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
American Chemical Society. (2025). DCM Ban: Alternatives & Resources for Dichloromethane. [Link]
-
PubChem. (n.d.). Dichloromethane. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Wu, Y. (2023). Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Nitrobenzene was used as a solvent in Friedel - Craft reaction. why?.. [askfilo.com]
- 10. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0240133) [np-mrd.org]
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- 14. What solvents are used in Friedel-Crafts acylation? | Filo [askfilo.com]
Application Notes & Protocols: Characterization of Novel Materials Functionalized with Nonadecanophenone
Introduction
The strategic functionalization of materials with organic molecules is a foundational pillar of modern materials science, enabling the development of advanced materials with precisely tailored properties for applications ranging from drug delivery to high-performance separations. Nonadecanophenone, an aromatic ketone featuring a long 19-carbon aliphatic chain, offers a compelling combination of properties for material modification. Its extensive alkyl chain imparts significant hydrophobicity, while the terminal phenyl ketone group serves as a versatile anchor for covalent attachment and a site for specific intermolecular interactions.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the characterization of materials functionalized with Nonadecanophenone. We will explore the essential analytical techniques required to confirm successful surface modification, quantify the extent of functionalization, and elucidate the impact on the material's physicochemical properties. The methodologies presented are designed to be robust and self-validating, ensuring the generation of high-fidelity, reproducible data.
Rationale for Nonadecanophenone Functionalization
The selection of Nonadecanophenone as a functionalizing agent is predicated on its unique bifunctional nature. The long alkyl chain is a powerful tool for engineering surface wettability, while the aromatic ketone provides a reactive and spectroscopically active handle.
-
Hydrophobicity Induction: The C19 alkyl chain can dramatically increase the hydrophobicity of a material's surface. This is highly desirable in applications such as the creation of self-cleaning surfaces, moisture-resistant coatings, and specialized biomaterials designed to minimize non-specific protein adsorption.[1][2] A surface is generally considered hydrophobic if the contact angle of a water droplet on it exceeds 90 degrees.[3][4]
-
Drug Delivery Systems: In pharmaceuticals, functionalizing nanocarriers with Nonadecanophenone can create hydrophobic domains. These are ideal for encapsulating and controlling the release of poorly water-soluble (lipophilic) drug molecules, a common challenge in drug formulation.[5]
-
Chromatographic Media: The long alkyl chain can serve as a novel stationary phase for reversed-phase chromatography, offering unique selectivity for the separation of complex mixtures based on hydrophobic interactions.
-
Reactive Platform: The phenyl ketone moiety is not merely a linker. Its carbonyl group can participate in further chemical reactions, allowing for multi-step or "click" chemistry functionalization. Furthermore, the aromatic ring provides a chromophore for straightforward quantification using UV-Vis spectroscopy.
A Systematic Workflow for Characterization
A multi-faceted and logical approach is imperative for the thorough characterization of these novel materials.[6][7] The workflow should progress from initial confirmation of the chemical modification to detailed analysis of the resulting properties and performance.
Figure 1: A systematic workflow for the comprehensive characterization of Nonadecanophenone-functionalized materials.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the key analytical techniques. Each protocol is designed to validate the successful functionalization and quantify the material's new properties.
Confirmation of Functionalization: Spectroscopic Analysis
The first and most crucial step is to obtain definitive proof of the covalent attachment of the Nonadecanophenone moiety.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a sample. By comparing the spectra of the base material, the functionalized material, and pure Nonadecanophenone, one can confirm the modification.
-
Methodology:
-
Sample Preparation: Ensure all samples (base material, functionalized material) are thoroughly dried to remove any adsorbed water, which can interfere with the spectrum.
-
Background Collection: Using an Attenuated Total Reflectance (ATR) accessory, collect a background spectrum of the clean, empty ATR crystal. This is essential to subtract the spectral contributions of the atmosphere (e.g., CO₂ and H₂O).
-
Sample Analysis: Place a small amount of the dry sample onto the ATR crystal and apply consistent pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Co-add at least 32 scans to achieve a high signal-to-noise ratio.
-
Analysis: Overlay the spectra of the base material and the functionalized material. The successful attachment of Nonadecanophenone is confirmed by the appearance of new, characteristic peaks.
-
-
Data Interpretation:
Table 1: Key FTIR Vibrational Frequencies for Nonadecanophenone.
| Functional Group | Wavenumber (cm⁻¹) | Significance in Functionalized Material |
| C-H (aliphatic) stretch | 2850 - 2960 | Strong, sharp peaks absent in many inorganic base materials; confirms the presence of the C19 alkyl chain.[5] |
| C=O (ketone) stretch | ~1685 | A strong, sharp peak characteristic of the aromatic ketone. Its presence is a key indicator of successful functionalization.[5] |
| C=C (aromatic) stretch | 1450 - 1600 | A series of peaks confirming the presence of the phenyl ring. |
Causality: The appearance of strong aliphatic C-H stretching bands and the characteristic aromatic ketone C=O stretch in the functionalized material's spectrum, which are absent in the base material's spectrum, provides unambiguous qualitative evidence of a successful chemical modification.
Quantification of Ligand Density
After confirming the presence of Nonadecanophenone, it is critical to determine how much has been attached. Thermogravimetric analysis (TGA) is an excellent technique for this purpose.[8][9]
Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. The mass loss corresponding to the decomposition of the attached organic molecules is used for quantification.[10]
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried functionalized material into a TGA crucible (ceramic or platinum).
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., Nitrogen at 50-100 mL/min) to prevent oxidative decomposition.
-
Thermal Program: Heat the sample from ambient temperature to ~800 °C at a constant rate (e.g., 10 °C/min).
-
Control Run: It is essential to run an identical TGA experiment on the unfunctionalized base material to account for any mass loss from the substrate itself (e.g., dehydroxylation).
-
Analysis:
-
Overlay the TGA curves of the functionalized and unfunctionalized materials.
-
Identify the temperature range of decomposition for the Nonadecanophenone moiety (typically between 200 °C and 500 °C).
-
The difference in percentage mass loss (ΔW) between the two samples in this region is attributed to the attached Nonadecanophenone.
-
-
-
Calculation of Ligand Density:
Ligand Density (μmol/g) = [ (ΔW / 100) / M_ligand ] / [ 1 - (ΔW / 100) ] × 10⁶
Where:
-
ΔW: Corrected percentage weight loss from the TGA.
-
M_ligand: Molar mass of the attached Nonadecanophenone moiety (358.61 g/mol ).[11]
-
Trustworthiness: This protocol is self-validating through the use of a control run with the base material. Subtracting the base material's mass loss from the functionalized material's mass loss ensures that the calculated ligand density is due solely to the attached organic molecule.
Surface Property Characterization
Functionalization with a long-chain molecule like Nonadecanophenone is expected to profoundly alter the surface properties of the material.
Protocol: Water Contact Angle (WCA) Measurement
WCA is the primary method for quantifying changes in surface wettability and confirming the introduction of hydrophobicity.[3]
-
Methodology:
-
Sample Preparation: Prepare a flat, smooth surface of the material. For powders, this can be achieved by pressing the material into a pellet or depositing a thick, uniform film on a substrate.
-
Measurement: Place the sample on the goniometer stage. Using a microsyringe, gently dispense a small droplet (2-5 µL) of deionized water onto the surface.
-
Imaging and Analysis: A high-resolution camera captures the profile of the droplet. The instrument's software then calculates the angle formed at the three-phase (solid-liquid-vapor) interface.
-
Data Collection: Measure the contact angle at a minimum of five different locations on the sample surface and calculate the average to ensure statistical relevance.
-
-
Data Interpretation:
Table 2: Expected Changes in Surface Properties.
| Property | Unfunctionalized Material | Functionalized Material | Rationale |
| Water Contact Angle | Typically < 90° (hydrophilic) | > 90°, often > 120° (hydrophobic) | The dense layer of long, nonpolar C19 alkyl chains repels water molecules.[1][4] |
| Surface Energy | High | Low | Hydrophobic surfaces are inherently low-energy surfaces. |
| Surface Morphology (SEM) | May be smooth or porous | May show slight changes in texture or aggregation, but individual molecules are not resolved. | The functionalization adds a molecular layer to the existing surface. |
Application-Specific Performance Evaluation
The ultimate test of a functionalized material is its performance in a targeted application. The following workflow illustrates the evaluation of a Nonadecanophenone-functionalized material as a novel HPLC stationary phase.
Figure 2: Workflow for evaluating the chromatographic performance of the functionalized material.
-
Protocol:
-
Column Packing: The functionalized material is packed into an empty stainless-steel HPLC column using a high-pressure slurry packing technique.
-
System Equilibration: The packed column is installed in an HPLC system and flushed extensively with the mobile phase (e.g., a mixture of acetonitrile and water) until a stable baseline is achieved.
-
Performance Test: A standard test mixture containing analytes of varying hydrophobicity (e.g., uracil, toluene, ethylbenzene, naphthalene) is injected.
-
Data Analysis: The resulting chromatogram is analyzed to determine key performance metrics:
-
Retention Factor (k'): Measures the retention of an analyte. High k' values for nonpolar analytes indicate strong hydrophobic interactions with the Nonadecanophenone phase.
-
Selectivity (α): The ratio of k' values for two adjacent peaks. It describes the column's ability to distinguish between similar compounds.
-
Efficiency (N): Calculated from the peak width, it reflects the column's ability to produce sharp, narrow peaks.
-
-
Authoritative Grounding: The principles and calculations for these chromatographic parameters are well-established and form the basis of separation science. For a detailed theoretical background, authoritative texts such as "Principles and Practice of Modern Chromatographic Methods" are recommended.
References
-
Poole, C. F. (2021). Principles and Practice of Modern Chromatographic Methods. Elsevier. [Link]
-
Biolin Scientific. (2021, November 9). Hydrophobic surfaces – How hydrophobic coatings are used and studied? Retrieved from [Link]
-
ATRIA Innovation. (n.d.). Hydrophobicity of materials. Retrieved January 23, 2026, from [Link]
-
SilcoTek Corporation. (2017, November 10). Hydrophobic vs. Hydrophilic Surfaces. Retrieved from [Link]
-
MDPI. (n.d.). Thermal and Rheological Characterization of Polymers. Retrieved January 23, 2026, from [Link]
-
Konieczny, P., & Kwiecień, M. (2020). Thermal Behavior of Polymeric and Other Advanced Materials. Materials (Basel), 13(21), 4993. [Link]
-
Mettler-Toledo. (n.d.). Thermal Analysis of Polymers Selected Applications. Retrieved January 23, 2026, from [Link]
-
RSC Publishing. (2024). Characterization of emerging 2D materials after chemical functionalization. Retrieved from [Link]
-
Carrasco-Pancorbo, A., et al. (2023). The Impact of 2-Ketones Released from Solid Lipid Nanoparticles on Growth Modulation and Antioxidant System of Lactuca sativa. International Journal of Molecular Sciences, 24(17), 13426. [Link]
Sources
- 1. biolinscientific.com [biolinscientific.com]
- 2. Hydrophilic and Hydrophobic Surfaces: Features of Interaction with Liquid Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophobicity of materials - ATRIA Innovation [atriainnovation.com]
- 4. silcotek.com [silcotek.com]
- 5. The Impact of 2-Ketones Released from Solid Lipid Nanoparticles on Growth Modulation and Antioxidant System of Lactuca sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of emerging 2D materials after chemical functionalization - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05365B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Behavior of Polymeric and Other Advanced Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. blog.kohan.com.tw [blog.kohan.com.tw]
- 11. labsolu.ca [labsolu.ca]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of Nonadecanophenone
Technical Support Center: Synthesis of Nonadecanophenone
Welcome to the technical support guide for the synthesis of Nonadecanophenone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols designed for researchers and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose issues and optimize your reaction conditions for high yield and purity.
Part 1: The Primary Synthetic Route: Friedel-Crafts Acylation
The most common and direct method for synthesizing Nonadecanophenone is the Friedel-Crafts acylation of benzene with nonadecanoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
Underlying Mechanism & Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the nonadecanoyl chloride, making the carbonyl carbon susceptible to nucleophilic attack by the benzene ring. Understanding this mechanism is key to troubleshooting. For instance, the catalyst's effectiveness is highly dependent on its anhydrous nature, as water will hydrolyze it, quenching the reaction.
Optimized Experimental Protocol
This protocol has been optimized to maximize yield and minimize common side products.
Materials:
-
Nonadecanoyl chloride (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Benzene (serves as both reactant and solvent, >5 eq)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) (optional, as a co-solvent)
-
Hydrochloric Acid (HCl), 2M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous benzene (5-10 eq). Begin stirring and cool the flask to 0-5 °C using an ice bath.
-
Catalyst Addition: Under a positive pressure of nitrogen, slowly and portion-wise add anhydrous aluminum chloride (1.2 eq). The suspension will turn a yellow-orange color. Rationale: Slow, cold addition is critical to manage the initial exotherm and prevent localized overheating.
-
Acyl Chloride Addition: Dissolve nonadecanoyl chloride (1.0 eq) in a minimal amount of anhydrous benzene or DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back down to 0 °C and very slowly quench the reaction by adding crushed ice, followed by 2M HCl. Caution: This is a highly exothermic and gas-evolving step. The acid serves to neutralize the AlCl₃ catalyst and break up the aluminum-ketone complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a waxy solid. Purify via recrystallization from ethanol or isopropanol, or by flash column chromatography (e.g., 95:5 Hexane:Ethyl Acetate).
Friedel-Crafts Acylation: Troubleshooting & FAQs
Here we address common issues encountered during the synthesis.
Q1: My reaction yield is very low. What are the likely causes?
Answer: Low yields in Friedel-Crafts acylation are a frequent issue and can typically be traced to one of three areas:
-
Inactive Catalyst: Aluminum chloride is extremely hygroscopic. If it has been exposed to atmospheric moisture, it will be partially hydrolyzed and inactive. Always use a fresh, unopened bottle or handle it in a glovebox. A clumpy, non-free-flowing appearance is a sign of deactivation.
-
Insufficient Catalyst: The catalyst forms a complex with the product ketone. Therefore, slightly more than one equivalent of AlCl₃ is required for the reaction to proceed to completion. Using a 1.1 to 1.3 molar ratio of AlCl₃ to the limiting reagent (nonadecanoyl chloride) is recommended to drive the reaction forward.
-
Improper Quenching: If the product remains complexed to the aluminum salts, it will not be extracted into the organic layer, leading to significant product loss. A thorough acidic quench is essential to break this complex and fully liberate the ketone.
Q2: My final product is a mixture of isomers (ortho, para) and I see evidence of di-acylation. How can I improve selectivity?
Answer: This is a classic selectivity problem in Friedel-Crafts reactions.
-
Isomer Control: The acyl group is deactivating and primarily directs subsequent additions to the meta position. However, the initial acylation of benzene can only produce one product. If you are starting with a substituted benzene, the directing effects of the initial substituent will determine the isomer distribution. For unsubstituted benzene, this is not an issue.
-
Preventing Di-acylation: Di-acylation occurs when the product ketone is acylated a second time. To prevent this, use a large excess of the aromatic substrate (benzene). When benzene is used as the solvent, its high concentration makes it statistically much more likely to be acylated than the product ketone. A benzene-to-acyl chloride ratio of 5:1 or higher is recommended.
Q3: The reaction mixture turned dark brown/black and formed a tar-like substance. What happened?
Answer: This usually indicates a runaway reaction or decomposition, often caused by poor temperature control. The Friedel-Crafts acylation is exothermic, especially during the initial addition of the acyl chloride to the catalyst-benzene slurry.
-
Solution: Ensure the initial additions of both the AlCl₃ and the nonadecanoyl chloride are performed slowly and at a low temperature (0-5 °C). This allows the heat to dissipate and prevents the localized "hot-spotting" that can lead to polymerization and charring.
Workflow and Data Summary
Table 1: Optimization of Friedel-Crafts Acylation Conditions
| Parameter | Sub-Optimal Condition | Optimized Condition | Rationale for Optimization |
| AlCl₃ Stoichiometry | 1.0 eq | 1.2 - 1.3 eq | Overcomes catalyst deactivation by trace water and ensures complete reaction by accounting for product complexation. |
| Benzene Stoichiometry | 1.5 eq | > 5.0 eq (as solvent) | Minimizes di-acylation byproducts through a large stoichiometric excess of the nucleophile. |
| Addition Temperature | Room Temperature | 0 - 5 °C | Controls the initial exotherm, preventing side reactions and decomposition of starting materials. |
| Quenching Agent | Deionized Water | Ice-cold dilute HCl | The acid effectively hydrolyzes the aluminum-ketone complex and neutralizes the Lewis acid, improving product recovery. |
Diagram 1: Friedel-Crafts Acylation Experimental Workflow
Caption: Workflow for the synthesis of Nonadecanophenone via Friedel-Crafts acylation.
Part 2: Alternative Synthetic Routes & Troubleshooting
While Friedel-Crafts is common, other methods may be suitable depending on available starting materials or desired functional group tolerance.
Grignard Reaction with Nonanenitrile
This route involves reacting a phenylmagnesium bromide Grignard reagent with nonanenitrile, followed by acidic hydrolysis of the resulting imine intermediate.
FAQ: My Grignard reaction failed to initiate or gave a low yield. Why?
Answer: Grignard reactions are notoriously sensitive to two main factors:
-
Water: Absolutely anhydrous conditions are paramount. Any trace of water will protonate and destroy the Grignard reagent. Ensure all glassware is flame-dried and solvents are rigorously dried (e.g., THF distilled over sodium/benzophenone).
-
Magnesium Surface: The magnesium turnings must be fresh and their surface activated. If they are oxidized (dull gray coating), briefly crush them in a mortar and pestle or add a small crystal of iodine to initiate the reaction.
Oxidation of 1-Phenylnonadecan-1-ol
If the corresponding secondary alcohol is available, it can be oxidized to the ketone using a variety of reagents like Pyridinium Chlorochromate (PCC) or a Swern oxidation.
FAQ: My oxidation reaction is incomplete, and I have trouble separating the product from the chromium byproducts.
Answer: This is a common issue with PCC oxidations.
-
Incomplete Reaction: Ensure you are using a slight excess of PCC (approx. 1.5 equivalents). The reaction is typically run in a solvent like DCM. If starting material persists, you can gently warm the reaction or allow it to stir for a longer period.
-
Purification: The chromium byproducts are a tarry black solid. To simplify purification, after the reaction is complete, dilute the mixture with ether and filter it through a short plug of silica gel or Florisil. This will trap the chromium salts and allow the product to pass through, resulting in a much cleaner crude material for final purification.
References
Technical Support Center: Synthesis and Purification of 1-Phenyl-1-nonadecanone
Welcome to the technical support center for the synthesis and purification of 1-phenyl-1-nonadecanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this long-chain aryl ketone. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification, ensuring you can achieve optimal yield and purity in your experiments.
I. Introduction to the Synthesis of 1-Phenyl-1-nonadecanone
The primary and most effective method for synthesizing 1-phenyl-1-nonadecanone is the Friedel-Crafts acylation of benzene with nonadecanoyl chloride.[1][2][3] This electrophilic aromatic substitution reaction forms the desired ketone by creating a new carbon-carbon bond between the benzene ring and the acyl group.[4]
The overall reaction is as follows:
While the reaction is robust, its success, particularly with a long-chain acyl chloride, is highly dependent on stringent control of reaction conditions to prevent side reactions and maximize yield.
II. Troubleshooting Guide: Synthesis of 1-Phenyl-1-nonadecanone
This section addresses specific problems you may encounter during the synthesis of 1-phenyl-1-nonadecanone, providing potential causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yield is a frequent issue in Friedel-Crafts acylation. The root cause often lies in one or more of the following areas:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly opened, high-purity aluminum chloride. It is best practice to handle AlCl₃ in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it from the catalytic cycle. Consequently, a stoichiometric amount of the catalyst is often required for the reaction to go to completion.[5]
-
Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically nonadecanoyl chloride). A slight excess ensures that there is enough active catalyst throughout the reaction.
-
-
Poor Solubility of Reactants: The long, non-polar nonadecanoyl chain can lead to poor solubility in common Friedel-Crafts solvents, especially at lower temperatures. This can hinder the reaction rate.
-
Solution:
-
Choose a solvent that can effectively dissolve both the non-polar acyl chloride and the benzene. Dichloromethane or 1,2-dichloroethane are often good choices.
-
Consider a gradual increase in reaction temperature after the initial addition of reactants to improve solubility and reaction kinetics. However, be cautious as higher temperatures can also promote side reactions.
-
-
-
Incomplete Reaction: The reaction may not have reached completion within the allotted time.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Q2: I am observing the formation of multiple byproducts in my reaction mixture. What are they and how can I minimize them?
Byproduct formation is a common source of reduced purity. Key byproducts in this synthesis can include:
-
Di- and Poly-acylated Products: While the acyl group is deactivating and generally prevents further acylation, highly reactive conditions can lead to the formation of di-acylated benzene.[1][6]
-
Solution: Use a molar excess of benzene relative to the nonadecanoyl chloride. This statistically favors the mono-acylation of benzene molecules. A common ratio is 3-5 equivalents of benzene.
-
-
Products from Impurities in Starting Materials: Impurities in the nonadecanoyl chloride (e.g., shorter or longer chain acyl chlorides) will lead to the corresponding ketone byproducts.
-
Solution: Use high-purity nonadecanoyl chloride (≥98%). If necessary, purify the acyl chloride by distillation before use.
-
Experimental Workflow for Optimizing Yield
Sources
Troubleshooting common side reactions in Nonadecanophenone synthesis
Welcome to the Technical Support Center for the synthesis of Nonadecanophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this long-chain aryl ketone. Here, we provide in-depth, field-proven insights in a troubleshooting-focused question-and-answer format.
Section 1: Friedel-Crafts Acylation Route
The Friedel-Crafts acylation of an aromatic substrate like benzene with nonadecanoyl chloride is a primary synthetic route to Nonadecanophenone. While direct, this method is not without its challenges, particularly when dealing with long aliphatic chains.
Q1: My Friedel-Crafts acylation of benzene with nonadecanoyl chloride is giving a low yield of Nonadecanophenone, and I'm isolating a significant amount of a non-polar byproduct. What could be the issue?
A1: A common side reaction in Friedel-Crafts acylation, especially with long-chain acyl chlorides, is the decarbonylation of the acylium ion intermediate. This leads to the formation of an alkyl carbocation, which then undergoes Friedel-Crafts alkylation to produce nonadecylbenzene, a non-polar byproduct that can be difficult to separate from the desired ketone.
Causality Explained: The stability of the resulting carbocation can influence the extent of decarbonylation. While the acylium ion is resonance-stabilized, under certain conditions, particularly at higher temperatures, the loss of carbon monoxide to form a secondary carbocation can be a competing pathway.
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the Lewis acid and acyl chloride. This disfavors the endothermic decarbonylation process.
-
Choice of Lewis Acid: Use a milder Lewis acid if possible. While AlCl₃ is common, catalysts like FeCl₃ or ZnCl₂ might reduce the propensity for side reactions, although they may require longer reaction times or slightly higher temperatures.
-
Solvent Selection: Employ a solvent in which the acylium ion is more stable. Nitrobenzene or carbon disulfide are classic choices, though their toxicity is a concern. Dichloromethane is a common, less hazardous alternative.
-
Order of Addition: Add the nonadecanoyl chloride to the mixture of the aromatic substrate and Lewis acid, rather than the other way around. This helps to ensure that the acylium ion is formed in the presence of the nucleophile, favoring the desired acylation reaction.
Q2: I'm observing the formation of di-acylated products in my reaction mixture. How can I improve the selectivity for mono-acylation?
A2: While polyacylation is less common than polyalkylation in Friedel-Crafts reactions due to the deactivating nature of the ketone product, it can still occur, especially if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.[1]
Causality Explained: The ketone product forms a complex with the Lewis acid catalyst, which deactivates the aromatic ring towards further electrophilic substitution.[1] However, if an excess of the acylating agent or a highly reactive aromatic substrate is used, di-acylation can become a significant side reaction.
Troubleshooting Protocol:
-
Stoichiometry: Use a slight excess of the aromatic substrate (e.g., 1.1 to 1.5 equivalents) relative to the nonadecanoyl chloride. This increases the probability of the acylium ion reacting with the starting material rather than the product.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed. Avoid prolonged reaction times and elevated temperatures, which can promote further substitution.
Table 1: Recommended Reaction Conditions for Friedel-Crafts Acylation of Benzene with Nonadecanoyl Chloride
| Parameter | Recommended Condition | Rationale |
| Aromatic Substrate | Benzene (or other suitable arene) | Reactant |
| Acylating Agent | Nonadecanoyl chloride | Source of the acyl group |
| Lewis Acid Catalyst | AlCl₃ (1.1 - 1.2 equivalents) | Catalyst for acylium ion formation |
| Solvent | Dichloromethane (anhydrous) | Inert solvent, good solubility |
| Temperature | 0 °C to room temperature | To minimize side reactions |
| Reaction Time | 1-4 hours (monitor by TLC/GC) | Avoids byproduct formation |
| Work-up | Quench with ice-water, followed by acid | Decomposes the catalyst complex |
Section 2: Grignard Reaction Route
An alternative synthesis of Nonadecanophenone involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a nonadecanenitrile or the reaction of nonadecylmagnesium bromide with benzonitrile.
Q3: My Grignard reaction with benzonitrile and nonadecylmagnesium bromide is producing a significant amount of biphenyl as a byproduct. How can I avoid this?
A3: The formation of biphenyl is a well-known side reaction in Grignard syntheses involving aryl halides. It arises from the coupling of the Grignard reagent with unreacted aryl halide (in this case, if you prepared phenylmagnesium bromide in situ and have unreacted bromobenzene).
Causality Explained: This coupling reaction, known as the Wurtz-Fittig reaction, can be catalyzed by trace metal impurities and is favored at higher temperatures.
Troubleshooting Protocol:
-
Slow Addition: Add the solution of the Grignard reagent to the nitrile slowly and at a low temperature (e.g., 0 °C). This maintains a low concentration of the Grignard reagent in the reaction mixture, minimizing the self-coupling reaction.
-
Ensure Complete Grignard Formation: Before adding the nitrile, ensure that the formation of the Grignard reagent is complete. This can be checked by titration of an aliquot.
-
Use of a Co-solvent: In some cases, the use of a co-solvent like THF can improve the solubility and reactivity of the Grignard reagent, potentially leading to a cleaner reaction.
Q4: The hydrolysis of the imine intermediate from my Grignard reaction is incomplete, leading to a mixture of products. What is the best work-up procedure?
A4: The intermediate formed from the addition of a Grignard reagent to a nitrile is a magnesium salt of an imine. This needs to be hydrolyzed to the desired ketone. Incomplete hydrolysis can be a problem, especially with sterically hindered or long-chain imines.
Causality Explained: The hydrolysis of the imine is an equilibrium process and requires acidic conditions to proceed efficiently.[2] Insufficient acid or reaction time can lead to incomplete conversion.
Troubleshooting Protocol:
-
Acidic Work-up: After the Grignard reaction is complete, quench the reaction mixture by slowly adding it to a cold, aqueous solution of a strong acid, such as 2M HCl.
-
Stirring: Stir the two-phase mixture vigorously for a sufficient amount of time (at least 1-2 hours, but may require longer) to ensure complete hydrolysis of the imine. Monitor the reaction by TLC to confirm the disappearance of the imine intermediate.
-
Extraction: After hydrolysis, perform a standard work-up involving extraction with an organic solvent (e.g., diethyl ether or ethyl acetate), followed by washing of the organic layer with water and brine, and finally drying over an anhydrous salt like MgSO₄ or Na₂SO₄.
Section 3: Oxidation of 1-Phenylnonadecan-1-ol
The oxidation of the corresponding secondary alcohol, 1-phenylnonadecan-1-ol, is another viable route to Nonadecanophenone.
Q5: I am using a chromium-based oxidant to prepare Nonadecanophenone from 1-phenylnonadecan-1-ol and am concerned about over-oxidation and toxic waste. Are there milder and more environmentally friendly alternatives?
A5: Yes, several milder oxidation methods are available that avoid the use of heavy metals and the risk of over-oxidation. The Swern oxidation is a particularly effective method for converting secondary alcohols to ketones under mild conditions.[3][4]
Causality Explained: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). The reaction proceeds via an alkoxysulfonium ylide intermediate, which undergoes an intramolecular elimination to form the ketone, carbon monoxide, carbon dioxide, and dimethyl sulfide. The low temperature and the nature of the oxidant prevent over-oxidation.
Troubleshooting Protocol for Swern Oxidation:
-
Strict Anhydrous Conditions: All reagents and glassware must be scrupulously dry, as any moisture will consume the activating agent.
-
Low Temperature: The reaction must be maintained at a very low temperature (typically -78 °C, a dry ice/acetone bath) to prevent side reactions and decomposition of the activated DMSO species.
-
Proper Stoichiometry and Order of Addition: The correct stoichiometry of DMSO, the activating agent (e.g., oxalyl chloride), the alcohol, and the amine base (e.g., triethylamine) is crucial. The typical order of addition is activation of DMSO, followed by addition of the alcohol, and finally the addition of the base.
-
Ventilation: The reaction produces volatile and malodorous byproducts, particularly dimethyl sulfide, as well as toxic carbon monoxide.[5] Therefore, it is essential to perform the reaction in a well-ventilated fume hood.
Table 2: Comparison of Common Oxidizing Agents for 1-Phenylnonadecan-1-ol
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to RT | High yielding, relatively inexpensive | Toxic chromium waste, strongly acidic |
| PCC (Pyridinium chlorochromate) | CH₂Cl₂, RT | Milder than Jones, good for sensitive substrates | Chromium-based, can be difficult to remove pyridinium salts |
| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, -78 °C | Very mild, high yields, no heavy metals | Requires low temperatures, produces malodorous and toxic byproducts |
| Dess-Martin Periodinane | CH₂Cl₂, RT | Mild, neutral conditions, high yields | Expensive, potentially explosive under certain conditions |
Section 4: Purification and Crystallization
The final step in any synthesis is the purification of the product. Due to its long aliphatic chain, Nonadecanophenone can present some unique challenges.
Q6: I am having difficulty purifying Nonadecanophenone by column chromatography. The product streaks on the column, and separation from non-polar byproducts is poor.
A6: The long, non-polar C₁₈ chain of Nonadecanophenone can lead to poor solubility in highly polar eluent systems and strong adsorption to silica gel, causing streaking. Separation from structurally similar non-polar impurities, like nonadecylbenzene, can also be challenging.
Troubleshooting Protocol for Chromatography:
-
Solvent System: Use a relatively non-polar eluent system. A gradient elution starting with a low polarity solvent (e.g., hexanes) and gradually increasing the polarity with a slightly more polar solvent (e.g., a small percentage of ethyl acetate or dichloromethane) can be effective.
-
Silica Gel Deactivation: If streaking is severe, consider deactivating the silica gel by adding a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. However, for a neutral ketone, this is less likely to be necessary.
-
Alternative Stationary Phase: Consider using a less polar stationary phase, such as alumina or reverse-phase silica gel (C18), which may provide better separation for non-polar compounds.
Q7: I am trying to recrystallize my crude Nonadecanophenone, but it keeps "oiling out" or the recovery is very low. What is a good recrystallization solvent?
A7: "Oiling out" occurs when a solid dissolves in a hot solvent but comes out of solution as a liquid upon cooling because the temperature is still above its melting point. The long alkyl chain in Nonadecanophenone contributes to a lower melting point compared to other aryl ketones and can make crystallization tricky.
Troubleshooting Protocol for Recrystallization:
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For a relatively non-polar compound like Nonadecanophenone, start with solvents of moderate polarity.
-
Single Solvent Systems: Try solvents like ethanol, isopropanol, or acetone. Hexanes or heptanes might be too non-polar, leading to low solubility even when hot, while highly polar solvents like water are unsuitable.
-
Mixed Solvent Systems: A mixed solvent system can be very effective.[6] A good starting point is a pair of miscible solvents where one dissolves the compound well (the "good" solvent) and the other dissolves it poorly (the "poor" solvent). For Nonadecanophenone, a mixture of ethanol and water, or acetone and hexanes, could be effective.
-
Procedure for Mixed Solvents: Dissolve the crude product in a minimal amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise to the hot solution until a slight turbidity persists. Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[6]
-
Table 3: Potential Recrystallization Solvents for Nonadecanophenone
| Solvent System | Type | Rationale |
| Ethanol | Single | Good balance of polarity. |
| Isopropanol | Single | Similar to ethanol, may offer different solubility profile. |
| Acetone | Single | Good solvent for many organic compounds. |
| Ethanol/Water | Mixed | Ethanol as the "good" solvent, water as the "poor" solvent. |
| Acetone/Hexanes | Mixed | Acetone as the "good" solvent, hexanes as the "poor" solvent. |
Visualizing the Synthetic Pathways and Troubleshooting
Diagram 1: Synthetic Routes to Nonadecanophenone
Caption: Overview of the main synthetic routes to Nonadecanophenone.
Diagram 2: Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation
Caption: A logical workflow for troubleshooting low yields in the Friedel-Crafts synthesis of Nonadecanophenone.
References
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Purification techniques for removing impurities from Nonadecanophenone
Welcome to the technical support center for the purification of Nonadecanophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this long-chain aryl ketone.
Introduction to Purification Challenges with Nonadecanophenone
Nonadecanophenone, also known as octadecyl phenyl ketone, presents unique purification challenges due to its long aliphatic chain and aromatic moiety. Its characteristically waxy nature at room temperature, with a melting point of approximately 65°C, can complicate handling and purification processes like recrystallization and chromatography. The primary goal of purification is to remove unreacted starting materials, byproducts from synthesis (typically Friedel-Crafts acylation), and any residual solvents. Common impurities may include unreacted fatty acid chlorides or anhydrides, benzene or its derivatives, and potentially polysubstituted or isomeric forms of the product.[1][2][3][4][5]
This guide provides a structured approach to troubleshooting and optimizing your purification protocols for Nonadecanophenone.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. However, the waxy nature of Nonadecanophenone can lead to challenges such as oiling out and the formation of impure crystals.
Q1: My Nonadecanophenone is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is common for compounds with relatively low melting points or when the cooling process is too rapid.
-
Causality: The long, nonpolar alkyl chain of Nonadecanophenone contributes to its waxy nature and relatively low melting point.[6][7][8] When a saturated solution is cooled too quickly, the molecules do not have sufficient time to orient themselves into a crystal lattice and instead separate as a supercooled liquid.
-
Troubleshooting Steps:
-
Slower Cooling: Allow the heated solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. You can further slow the cooling by insulating the flask.
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. For a nonpolar compound like Nonadecanophenone, consider the following:
-
Good Single Solvents: Try less polar solvents like heptane, hexane, or isopropanol.
-
Solvent Mixtures: A solvent pair can be very effective. Dissolve the Nonadecanophenone in a small amount of a "good" solvent (in which it is highly soluble, like acetone or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, like methanol or water) dropwise until the solution becomes slightly cloudy (the cloud point). Reheat to clarify and then allow to cool slowly.[7]
-
-
Seed Crystals: If you have a small amount of pure Nonadecanophenone, adding a seed crystal to the cooled, saturated solution can induce crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.
-
Q2: I am getting low recovery of Nonadecanophenone after recrystallization. How can I improve the yield?
A2: Low recovery can be due to several factors, including using too much solvent, premature crystallization, or the compound having significant solubility in the cold solvent.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions is key.
-
Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, you will lose a significant amount in the mother liquor. Experiment with different solvents or solvent systems to find one where the solubility difference between hot and cold is maximized.
-
Cooling Temperature: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product before filtration.
-
Concentrate the Mother Liquor: After the first crop of crystals is collected, you can often recover more product by concentrating the mother liquor (the remaining solution) by boiling off some of the solvent and cooling again. Be aware that this second crop may be less pure.
-
Column Chromatography
Column chromatography is a powerful technique for separating Nonadecanophenone from impurities with different polarities.
Q3: What is a good starting point for a solvent system (mobile phase) for the column chromatography of Nonadecanophenone?
A3: Nonadecanophenone is a relatively nonpolar compound. Therefore, a nonpolar stationary phase like silica gel is appropriate, and the mobile phase should also be relatively nonpolar.
-
Recommended Approach:
-
Thin-Layer Chromatography (TLC): Before running a column, always develop a solvent system using TLC. The ideal solvent system will give your product a retention factor (Rf) of approximately 0.25-0.35.
-
Starting Solvent Systems:
-
A good initial system to try is a mixture of hexane and ethyl acetate. Start with a high ratio of hexane to ethyl acetate (e.g., 95:5 or 90:10) and gradually increase the polarity by increasing the proportion of ethyl acetate if the product does not move off the baseline.
-
For very nonpolar impurities, you may be able to elute them with pure hexane first, and then increase the polarity to elute the Nonadecanophenone.
-
-
Q4: My purified fractions from column chromatography are still showing impurities by TLC. What could be the problem?
A4: Co-elution of impurities with the product is a common issue. This can happen if the chosen solvent system does not provide adequate separation or if the column is overloaded.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Re-evaluate your mobile phase using TLC. Try different solvent combinations to maximize the separation between your product and the impurities. Sometimes, adding a small amount of a third solvent with a different polarity can improve resolution.
-
Reduce the Sample Load: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be more effective. Start with a very nonpolar solvent to elute nonpolar impurities, and then gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities on the column.
-
Check for Channeling: Ensure the column is packed uniformly to prevent "channeling," where the solvent and sample flow through paths of least resistance, leading to poor separation.
-
Purification Protocols
Protocol 1: Recrystallization of Nonadecanophenone
Objective: To purify crude Nonadecanophenone by removing soluble and insoluble impurities.
Materials:
-
Crude Nonadecanophenone
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Selected recrystallization solvent (e.g., isopropanol, or a mixture of acetone and methanol)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to determine an appropriate solvent or solvent system. The ideal solvent should dissolve the crude product when hot but not at room temperature.
-
Dissolution: Place the crude Nonadecanophenone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (e.g., 40-50°C).
Protocol 2: Column Chromatography of Nonadecanophenone
Objective: To separate Nonadecanophenone from impurities of different polarities.
Materials:
-
Crude Nonadecanophenone
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Chromatography column
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Silica gel (for the stationary phase)
-
Selected eluent (e.g., hexane/ethyl acetate mixture)
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Determine an appropriate solvent system for the separation using TLC.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent. Allow the silica to settle, and then add a layer of sand on top to protect the surface.
-
Sample Loading: Dissolve the crude Nonadecanophenone in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel. Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a stain.
-
Combining and Evaporation: Combine the pure fractions containing the Nonadecanophenone and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Solvent Selection for Recrystallization of Nonadecanophenone
| Solvent | Polarity | Boiling Point (°C) | Suitability for Nonadecanophenone |
| Hexane | Nonpolar | 69 | Good for recrystallization; low solubility at room temp. |
| Heptane | Nonpolar | 98 | Similar to hexane, higher boiling point. |
| Isopropanol | Polar | 82 | Can be a good single solvent. |
| Acetone | Polar Aprotic | 56 | Good for dissolving, often used in a solvent pair. |
| Ethyl Acetate | Mid-Polarity | 77 | Good for dissolving, often used in a solvent pair. |
| Methanol | Polar | 65 | Poor solvent, good as an anti-solvent in a pair. |
| Water | Very Polar | 100 | Insoluble, can be used as an anti-solvent. |
Note: The "like dissolves like" principle suggests that nonpolar solvents will be most effective for the nonpolar Nonadecanophenone.
Visualization of Workflows
Diagram 1: Decision-Making Workflow for Purification of Nonadecanophenone
Caption: A step-by-step guide to resolving the issue of "oiling out".
References
-
AQA. (2015). A-level Chemistry 7405 Specification. [Link]
-
Majer, J. R., & Patrick, C. R. (1964). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry, 10, 1846–1911. [Link]
-
Ishihara, K. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 25(15), 3485. [Link]
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Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
- Sharp, S. P., & Steitz, A. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S.
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De Witte, G., Dewettinck, K., & Foubert, I. (2018). Sequential crystallization of high and low melting waxes to improve oil structuring in wax-based oleogels. Food & Function, 9(3), 1569-1579. [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Lifestance Wax. (2024). Understanding Wax Crystallization: A Comprehensive Guide. [Link]
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Esteves, P. M., et al. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. World Journal of Chemical Education, 5(2), 51-58. [Link]
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LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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Armstrong, D. W., et al. (2016). Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. Journal of Chromatography A, 1427, 54-63. [Link]
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McCarthy, B. D., & Weiss, E. A. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Omega, 4(2), 3515-3520. [Link]
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Jana, S. (2016). Crystallization Behavior of Waxes (Doctoral dissertation, Utah State University). [Link]
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Zhang, Y., et al. (2021). Structural Characteristics and Direct Liquefaction Performance of Macerals in Yili Coal from Xinjiang. Energies, 14(21), 7013. [Link]
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Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation - Lesson. [Link]
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Esteves, P. M., et al. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]
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Ungar, G., & Keller, A. (1987). Recrystallization phenomena of solution grown paraffin dendrites. Journal of Polymer Science Part B: Polymer Physics, 25(1), 1-13. [Link]
- Manzer, L. E. (2007). U.S.
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van der Mei, R., et al. (2021). The influence of solvents and impurities on the separation of biobased phenol and 2‐octanone. Journal of Chemical Technology & Biotechnology, 96(9), 2534-2542. [Link]
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Jana, S. (2016). Crystallization behavior of waxes. R Discovery. [Link]
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National Testing Agency. (2023). Syllabus for Chemistry (SCQP08). [Link]
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Naessens, M., et al. (1983). Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer. Journal of Pharmaceutical and Biomedical Analysis, 1(4), 349-358. [Link]
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Hope, J. L., et al. (2010). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC International, 23(4), 212-224. [Link]
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Identifying and characterizing byproducts in the synthesis of Nonadecanophenone
Welcome to the technical support center for the synthesis of Nonadecanophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. Our focus is on practical, field-proven insights to help you identify and characterize byproducts, ensuring the integrity of your research.
Section 1: Understanding the Synthesis and Potential Byproducts
The synthesis of Nonadecanophenone is most commonly achieved via a Friedel-Crafts acylation of benzene with nonadecanoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] While this is a robust method for forming aryl ketones, side reactions and impurities can arise, leading to challenges in purification and characterization.[3][4]
Q1: What are the most common byproducts I should expect in my crude Nonadecanophenone product?
Based on the mechanism of the Friedel-Crafts acylation and the nature of the reactants, you should anticipate the following potential byproducts:
-
Positional Isomers (ortho- and meta-Nonadecanophenone): While the primary product is the para-substituted isomer due to steric hindrance, small amounts of the ortho and meta isomers can also be formed. The ratio of these isomers can be influenced by reaction conditions such as temperature and catalyst concentration.
-
Diacylated Products (Bis(nonadecanoyl)benzene isomers): Although the acyl group of the product ketone deactivates the aromatic ring towards further acylation, under forcing conditions (e.g., high temperature, excess acylating agent), a second nonadecanoyl group can be added to the ring, resulting in diacylated byproducts.[4]
-
Unreacted Starting Materials: Residual benzene and nonadecanoyl chloride may be present in the crude product. Additionally, if the nonadecanoyl chloride was synthesized from nonadecanoic acid, unreacted acid could also be an impurity.
-
Hydrolysis Product (Nonadecanoic Acid): Nonadecanoyl chloride is moisture-sensitive and can hydrolyze to nonadecanoic acid, especially during workup if conditions are not sufficiently anhydrous.
Q2: My reaction yield is lower than expected. What are the potential causes?
Low yields in a Friedel-Crafts acylation can often be attributed to several factors:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly susceptible to deactivation by moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the catalyst because the product ketone can form a complex with the Lewis acid.[4]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of side products and potentially lead to decomposition.
-
Purity of Starting Materials: Impurities in the nonadecanoyl chloride or benzene can interfere with the reaction.
Section 2: Characterization of Nonadecanophenone and Its Byproducts
Accurate characterization of your product is crucial. Here, we detail the expected analytical signatures for Nonadecanophenone and how to distinguish it from potential byproducts.
Q3: How can I use ¹H and ¹³C NMR to confirm the identity and purity of my Nonadecanophenone?
NMR spectroscopy is a powerful tool for structural elucidation. Here's what to look for:
Expected ¹H and ¹³C NMR Data for Nonadecanophenone (para-isomer)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Carbonyl Carbon | - | ~198-200 |
| Aromatic C-H (ortho to C=O) | ~7.9 | ~128 |
| Aromatic C-H (meta to C=O) | ~7.5 | ~129 |
| Aromatic C (ipso to C=O) | - | ~137 |
| Aromatic C (para to C=O) | - | ~133 |
| α-CH₂ | ~3.0 | ~38 |
| β-CH₂ | ~1.7 | ~24 |
| Bulk -(CH₂)n- | ~1.2-1.4 | ~29-30 |
| Terminal -CH₃ | ~0.9 | ~14 |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument.
Troubleshooting with NMR:
-
Presence of ortho/meta isomers: The aromatic region of the ¹H NMR spectrum will become more complex than the two distinct doublets expected for the para isomer.
-
Unreacted Nonadecanoic Acid: A broad singlet above 10 ppm in the ¹H NMR spectrum indicates the presence of a carboxylic acid proton.
-
Diacylated Products: The integration of the aromatic protons in the ¹H NMR spectrum will be lower relative to the aliphatic protons.
Q4: What are the expected mass spectrometry fragmentation patterns for Nonadecanophenone?
Electron Impact Mass Spectrometry (EI-MS) will show characteristic fragmentation patterns for long-chain aryl ketones.
Key Fragmentation Pathways:
-
α-Cleavage: The most prominent fragmentation will be the cleavage of the bond between the carbonyl group and the long alkyl chain, resulting in a stable acylium ion.
-
McLafferty Rearrangement: If a gamma-hydrogen is present, a neutral alkene can be eliminated through a six-membered transition state.
-
Cleavage of the Alkyl Chain: You can expect a series of peaks separated by 14 mass units (CH₂), which is characteristic of the fragmentation of a long alkyl chain.[5]
Expected Mass Spectral Peaks for Nonadecanophenone (M.W. ~358.6 g/mol )
| m/z | Fragment | Interpretation |
| 358 | [M]⁺ | Molecular Ion |
| 105 | [C₆H₅CO]⁺ | Acylium ion (Base Peak) |
| 77 | [C₆H₅]⁺ | Phenyl Cation |
| Series of peaks separated by 14 amu | [CnH2n+1]⁺ | Fragmentation of the nonadecyl chain |
Note: The relative intensities of these peaks can provide further structural information.
Section 3: Purification Strategies and Protocols
Effective purification is key to obtaining high-purity Nonadecanophenone.
Q5: What is the best method to purify my crude Nonadecanophenone?
A combination of recrystallization and column chromatography is often the most effective approach.
-
Recrystallization: This is a good first step to remove the bulk of impurities. Given the long alkyl chain, Nonadecanophenone is likely to be soluble in nonpolar solvents when hot and less soluble when cold.
-
Column Chromatography: For removing closely related impurities like positional isomers, column chromatography is necessary.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Start by testing the solubility of your crude product in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of a polar and a nonpolar solvent, such as ethanol/hexane or acetone/hexane, is often effective.
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Decolorization (Optional): If your solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A nonpolar eluent system, such as a gradient of ethyl acetate in hexane, is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Packing the Column: Pack the column with a slurry of silica gel in the initial eluent.
-
Loading the Sample: Dissolve the partially purified product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Visualizing the Workflow and Logic
To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthetic pathway and the troubleshooting logic.
Caption: Synthetic and purification workflow for Nonadecanophenone.
Caption: Troubleshooting logic for Nonadecanophenone synthesis.
References
-
Friedel-Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. Retrieved from [Link]
-
The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. Retrieved from [Link]
-
Purification: How To. University of Rochester Department of Chemistry. Retrieved from [Link]
-
friedel-crafts acylation of benzene. Chemguide. Retrieved from [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). ResearchGate. Retrieved from [Link]
-
Impurities v Byproducts. (2023). Keller and Heckman. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Retrieved from [Link]
-
Solution-Phase-Peptide Synthesis without Purification of Column Chromatography and Recrystallization by Protecting Amino Acid Esters with Phosphinyl Chloride. ResearchGate. Retrieved from [Link]
-
The Friedel-Crafts Acylation of Benzene. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. Retrieved from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]
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Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Green Chemistry (RSC Publishing). Retrieved from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Wiley. Retrieved from [Link]
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1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. Retrieved from [Link]
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Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). ResearchGate. Retrieved from [Link]
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Friedel-Crafts Acylation. Save My Exams. Retrieved from [Link]
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Recrystallization and Crystallization. University of California, Davis. Retrieved from [Link]
-
Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ResearchGate. Retrieved from [Link]
-
How to recrystallize an oily compound after column chromatography ?. ResearchGate. Retrieved from [Link]
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Overcoming poor solubility of Nonadecanophenone in reaction media
Welcome to the technical support center for handling Nonadecanophenone. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this long-chain aliphatic-aromatic ketone. My goal is to provide you with not just solutions, but a foundational understanding of why these solutions work, enabling you to troubleshoot complex reaction systems effectively.
Section 1: Understanding the Core Problem - FAQs on Nonadecanophenone
This section addresses the fundamental properties of Nonadecanophenone that contribute to its poor solubility.
Q1: What is Nonadecanophenone and why is its solubility often a challenge?
A1: Nonadecanophenone is a ketone featuring a long C19 aliphatic chain attached to a benzoyl group. Its molecular structure is inherently dichotomous: a polar carbonyl head and a very long, nonpolar, lipophilic tail. This structure is the primary cause of its poor solubility. It is not "greasy" enough to dissolve well in purely nonpolar solvents like hexane, yet the long alkyl chain prevents it from being soluble in polar solvents like water or ethanol. Achieving a stable, homogeneous reaction medium requires a careful balancing of solvent properties.
Q2: What are the key physicochemical properties I should be aware of?
A2: While specific experimental values can vary, the key properties influencing solubility are:
-
High Molecular Weight: Approximately 358.6 g/mol .
-
High Melting Point: Indicating strong crystal lattice energy that the solvent must overcome.
-
Very Low Water Solubility: It is practically insoluble in water.
-
Lipophilicity: It has a high LogP value (octanol-water partition coefficient), indicating a strong preference for nonpolar environments over aqueous ones.
Section 2: Troubleshooting Guide - Strategies for Solubilization
If you are observing poor solubility, precipitation, or a "gummy" separation in your reaction flask, work through these strategies.
Strategy 1: Rational Solvent Selection
Choosing the right primary solvent is the most critical first step. The goal is to match the solvent's polarity to that of the solute.
Q3: How do I select an appropriate starting solvent for my reaction involving Nonadecanophenone?
A3: Start by considering the polarity of your other reactants.
-
If all reactants are nonpolar: A good starting point is a moderately polar aprotic solvent that can disrupt the crystal lattice of the Nonadecanophenone while also solvating the other nonpolar components. Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene are often effective.
-
If you have a mix of polar and nonpolar reactants: This is a more challenging scenario where a single solvent may not suffice. You might need a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), but be aware that Nonadecanophenone's solubility may still be limited. This is a prime situation for considering the advanced strategies below.
Here is a general workflow for solvent selection:
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Strategy 4: Physical and Energy-Based Methods
Sometimes, mechanical or thermal energy can overcome solubility barriers.
Q8: Can simply increasing the reaction temperature help?
A8: Yes, often significantly. For most neutral organic compounds, solubility increases with temperature. This is because the added thermal energy helps overcome the compound's crystal lattice energy, allowing solvent molecules to solvate it more effectively. However, you must consider the thermal stability of all your reactants and the boiling point of your solvent. A reflux setup is standard for this approach.
Q9: What is sonication and when is it useful?
A9: Sonication uses high-frequency ultrasound to induce acoustic cavitation—the formation and collapse of microscopic bubbles. [1]This process creates localized hot spots of intense temperature and pressure, which can dramatically increase solubility and accelerate reaction rates. [1][2]It is particularly effective for heterogeneous solid-liquid reactions, as the shockwaves generated can break down the crystal structure of the solid reactant and enhance mass transfer at the surface. [3][4]
Section 3: Experimental Protocols
Here are step-by-step guides for implementing these strategies.
Protocol 1: Screening for an Optimal Co-Solvent System
-
Objective: To find a binary solvent ratio that maintains all reactants in a single phase.
-
Materials: Nonadecanophenone, primary solvent (e.g., THF), co-solvent (e.g., DMF), other reactants.
-
Procedure:
-
In a small vial, add a known mass of Nonadecanophenone (e.g., 50 mg).
-
Add the primary solvent (THF) dropwise with stirring until the solid is fully dissolved. Note the approximate volume.
-
In a separate vial, dissolve your polar reactant in the minimum amount of the polar co-solvent (DMF).
-
Slowly add the solution from step 3 to the vial containing the dissolved Nonadecanophenone.
-
Observe for any signs of precipitation. If the solution remains clear, you have found a potentially viable system.
-
If precipitation occurs, repeat the process but start with a larger initial volume of the primary solvent (THF) in step 2.
-
Systematically test different ratios to determine the optimal window for solubility.
-
Protocol 2: Implementing Phase-Transfer Catalysis
-
Objective: To react Nonadecanophenone with a water-soluble nucleophile.
-
Materials: Nonadecanophenone, organic solvent (e.g., Toluene), aqueous solution of reactant (e.g., 5M NaCN in water), PTC catalyst (e.g., TBAB, 1-5 mol%).
-
Procedure:
-
Charge a reaction flask with Nonadecanophenone and the organic solvent (Toluene). Stir to dissolve as much as possible.
-
Add the PTC catalyst (TBAB) to the flask.
-
Add the aqueous solution of the reactant (NaCN).
-
Heat the biphasic mixture to the desired reaction temperature (e.g., 80 °C).
-
Increase the stirring rate to ensure vigorous mixing. A high interfacial area between the two phases is crucial for the catalyst to work efficiently.
-
Monitor the reaction by TLC or GC-MS by sampling the organic layer. The disappearance of the Nonadecanophenone spot/peak indicates a successful reaction.
-
Section 4: Advanced & Emerging Techniques
Q10: Are there other, more advanced methods for extreme cases?
A10: Yes. For particularly challenging systems, you can explore supercritical fluids , such as supercritical carbon dioxide (scCO₂). [5][6]Above its critical temperature and pressure (31 °C and 73 atm for CO₂), a substance enters a state with properties of both a liquid and a gas. [7]Supercritical CO₂ is an excellent solvent for nonpolar compounds and is completely miscible with gases, which can enhance reaction rates for diffusion-controlled reactions. [8]By adding a small amount of a co-solvent (an "entrainer"), the solvating power of scCO₂ can be fine-tuned to dissolve more polar molecules. [7][9]This technique is considered a "green chemistry" approach as it can replace hazardous organic solvents. [10]
References
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Babu, P. R. S., & Mohyuddin, S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
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Eckert, C. A., Knutson, B. L., & Debenedetti, P. G. (1996). Supercritical fluids as solvents for chemical and materials processing. Nature, 383(6598), 313-318. (Note: A general reference on the topic, as the direct search result link was to a general overview page). A representative link is: [Link]
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Gholami, H., La-Scalea, A., & Chemat, F. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ACS Sustainable Chemistry & Engineering, 9(24), 8098–8120. [Link]
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Wikipedia contributors. (2023). Phase-transfer catalyst. Wikipedia, The Free Encyclopedia. [Link]
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Fieser, M. (1967). Applications of surfactants to synthetic organic chemistry. The Journal of Organic Chemistry. (Note: The search result is a citation page). A representative link is: [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]
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Al-kassas, R., & Al-Gohary, O. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 3. [Link]
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Bradley, J-C., et al. (2010). Organic Solvent Solubility Data Book. Nature Precedings. [Link]
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OperaChem. (2023). Phase transfer catalysis (PTC). OperaChem. [Link]
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Schramm, L. L. (2003). Surfactants and their Applications. Annual Reports Section C (Physical Chemistry), 99, 3-48. [Link]
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Wikipedia contributors. (2024). Supercritical fluid. Wikipedia, The Free Encyclopedia. [Link]
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Singh, A., et al. (2024). Review on Surfactants, Preparation and Their Applications and The Ionic Liquid Base Surfactants. Journal of Chemical Health Risks, 14(1), 1750-1762. [Link]
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De la Hoz, A., & Prieto, P. (2020). Ultrasound for Drug Synthesis: A Green Approach. Molecules, 25(17), 3903. [Link]
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Eckert, C. A., et al. (2000). Nonpolar co-solvents for solubility enhancement in supercritical fluid carbon dioxide. Journal of Chemical & Engineering Data, 45(5), 779-783. [Link]
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Wikipedia contributors. (2024). Ketone. Wikipedia, The Free Encyclopedia. [Link]
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Ikariya, T., & Noyori, R. (2000). Supercritical Fluids: Introduction. Chemical Reviews, 100(1), 1-2. [Link]
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Kumar, S., & Kumar, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 097-108. [Link]
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Wang, M-L., & Wu, H-S. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy, 9(8), 5195-5208. [Link]
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Tadros, T. F. (2015). Role of Surfactants in Nanotechnology and Their Applications. International Journal of Current Microbiology and Applied Sciences, 4(1), 1-21. [Link]
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Kumar, A., & Singh, R. (2022). Sonochemistry: Green and Alternative Technique in Organic Synthesis. IOSR Journal of Applied Chemistry, 15(6), 33-41. [Link]
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LibreTexts. (2021). 7.3: Reactions in Supercritical Fluids (SCFs). Chemistry LibreTexts. [Link]
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IRO Chelating. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]
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Scientific Update. (2018). Industrial Phase Transfer Catalysis. Scientific Update. [Link]
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Urum, K., & Pekdemir, T. (2004). Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study. Molecules, 9(5), 371-387. [Link]
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Scimed. (n.d.). What is a Supercritical Fluid?. Scimed. [Link]
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Patel, K., & Patel, M. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13, 1752-1758. [Link]
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JustChemGokul. (2020, March 22). Green Chemistry: Use of Ultrasound in organic synthesis. YouTube. [Link]
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Mason, T. J. (1997). Ultrasound in synthetic organic chemistry. Chemical Society Reviews, 26(6), 443-451. [Link]
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Choudhary, A. (2018). An overview on Common Organic Solvents and their Toxicity. ResearchGate. [Link]
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Strategies to prevent the degradation of Nonadecanophenone during storage
Technical Support Center: Nonadecanophenone Stability & Storage
Introduction
Welcome to the technical support guide for Nonadecanophenone. This document serves as a specialized resource for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of Nonadecanophenone during storage. The purity of starting materials is paramount for reproducible and reliable experimental outcomes. The degradation of this long-chain aromatic ketone can introduce impurities that may compromise analytical results, affect reaction kinetics, or alter toxicological profiles. This guide provides a structured, in-depth approach to understanding potential degradation pathways and implementing preventative storage strategies, presented in a practical, question-and-answer format.
Section 1: Fundamentals of Nonadecanophenone Stability
Nonadecanophenone is characterized by a C19 alkyl chain attached to a phenyl ketone group. This structure, while generally stable, possesses vulnerabilities primarily at the carbonyl group and the adjacent alpha-carbons. Understanding these weak points is the first step in preventing degradation.
-
Aromatic Ketone Group: The phenyl ketone moiety is susceptible to photoreduction and other light-induced reactions.
-
Long Alkyl Chain: The C19 chain, while seemingly inert, can be susceptible to slow oxidation, particularly if impurities that can initiate radical reactions are present.
-
Alpha-Carbons: The carbons adjacent to the carbonyl group are prone to enolization and subsequent oxidation.
The primary environmental factors that can compromise the integrity of Nonadecanophenone are light, oxygen, temperature, and moisture .
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter, providing causal explanations and actionable solutions.
Q1: My Nonadecanophenone, which was a white/off-white solid, has developed a yellowish tint over time. What is the likely cause?
A: A color change to yellow is a classic indicator of degradation, often due to oxidation or photodegradation.
-
Causality (Oxidation): The carbonyl group or adjacent carbons can undergo slow oxidation in the presence of atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures, leading to the formation of conjugated systems or chromophoric byproducts. Aerobic degradation of aromatic compounds often begins with oxidation reactions catalyzed by environmental factors[1][2].
-
Causality (Photodegradation): Aromatic ketones are known to absorb UV light. This energy can promote the molecule to an excited state, making it more reactive and susceptible to reactions like photoreduction or rearrangement, which can produce colored impurities.
Troubleshooting Steps:
-
Assess Purity: Use an appropriate analytical method, such as HPLC-UV or GC-MS, to quantify the purity of the discolored material and identify potential degradation products.
-
Review Storage Conditions: Check if the sample was exposed to light or stored at room temperature. Safety data sheets for similar long-chain ketones recommend storing them in a cool, dry, and well-ventilated area away from light and strong oxidizing agents[3][4][5].
-
Implement Corrective Storage: Immediately transfer a new, pure sample to an amber glass vial, purge the headspace with an inert gas like argon or nitrogen, seal tightly, and store in a freezer at -20°C.
Q2: I am observing unexpected peaks in my HPLC/GC-MS analysis of a stored Nonadecanophenone sample. Could this be degradation?
A: Yes, the appearance of new peaks is a strong indication of chemical degradation. The identity of these peaks can provide clues to the degradation pathway.
-
Causality (Hydrolysis): Although ketones are generally resistant to hydrolysis, prolonged exposure to moisture, especially under non-neutral pH conditions, can potentially lead to slow cleavage, though this is less common than oxidation.
-
Causality (Oxidative Cleavage): More likely, you are observing products of oxidative cleavage. For instance, oxidation at the alkyl chain could lead to shorter-chain ketones or carboxylic acids. One potential degradation product could be Nonadecanoic acid[6]. Baeyer-Villiger oxidation, a known reaction of ketones, could form an ester, which might then hydrolyze[7].
Troubleshooting Steps:
-
Characterize Impurities: If possible, use mass spectrometry (MS) to determine the molecular weights of the new peaks. This can help you hypothesize their structures. For example, a peak corresponding to benzoic acid could suggest cleavage at the carbonyl group.
-
Solvent Purity Check: Ensure the solvent used to dissolve the sample for analysis is pure and free of contaminants that could be mistaken for degradation products.
-
Implement Proactive Purity Testing: Institute a policy of re-analyzing the purity of any stock of Nonadecanophenone that has been in storage for an extended period (e.g., >6 months) before use in a critical experiment.
Q3: My compound seems to have a lower-than-expected melting point or appears oily/waxy. What does this suggest?
A: A depression or broadening of the melting point range is a direct consequence of impurities, a principle known as melting-point depression. The presence of lower molecular weight degradation products can act as a contaminant, disrupting the crystalline lattice of the pure compound and causing it to melt at a lower temperature. An oily or waxy appearance indicates that the solid is now a mixture of compounds with a significantly lowered melting point.
Troubleshooting Steps:
-
Confirm Degradation: Correlate the physical observation with an analytical technique like HPLC or NMR to confirm the presence of impurities.
-
Consider Purification: If the degradation is minor, you may be able to repurify the material using techniques like recrystallization or column chromatography. However, this is often not practical for routine work.
-
Discard and Replace: For ensuring experimental integrity, the most trustworthy approach is to discard the degraded material and obtain a fresh, certified lot. Update your internal inventory to reflect the disposal and its cause.
Section 3: Proactive Prevention & Best Practices (FAQs)
Q: What is the single most critical factor for storing Nonadecanophenone? A: Exclusion of light and oxygen. Storing the compound in a dark, inert environment is paramount. Use amber glass vials to block UV light and always purge the container with an inert gas (argon or nitrogen) before sealing.
Q: What is the optimal temperature for long-term storage? A: For long-term stability (>6 months), storing at -20°C or below is highly recommended[8][9][10]. Refrigeration at 4°C is acceptable for short-term storage (weeks), but freezing significantly slows the rate of all potential degradation reactions[9][11].
Q: What type of container should I use? A: Use borosilicate glass (Type I) vials with PTFE-lined caps . This combination provides excellent chemical resistance and a superior seal against atmospheric oxygen and moisture. Avoid plastic containers for long-term storage, as plasticizers can leach into the sample and oxygen permeability is higher.
Q: Is an inert atmosphere absolutely necessary? A: Yes. For ensuring the highest purity over time, backfilling the container with an inert gas like argon or nitrogen is a critical step. This displaces oxygen from the headspace, directly preventing oxidative degradation[2].
Q: How should I handle the compound when taking a subsample? A: Allow the container to warm to room temperature before opening it. Opening a frozen vial immediately will cause atmospheric moisture to condense on the cold solid, introducing water. Once the sample is at room temperature, open it, quickly weigh out the required amount, re-purge the vial headspace with inert gas, and return it to the freezer.
Section 4: Data & Protocols
Data Presentation
Table 1: Recommended Storage Conditions for Nonadecanophenone
| Parameter | Short-Term Storage (<1 Month) | Long-Term Storage (>1 Month) | Rationale |
| Temperature | 2-8°C (Refrigerated) | ≤ -20°C (Frozen) | Reduces reaction kinetics of degradation pathways[9]. |
| Atmosphere | Sealed container (Air) | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation by displacing O₂[2]. |
| Light | Protect from light | Store in darkness (Amber Vial) | Prevents light-induced reactions like photoreduction. |
| Container | Borosilicate glass vial, PTFE-lined cap | Borosilicate glass vial, PTFE-lined cap | Ensures chemical inertness and a tight seal. |
Experimental Protocols
Protocol 1: Preparing Nonadecanophenone for Long-Term Storage
-
Select Container: Choose a clean, dry amber borosilicate glass vial of a size that will be mostly filled by the solid to minimize headspace volume.
-
Aliquot Sample: Transfer the solid Nonadecanophenone into the vial in a low-humidity environment.
-
Inert Gas Purge: Insert a Pasteur pipette or needle connected to a supply of dry argon or nitrogen. Gently flush the headspace for 30-60 seconds.
-
Seal Promptly: While the inert gas is still flowing, quickly and tightly seal the vial with a PTFE-lined cap.
-
Label Clearly: Label the vial with the compound name, lot number, date, and storage conditions.
-
Store Properly: Place the sealed vial inside a secondary container and store in a designated freezer at -20°C or below, away from light.
Protocol 2: Routine Purity Assessment by HPLC-UV
-
Prepare Standard: Accurately weigh and dissolve a reference standard of Nonadecanophenone in a suitable UV-transparent solvent (e.g., Acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Prepare Sample: Prepare the stored sample in the same manner and at the same concentration.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 85:15 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm (wavelength of benzoyl chromophore)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and the sample. Compare the chromatograms. The purity of the stored sample can be estimated by the area percentage of the main peak relative to the total area of all peaks. The appearance of new peaks indicates degradation.
Section 5: Visualized Workflows & Pathways
Diagrams
Below are diagrams visualizing the key concepts for preventing Nonadecanophenone degradation.
Caption: Figure 1: Key Degradation Pathways
Caption: Figure 2: Ideal Storage Workflow
References
-
National Center for Biotechnology Information (n.d.). Nonane. PubChem Compound Database. Retrieved from [Link]
-
E. M. C. (2023). Update on Measuring Ketones. National Center for Biotechnology Information. Retrieved from [Link]
-
HVMN. (n.d.). How do I store Ketone-IQ. Retrieved from [Link]
-
Kanehisa Laboratories. (n.d.). KEGG Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]
-
Concheiro, M., et al. (2017). Stability of synthetic cathinones in oral fluid samples. Forensic Science International. Retrieved from [Link]
-
Lean Lifestyle. (2025). Temperature Guidelines for Keto Meal Storage in San Diego. Retrieved from [Link]
-
McMullin, M., et al. (2017). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology. Retrieved from [Link]
- Google Patents. (n.d.). Method of measuring the total ketone body and a sample reagent.
-
dos Santos, A. M., et al. (2015). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). Nonadecane. PubChem Compound Database. Retrieved from [Link]
-
G. V. D. Z., et al. (2019). Nutritional ketosis improves exercise metabolism in patients with very long-chain acyl-CoA dehydrogenase deficiency. Journal of Inherited Metabolic Disease. Retrieved from [Link]
-
LibreTexts. (2022). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. Retrieved from [Link]
-
ResearchGate. (2020). The determination of ketone bodies: Preanalytical, analytical and physiological considerations. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Nonadecane, 99%. Retrieved from [Link]
-
American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8. Retrieved from [Link]
-
HLTH Code. (n.d.). Long-Term Storage: Keeping Food Safe & Fresh. Retrieved from [Link]
-
dos Santos, A. M., et al. (2015). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. In: Microbial Biodegradation: From Omics to Function. Springer. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Metformin (oral route) - Side effects & dosage. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nonadecanoic Acid. PubChem Compound Database. Retrieved from [Link]
Sources
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- 2. repositorio.unesp.br [repositorio.unesp.br]
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- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 11. mealprepkingz.com [mealprepkingz.com]
Technical Support Center: Troubleshooting Peak Tailing of Nonadecanophenone in Gas Chromatography
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for addressing peak tailing issues with Nonadecanophenone in your gas chromatography (GC) analyses. As a high molecular weight, polar ketone, Nonadecanophenone can be particularly susceptible to the common pitfalls of GC that lead to asymmetrical peaks. This guide is structured to walk you through a logical troubleshooting process, from the simplest checks to more in-depth solutions, all while explaining the scientific rationale behind each step. Our goal is to empower you, our fellow scientists and researchers, to achieve sharp, symmetrical peaks for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant tailing specifically with my Nonadecanophenone peak, but other, less polar compounds in my sample look fine. What's the most likely cause?
When only specific polar compounds like Nonadecanophenone exhibit tailing, the primary suspect is chemical interaction with active sites within your GC system.[1] These active sites are locations in the sample flow path that can form unwanted bonds (like hydrogen bonds) with your analyte, causing a portion of the molecules to be retained longer than the rest, resulting in a tailed peak.
The most common locations for these active sites are:
-
The GC Inlet Liner: The liner is the first surface your sample encounters upon injection.[2] Over time, the deactivation layer on the liner can degrade, or it can become contaminated with non-volatile residues from previous injections, creating active silanol groups or other adsorptive sites.[2]
-
The Head of the GC Column: Contamination can also accumulate at the beginning of your analytical column. This is especially true if your samples contain non-volatile matrix components.
-
Exposed Silanol Groups: Both the liner and the fused silica column have silanol (Si-OH) groups on their surfaces. While manufacturers deactivate these surfaces, this deactivation is not always perfect or permanent.[2]
Q2: My Nonadecanophenone peak is tailing, and so are all the other peaks in my chromatogram, including the solvent peak. What should I investigate first?
If all peaks in your chromatogram are tailing, it is highly probable that the issue is physical rather than chemical.[3][4] This "indiscriminate" tailing is often caused by a disruption in the carrier gas flow path, which affects all compounds equally.[1]
Here's a checklist of potential physical issues to investigate:
-
Improper Column Installation:
-
Incorrect Insertion Depth: The column may be positioned too high or too low within the inlet. Consult your GC manufacturer's instructions for the correct placement.[5]
-
Poor Column Cut: A jagged or angled cut at the column inlet can create turbulence in the gas flow, leading to peak tailing.[3][5] The cut should be clean, flat, and at a 90-degree angle to the column wall.[3]
-
-
Dead Volume: Unswept spaces in the flow path, often due to poorly fitted connections (e.g., at the inlet or detector), can cause sample molecules to be temporarily trapped, leading to tailing.[1]
-
Leaks: A leak in the system can disrupt the carrier gas flow and pressure, affecting peak shape.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Tailing
This guide provides a logical workflow to help you efficiently identify the root cause of your Nonadecanophenone peak tailing.
Inject a well-characterized, non-polar compound like a straight-chain alkane (e.g., heptadecane or nonadecane).[6]
-
If the alkane peak is symmetrical: The problem is likely chemical and related to active sites affecting your polar Nonadecanophenone. Proceed to Guide 2: Addressing Chemical Activity .
-
If the alkane peak also tails: The problem is likely physical or related to a major system issue. Proceed to Guide 3: Resolving Physical and Flow Path Issues .
Caption: A flowchart for diagnosing the cause of peak tailing.
Guide 2: Addressing Chemical Activity and Contamination
If you've determined that active sites are the likely culprit for your Nonadecanophenone peak tailing, follow these steps, starting with the easiest and most common solutions.
The inlet is the most common source of activity in a GC system.
-
Cool the Inlet: Ensure the inlet has cooled to a safe temperature.
-
Replace the Septum and Liner:
-
Remove the old septum and inlet liner.
-
Visually inspect the old liner for discoloration or particulate matter, which are signs of contamination.
-
Install a new, high-quality, deactivated liner. For a polar compound like Nonadecanophenone, a liner with glass wool can aid in vaporization, but ensure the wool is also deactivated.[2]
-
Install a fresh, high-quality septum.
-
-
Reassemble and Leak Check: Reassemble the inlet and perform a leak check.
-
Test: Re-inject your Nonadecanophenone standard to see if the peak shape has improved.
If inlet maintenance doesn't resolve the issue, the front end of your column may be contaminated.
-
Cool the Oven and Inlet: Ensure both are at a safe temperature.
-
Disconnect the Column from the Inlet: Carefully remove the column nut and ferrule.
-
Trim the Column: Using a ceramic scoring wafer or a specialized tool, cut approximately 10-20 cm from the inlet end of the column.[5] Ensure the cut is clean and square.[3]
-
Reinstall the Column: Reinstall the column into the inlet, ensuring the correct insertion depth.
-
Test: After the system is stable, inject your standard.
Proper column conditioning is crucial for ensuring a stable, inert stationary phase.
-
Set Carrier Gas Flow: Ensure the carrier gas is flowing through the column.[7]
-
Temperature Program: Heat the column oven to its maximum isothermal operating temperature (as specified by the manufacturer) at a rate of 5-10 °C/minute.[8]
-
Hold: Hold at this temperature for 1-2 hours, or until the baseline is stable.[8] For new columns or columns that have been stored for a long time, an overnight conditioning may be necessary.[9]
Guide 3: Resolving Physical and Flow Path Issues
If all peaks are tailing, a systematic check of the system's physical setup is required.
-
Cool Down the System: Ensure the oven, inlet, and detector are cool.
-
Remove the Column: Carefully disconnect the column from both the inlet and the detector.
-
Inspect and Re-cut Both Ends: Using a magnifying tool, inspect the ends of the column.[3] Make a fresh, clean, 90-degree cut on both ends.[3]
-
Re-install:
-
Carefully re-install the column into the inlet, adhering strictly to the manufacturer's recommended insertion distance.
-
Install the column into the detector, again following the manufacturer's guidelines.
-
-
Leak Check: Pressurize the system and perform a thorough leak check of all connections.
-
Test: Once the system is stable, inject your alkane standard to confirm that the peak shape has improved before analyzing your Nonadecanophenone sample.
Optimizing Your GC Method for Nonadecanophenone
Even with a perfectly inert and well-maintained system, your GC method parameters can influence peak shape.
Q3: Could my temperature program be causing the peak tailing?
Yes, an unoptimized temperature program can contribute to peak broadening and tailing.[10]
-
Initial Temperature: A low initial oven temperature helps to focus the analytes at the head of the column, leading to sharper peaks.[11] This is particularly important for splitless injections.
-
Ramp Rate: A ramp rate that is too fast may not allow for proper partitioning between the mobile and stationary phases, potentially causing broader peaks. A good starting point for a "scouting gradient" is a ramp of 10 °C/minute.[11] An optimal temperature programming rate can be approximated as 10°C per column hold-up time.[12]
| Parameter | Recommendation for Nonadecanophenone | Rationale |
| Initial Temperature | 40-60 °C (or 20 °C below the solvent's boiling point for splitless injection) | Promotes efficient focusing of the analyte at the column head, leading to sharper peaks.[11] |
| Ramp Rate | Start with 10-15 °C/minute and adjust as needed. | A moderate ramp rate ensures good separation without excessive peak broadening.[11][12] |
| Final Temperature | At least 20-30 °C above the expected elution temperature of Nonadecanophenone. | Ensures the compound fully elutes from the column. |
| Final Hold Time | 2-5 minutes | Ensures that all high-boiling compounds are eluted from the column, preventing contamination of subsequent runs.[12] |
Q4: What about my choice of GC column? Could that be a factor?
Absolutely. The choice of stationary phase is critical for good chromatography.
-
Polarity: For a polar ketone like Nonadecanophenone, a mid-polarity column is often a good choice. A "like dissolves like" principle applies; the polarity of the stationary phase should be similar to that of the analyte to achieve good retention and peak shape.[13] Common mid-polarity phases include those with a 5% phenyl, 50% phenyl, or WAX composition.
-
Film Thickness: For high molecular weight compounds, a thinner film (e.g., 0.25 µm) is generally preferred to avoid excessive retention and potential peak broadening. Thicker films are better suited for highly volatile compounds.[14]
Final Checklist
If you are still experiencing issues after following these guides, here is a final checklist of less common, but possible, causes:
-
Injection Technique: Ensure your injection speed is fast and consistent.
-
Sample Overload: Injecting too much sample can lead to peak fronting, but in some cases can manifest as tailing.[5] Try diluting your sample.
-
Carrier Gas Purity: Ensure you are using high-purity carrier gas and that your gas traps are not exhausted.
We trust this technical guide will be a valuable resource in your laboratory. Should you continue to experience difficulties, please do not hesitate to contact our application support team for further assistance.
References
-
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]
-
Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube. [Link]
-
Chromatography Forum. (2016, November 11). Help needed in troubleshooting the tailing peak. Retrieved from [Link]
-
Taylor, T. (2020, March 10). GC Diagnostic Skills I | Peak Tailing. LCGC International. Retrieved from [Link]
-
Taylor, T. (n.d.). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. Retrieved from [Link]
-
Restek Corporation. (2019, December 17). GC Inlet Liner Selection, Part III: Inertness. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Column Care Guide. Retrieved from [Link]
-
Watson, D. (2016, June 14). GC Column Conditioning. LCGC International. Retrieved from [Link]
-
Watson, D. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International. Retrieved from [Link]
-
Taylor, T. (n.d.). GC Temperature Program Development. Element Lab Solutions. Retrieved from [Link]
-
Restek Corporation. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Phenomenex. (n.d.). Temperature Programming for Better GC Results. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. GC Inlet Liner Selection, Part III: Inertness [discover.restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Method Development for the Separation of Nonadecanophenone Isomers
Welcome to the technical support center for the chromatographic separation of Nonadecanophenone isomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting solutions. The separation of isomers, which are molecules with the same molecular formula but different structural arrangements, presents a significant challenge in analytical chemistry due to their similar physicochemical properties. This is particularly true for Nonadecanophenone isomers, where subtle differences in the position of the carbonyl group on the nonadecane chain or substitutions on the phenyl ring can dramatically alter their biological activity and therapeutic effects.
This resource offers a compilation of frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to empower you to overcome the challenges associated with separating these complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of Nonadecanophenone isomers so challenging?
A1: The primary challenge lies in the subtle structural similarities between the isomers. Positional isomers of Nonadecanophenone, for instance, will have very similar polarities and molecular weights, leading to near-identical retention times in standard chromatographic systems. Their separation requires highly selective chromatographic techniques and columns that can exploit minor differences in their molecular shape and interactions with the stationary phase.
Q2: What are the primary chromatographic techniques used for separating Nonadecanophenone isomers?
A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
-
HPLC is a versatile technique that can be employed in both normal-phase and reversed-phase modes. For non-polar compounds like Nonadecanophenone, normal-phase HPLC can offer better selectivity for positional isomers.
-
GC , particularly when coupled with a mass spectrometer (GC-MS), is well-suited for separating volatile and thermally stable isomers. The high resolving power of capillary GC columns can effectively separate isomers with minor differences in boiling points.
-
SFC is a powerful technique for chiral separations and can also be highly effective for achiral isomer separations. It often provides faster separations and uses less toxic solvents compared to HPLC.
Q3: What types of HPLC columns are recommended for separating positional isomers of Nonadecanophenone?
A3: For positional isomers, specialized columns that offer different selectivity mechanisms are often required. Phenyl and Pentafluorophenyl (PFP) columns can be effective for separating isomers with aromatic rings due to π-π interactions. For reversed-phase separations, C18 columns are a common starting point, but columns with different bonded phases, such as polar-embedded phases, may provide the necessary selectivity.
Q4: Can derivatization help in the separation of ketone isomers?
A4: Yes, derivatization can be a valuable tool. Converting the ketone functional group into a different moiety, such as a 2,4-dinitrophenylhydrazone, can enhance detectability and alter the chromatographic behavior of the isomers, potentially improving their separation. For chiral separations, derivatization with a chiral reagent can create diastereomers that are more easily separated on a standard achiral column.
Troubleshooting Guide
This section addresses common issues encountered during the method development for separating Nonadecanophenone isomers.
Problem 1: Poor Resolution or Co-elution of Isomer Peaks
Q: My chromatogram shows a single broad peak or multiple overlapping peaks for my Nonadecanophenone isomer mixture. What steps can I take to improve the resolution?
A: Probable Causes & Step-by-Step Solutions:
-
Inadequate Stationary Phase Selectivity: The column may not be providing sufficient differential interaction with the isomers.
-
Solution: Screen different column chemistries. If using a C18 column, try a Phenyl, PFP, or a polar-embedded phase column. For normal-phase chromatography, bare silica is a good starting point.
-
-
Incorrect Mobile Phase Composition: The mobile phase may be too strong or too weak, or it may not be optimized for selectivity.
-
Solution (Reversed-Phase HPLC):
-
Optimize the organic modifier: If using acetonitrile, try methanol or a mixture of both. The different solvent properties can alter selectivity.
-
Adjust the gradient: A shallower gradient can often improve the separation of closely eluting peaks.
-
-
Solution (Normal-Phase HPLC):
-
Adjust solvent strength: Modify the ratio of the non-polar (e.g., hexane) and polar (e.g., isopropanol, ethanol) components of the mobile phase.
-
Control water content: In normal-phase chromatography, the water content of the mobile phase can significantly impact retention times and selectivity. Consider using a "half-saturated" mobile phase to ensure reproducibility.
-
-
-
Sub-optimal Temperature: Temperature affects both viscosity and the thermodynamics of partitioning, which can influence selectivity.
-
Solution: Evaluate the separation at different column temperatures (e.g., 25°C, 40°C, 60°C).
-
Problem 2: Peak Tailing
Q: One or more of my isomer peaks exhibit significant tailing. What is causing this, and how can I fix it?
A: Probable Causes & Step-by-Step Solutions:
-
Secondary Interactions with the Stationary Phase: The ketone group or other polar moieties in the molecule might be interacting with active sites (e.g., free silanols) on the silica support.
-
Solution:
-
Adjust mobile phase pH: For ionizable compounds, adjusting the pH can suppress secondary interactions. However, for neutral ketones, this is less likely to be the primary cause.
-
Use a base-deactivated column: Modern, high-purity silica columns are designed to minimize silanol interactions.
-
Add a mobile phase additive: A small amount of a competitive base, like triethylamine (TEA), can sometimes reduce peak tailing, but be cautious as it can affect column lifetime and MS compatibility.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
Problem 3: Inconsistent Retention Times
Q: The retention times of my isomer peaks are shifting between injections or between different days. What could be the reason?
A: Probable Causes & Step-by-Step Solutions:
-
Mobile Phase Instability or Inconsistency: The composition of the mobile phase may be changing over time.
-
Solution:
-
Freshly prepare mobile phases: Do not store mobile phases for extended periods, especially if they contain volatile components or buffers that can support microbial growth.
-
Ensure proper mixing and degassing: Inconsistent mixing of mobile phase components or dissolved gases can cause pump performance issues and retention time variability.
-
Control water content in normal-phase: As mentioned earlier, the water content in normal-phase solvents is critical for reproducible retention.
-
-
-
Column Equilibration Issues: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure a sufficient equilibration time between gradient runs or when changing mobile phases.
-
-
Fluctuations in Temperature: Changes in the ambient or column temperature can affect retention times.
-
Solution: Use a column thermostat to maintain a constant temperature.
-
-
Pump Malfunction or Leaks: Inconsistent flow from the pump will lead to retention time shifts.
-
Solution: Check for leaks in the system and perform regular pump maintenance.
-
Experimental Protocols
Protocol 1: Initial Screening of Nonadecanophenone Isomers by Reversed-Phase HPLC-UV
This protocol provides a starting point for developing a separation method for positional isomers of Nonadecanophenone.
1. Sample Preparation:
- Prepare a stock solution of the Nonadecanophenone isomer mixture at 1 mg/mL in methanol or acetonitrile.
- Dilute the stock solution to a working concentration of 50 µg/mL with the initial mobile phase.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and UV detector.
- Column: C18, 250 x 4.6 mm, 5 µm particle size.
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient:
- 0-20 min: 80% to 100% B
- 20-25 min: 100% B
- 25.1-30 min: 80% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- Detection: UV at 254 nm
3. Data Analysis:
- Evaluate the chromatogram for the number of peaks, resolution, and peak shape.
- If resolution is poor, proceed to the troubleshooting guide or consider alternative columns and mobile phases as outlined in the FAQs.
Protocol 2: GC-MS Analysis of Nonadecanophenone Isomers
This protocol is suitable for volatile and thermally stable isomers.
1. Sample Preparation:
- Prepare a stock solution of the isomer mixture at 1 mg/mL in hexane or another suitable volatile solvent.
- Dilute to a working concentration of 10-50 µg/mL.
2. GC-MS System and Conditions:
- GC-MS System: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 1 min.
- Ramp: 10°C/min to 300°C.
- Hold at 300°C for 5 min.
- Injection: 1 µL, splitless mode.
- Injector Temperature: 280°C.
- MS Interface Temperature: 280°C.
- MS Ion Source Temperature: 230°C.
- Mass Range: m/z 50-500.
3. Data Analysis:
- Examine the total ion chromatogram (TIC) for peak separation.
- Analyze the mass spectra of the separated peaks to confirm their identity as Nonadecanophenone isomers.
Data Presentation
Table 1: Recommended Starting Conditions for Chromatographic Separation of Nonadecanophenone Isomers
| Parameter | HPLC (Reversed-Phase) | HPLC (Normal-Phase) | GC-MS | SFC |
| Column | C18 or Phenyl, 4.6 mm ID | Silica or Cyano, 4.6 mm ID | DB-5ms or equivalent | Chiral or achiral, 4.6 mm ID |
| Mobile Phase | Water/Acetonitrile or Water/Methanol | Hexane/Isopropanol or Hexane/Ethanol | Helium (carrier gas) | CO2 with Methanol or Ethanol co-solvent |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 2-4 mL/min |
| Temperature | 25-40°C | 25-40°C | 150-300°C program | 30-50°C |
| Detection | UV (254 nm) or MS | UV (254 nm) or MS | MS | UV or MS |
Visualizations
Diagram 1: General Workflow for Method Development
Caption: A flowchart illustrating the systematic approach to method development for isomer separation.
Diagram 2: Troubleshooting Logic for Poor Resolution
Caption: A decision tree for troubleshooting poor peak resolution in chromatography.
References
-
Chromatography Forum. (2017). separation of positional isomers. [Link]
- Google Patents. (n.d.).
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). [Link]
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ResearchGate. (2015). Gas chromatography-mass spectrometry analysis of bioactive constituents from the marine streptomyces. [Link]
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ACS Publications. (n.d.). Resolution of ketones via chiral acetals. Kinetic approach. [Link]
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ResearchGate. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]
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Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
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Sci-Hub. (1982). Separation of chiral ketones by enantioselective gas chromatography. [Link]
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PubMed. (n.d.). Separation of peptide isomers and conformers by ultra performance liquid chromatography. [Link]
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Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]
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Doc Brown's Chemistry. (n.d.). 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes. [Link]
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NIH. (n.d.). GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs - PMC. [Link]
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EPA. (n.d.). Method for the determination fo aldehydes and ketones in ambient air using HPLC. [Link]
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HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
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YouTube. (2011). S3.2.6 Deduce structural formulas for the isomers of the non-cyclic alkanes [SL IB Chemistry]. [Link]
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Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. [Link]
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Journal of Separation Science. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]
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Phenomenex. (n.d.). Chiral HPLC Column. [Link]
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Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
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NIH. (n.d.). Synthesis of α‐Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes. [Link]
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PubMed. (2009). High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate. [Link]
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LinkedIn. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
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Waters Corporation. (n.d.). Strategies for Targeted and Non-Targeted Screening and Differentiation of Cannabis Cultivars Using UPLC and APGC with Quadrupole Time-of-Flight Mass Spectrometry. [Link]
-
YouTube. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2017). GC-MS Analysis of Phyto-Components in Raw and Treated Sugarcane Juice. [Link]
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Chrom-Support. (n.d.). HPLC Troubleshooting Guide. [Link]
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Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]
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The Analytical Scientist. (2013). Three Gurus of Supercritical Fluid Chromatography. [Link]
-
NIH. (n.d.). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC. [Link]
- NIH. (2022).
Technical Support Center: Enhancing Reproducibility in Experiments with Nonadecanophenone
Welcome to the technical support center for Nonadecanophenone. This guide is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of experiments involving this long-chain aromatic ketone. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, from synthesis to analysis. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and success of your experimental outcomes.
Section 1: Understanding Nonadecanophenone - Core Properties and Challenges
Nonadecanophenone (C₂₅H₄₂O) is a long-chain aromatic ketone characterized by a phenyl group attached to a C19 acyl chain. Its high molecular weight and long aliphatic chain contribute to its distinct physical properties, such as a waxy solid nature at room temperature and limited solubility in polar solvents. These characteristics can present unique challenges in handling, purification, and analysis, making reproducibility a key concern.
Table 1: Physicochemical Properties of Nonadecanophenone
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₂O | N/A |
| Molecular Weight | 358.61 g/mol | N/A |
| Melting Point | Approximately 65-68 °C | Varies by purity and polymorphic form[1][2] |
| Appearance | White to off-white waxy solid | N/A |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, toluene), sparingly soluble in polar organic solvents, and insoluble in water.[3][4][5] | N/A |
A primary challenge in working with Nonadecanophenone is its tendency to exist as a waxy solid, which can complicate accurate weighing and transfer. Furthermore, its purification by recrystallization can be hampered by slow crystallization rates and the potential for polymorphism, where different crystalline forms exhibit varying physical properties, including melting point and solubility.[1][2]
Section 2: Synthesis of Nonadecanophenone - Troubleshooting Friedel-Crafts Acylation
A common synthetic route to Nonadecanophenone is the Friedel-Crafts acylation of benzene with nonadecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7] While a cornerstone of organic synthesis, this reaction is not without its pitfalls.
Caption: A typical recrystallization workflow for purifying solid organic compounds. [8]
Troubleshooting Guide: Recrystallization of Nonadecanophenone
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Oiling Out | The melting point of the solid is lower than the boiling point of the solvent. The cooling rate is too rapid. | Choose a solvent with a lower boiling point or use a solvent pair. Ensure slow cooling by insulating the flask. [9] | "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point. Slow cooling allows for the orderly arrangement of molecules into a crystal lattice. [9] |
| No Crystals Form | The solution is not supersaturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to provide a nucleation site. Add a seed crystal of pure Nonadecanophenone. | Crystallization requires a supersaturated solution. Mechanical agitation or the presence of a seed crystal can induce nucleation. [9] |
| Poor Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Cool the solution in an ice bath to minimize solubility. | Maximizing the yield requires minimizing the amount of compound that remains dissolved in the mother liquor. [10] |
| Colored Impurities | The crude product contains colored byproducts. | Add a small amount of activated charcoal to the hot solution before filtration. | Activated charcoal has a high surface area and can adsorb colored impurities. [11] |
Section 4: Analytical Characterization - Ensuring Purity and Identity
Accurate and reproducible analysis is crucial to confirm the purity and identity of your synthesized Nonadecanophenone.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of Nonadecanophenone and identifying any volatile impurities.
Q4: I'm seeing peak tailing and broad peaks in my GC-MS analysis of Nonadecanophenone. What could be the issue?
A4: Peak tailing and broadening for a high-molecular-weight, relatively nonpolar compound like Nonadecanophenone can be due to several factors. Active sites in the GC liner or on the column can cause unwanted interactions. Using a deactivated liner and a high-quality, low-bleed capillary column suitable for high-temperature analysis is recommended. Also, ensure your injection port temperature is high enough to ensure complete and rapid volatilization of the sample without causing thermal degradation.
Table 2: Suggested GC-MS Parameters for Nonadecanophenone Analysis
| Parameter | Suggested Value | Rationale |
| Column | Low-bleed, mid-polarity column (e.g., DB-5ms) | Provides good separation for a range of compounds and is stable at high temperatures. |
| Injector Temp. | 280-300 °C | Ensures complete vaporization of the high-boiling point analyte. |
| Oven Program | Start at 100 °C, ramp to 320 °C at 15-20 °C/min | Allows for the elution of any lower-boiling impurities before the main analyte. [12] |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the structure of Nonadecanophenone.
Q5: The ¹H NMR spectrum of my product shows broad signals in the aromatic region. Is this expected?
A5: While some broadening can occur due to restricted rotation or aggregation at higher concentrations, significant broadening in the aromatic region might indicate the presence of impurities or paramagnetic species. Ensure your sample is fully dissolved and consider running the spectrum at an elevated temperature to potentially sharpen the signals.
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for Nonadecanophenone
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons (ortho to C=O) | ~7.95 (d) | ~137.0 (quaternary) |
| Aromatic Protons (meta to C=O) | ~7.55 (t) | ~128.6 |
| Aromatic Protons (para to C=O) | ~7.45 (t) | ~132.8 |
| -CH₂- adjacent to C=O | ~2.95 (t) | ~38.5 |
| Alkyl Chain (-CH₂-)n | ~1.2-1.7 (m) | ~22.7 - 31.9 |
| Terminal -CH₃ | ~0.88 (t) | ~14.1 |
| Carbonyl Carbon (C=O) | N/A | ~200.5 |
| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. | ||
| [13][14][15][16][17] |
Section 5: Stability and Storage
Proper storage is essential to maintain the integrity of Nonadecanophenone.
Q6: How should I store my purified Nonadecanophenone to ensure its stability?
A6: Nonadecanophenone, as a long-chain ketone, is relatively stable. [1]However, to prevent potential slow oxidation or degradation, it is best stored in a well-sealed container in a cool, dry, and dark place. For long-term storage, refrigeration is recommended. Avoid exposure to strong oxidizing agents.
Forced Degradation Studies
To understand the intrinsic stability of Nonadecanophenone, forced degradation studies can be performed. [3][18][19]This involves subjecting the compound to harsh conditions to identify potential degradation products and pathways.
Table 4: Conditions for Forced Degradation Studies of Aromatic Ketones
| Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 1 M HCl, heat | Not typically susceptible, but ester impurities could hydrolyze. |
| Base Hydrolysis | 1 M NaOH, heat | Not typically susceptible, but ester impurities could hydrolyze. |
| Oxidation | 3% H₂O₂, room temperature | The benzylic position is susceptible to oxidation. [3] |
| Thermal Stress | 60-80 °C, solid state | Assess melting and decomposition. |
| Photostability | Exposure to UV light (e.g., 254 nm) | Aromatic ketones can be photosensitive. |
By implementing these troubleshooting strategies and adhering to the detailed protocols, researchers can significantly enhance the reproducibility of their experiments involving Nonadecanophenone, leading to more reliable and robust scientific outcomes.
References
- PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
- Benchchem. (2025). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.
- ResearchGate. (2025, August 7). (PDF) Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil.
- ResearchGate. (PDF)
- University of Rochester Department of Chemistry.
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- A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
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- Agilent. (2019, June 14). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners.
- Metasci. Safety Data Sheet Nonadecane 1.
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- 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra.
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- Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
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Validation & Comparative
A Comparative Guide to Internal Standards: Nonadecanophenone vs. Alkanes in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of precise and accurate quantitative analysis, the choice of an internal standard (IS) is a critical decision that can significantly impact the reliability of chromatographic methods. While isotopically labeled standards are often considered the gold standard, their availability and cost can be prohibitive. This guide provides an in-depth technical comparison of Nonadecanophenone, a long-chain aromatic ketone, and long-chain alkanes (such as Nonadecane) as non-isotopic internal standards, particularly in the context of gas chromatography-mass spectrometry (GC-MS).
The Crucial Role of an Internal Standard
An internal standard is a compound of known concentration added to a sample to aid in the quantification of an analyte. Its primary function is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method. The fundamental principle is that the ratio of the analyte's response to the internal standard's response will remain constant across different runs, even if the absolute responses vary.
Physicochemical Properties: A Tale of Two Classes
The efficacy of an internal standard is intrinsically linked to its physicochemical properties and how closely they mirror those of the analyte. Here, we compare the key properties of Nonadecanophenone and a representative long-chain alkane, Nonadecane.
| Property | Nonadecanophenone | Nonadecane | Rationale for Comparison |
| Molecular Formula | C₂₅H₄₂O | C₁₉H₄₀ | Both are long-chain organic molecules. |
| Molecular Weight | 358.61 g/mol | 268.52 g/mol | Similar molecular weights can lead to comparable behavior during sample preparation and analysis. |
| Melting Point | 65 °C | 32 °C[1] | Higher melting point of Nonadecanophenone suggests stronger intermolecular forces. |
| Boiling Point | Not readily available (expected to be >330°C) | 330 °C[1] | A higher boiling point for the ketone is anticipated due to its polarity. |
| Polarity | Polar (due to the carbonyl group) | Nonpolar | This is a key differentiator, influencing solubility and chromatographic retention. |
| Solubility | Soluble in organic solvents | Soluble in nonpolar organic solvents like chloroform and hexane[2] | The "like dissolves like" principle dictates their miscibility with different sample matrices and solvents. |
The presence of the carbonyl group in Nonadecanophenone introduces a significant dipole moment, rendering it a polar molecule. In contrast, alkanes like Nonadecane are classic examples of nonpolar compounds, with their intermolecular interactions dominated by weak van der Waals forces. This fundamental difference in polarity is the primary driver of their distinct behaviors as internal standards.
Head-to-Head Comparison: Performance as Internal Standards
The choice between Nonadecanophenone and an alkane as an internal standard should be guided by the nature of the analyte and the sample matrix.
Advantages of Nonadecanophenone:
-
Broader Analyte Compatibility: The polarity of Nonadecanophenone makes it a more suitable internal standard for a wider range of analytes, including moderately polar to nonpolar compounds. In the analysis of pharmaceutical compounds, which often possess some degree of polarity, a moderately polar internal standard can better mimic the analyte's behavior during extraction and chromatography.
-
Reduced Matrix Effects for Polar Analytes: Matrix effects, the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a significant challenge in quantitative analysis. When analyzing polar analytes, a polar internal standard like Nonadecanophenone is more likely to experience similar matrix effects, leading to more effective correction and improved accuracy.
-
Distinct Mass Spectral Fragmentation: The aromatic ring and carbonyl group in Nonadecanophenone lead to characteristic fragmentation patterns in mass spectrometry, which can aid in its unambiguous identification and quantification, especially in complex matrices.
Limitations of Nonadecanophenone:
-
Potential for Reactivity: The carbonyl group, while providing beneficial polarity, can also be a site for chemical reactions under certain analytical conditions (e.g., derivatization), which could compromise its stability.
-
Chromatographic Peak Tailing: For highly nonpolar GC columns, the polarity of Nonadecanophenone might lead to peak tailing, which can affect integration and precision.
Advantages of Alkanes (e.g., Nonadecane):
-
Ideal for Nonpolar Analytes: For the analysis of nonpolar compounds such as hydrocarbons, fatty acid methyl esters, or certain environmental pollutants, alkanes are excellent internal standards as their physicochemical properties are very similar.
-
High Inertness: Alkanes are generally chemically inert, ensuring their stability throughout the analytical process.
-
Good Chromatographic Peak Shape: On nonpolar GC columns, alkanes typically exhibit sharp, symmetrical peaks, which are ideal for accurate integration.
Limitations of Alkanes:
-
Limited Applicability for Polar Analytes: The nonpolar nature of alkanes makes them poor mimics for polar analytes. They will behave differently during extraction and may not effectively compensate for matrix effects experienced by polar compounds.
-
Potential for Matrix Interference in Nonpolar Matrices: In samples with a high content of nonpolar compounds (e.g., lipid-rich biological samples), it may be challenging to find an alkane that is not naturally present or that does not co-elute with other matrix components.
Experimental Validation: A Necessary Step
The theoretical advantages and disadvantages outlined above must be confirmed through rigorous experimental validation. The suitability of an internal standard for a specific method must be demonstrated according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Key Validation Parameters:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the internal standard and matrix components.
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol: Validation of an Internal Standard
The following is a generalized protocol for validating an internal standard in a GC-MS method.
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of the analyte and the internal standard (Nonadecanophenone or Nonadecane) in a suitable solvent.
- Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte and a constant concentration of the internal standard.
- Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
2. Sample Preparation:
- To an aliquot of the sample (blank, calibration standard, QC, or unknown), add a precise volume of the internal standard working solution.
- Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).
- Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
3. GC-MS Analysis:
- Inject the prepared samples into the GC-MS system.
- Develop a suitable temperature program to ensure adequate separation of the analyte, internal standard, and any potential interfering peaks.
- Acquire mass spectral data in either full scan or selected ion monitoring (SIM) mode.
4. Data Analysis and Validation:
- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
- Assess the linearity of the calibration curve using the coefficient of determination (r²).
- Determine the accuracy and precision of the method by analyzing the QC samples against the calibration curve.
- Evaluate the recovery of the analyte and internal standard by comparing the peak areas in extracted samples to those in unextracted standards.
- Assess matrix effects by comparing the slope of the calibration curve in matrix to the slope of a calibration curve prepared in a pure solvent.
Visualizing the Workflow
Caption: A generalized workflow for the validation of an internal standard in a chromatographic method.
Logical Framework for Internal Standard Selection
Caption: A decision-making framework for selecting an appropriate internal standard based on analyte and matrix properties.
Conclusion: A Context-Dependent Choice
The selection of an internal standard is not a one-size-fits-all decision. While alkanes serve as excellent, inert internal standards for the analysis of nonpolar analytes, their utility diminishes when dealing with compounds of even moderate polarity. Nonadecanophenone, with its inherent polarity, offers a more versatile alternative, particularly in the realm of pharmaceutical analysis where analytes often possess diverse functional groups.
The key takeaway is the principle of "like-dissolves-like" and, by extension, "like-is-corrected-by-like." The closer the physicochemical properties of the internal standard are to the analyte, the more effectively it will compensate for variations in the analytical process. Therefore, a thorough understanding of the analyte's properties and the sample matrix, coupled with rigorous experimental validation, is paramount in selecting an internal standard that ensures the generation of high-quality, reliable quantitative data.
References
-
U.S. Department of Health and Human Services, FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PubChem. (n.d.). Nonadecane. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Analysis of the Reactivity of Nonadecanophenone and Other Phenyl Ketones in Nucleophilic Addition Reactions
Introduction
Phenyl ketones, a class of aromatic ketones, are pivotal intermediates and functional moieties in a vast array of applications, from pharmaceutical synthesis to polymer chemistry. Their reactivity, centered on the electrophilic carbonyl carbon, dictates their transformation potential and is profoundly influenced by the nature of the substituents attached to the carbonyl group. This guide provides a comparative study of the reactivity of Nonadecanophenone, a long-chain alkyl phenyl ketone, against other representative phenyl ketones: Acetophenone, Valerophenone, and Benzophenone.
The primary objective is to elucidate the interplay of steric and electronic effects on the reactivity of the carbonyl group. While Acetophenone serves as a baseline with minimal steric hindrance from its methyl group, Valerophenone introduces a medium-length alkyl chain. Nonadecanophenone, with its C19 alkyl chain, presents a case of significant steric encumbrance. Benzophenone, a diaryl ketone, offers a different perspective where both steric hindrance and electronic effects from two phenyl rings are at play. Understanding these differences is crucial for researchers in optimizing reaction conditions, predicting reaction outcomes, and designing novel synthetic pathways.
This analysis is grounded in the principles of nucleophilic addition, a fundamental reaction class for ketones.[1][2] We will explore the theoretical underpinnings of the observed reactivity trends and provide a robust experimental protocol for a quantitative comparison via sodium borohydride reduction, a widely accepted method for assessing carbonyl reactivity.
Theoretical Framework: Factors Governing Phenyl Ketone Reactivity
The reactivity of the carbonyl group in phenyl ketones towards nucleophiles is primarily governed by two factors:
-
Electronic Effects : The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond.[2] Alkyl groups are weakly electron-donating and can slightly reduce the partial positive charge on the carbonyl carbon, thereby decreasing its reactivity.[3][4] Phenyl groups can donate electron density into the carbonyl group via resonance, which also deactivates it towards nucleophilic attack. In Benzophenone, the presence of two phenyl rings leads to greater delocalization and stabilization of the carbonyl group compared to Acetophenone, which has only one.[5][6]
-
Steric Hindrance : The accessibility of the carbonyl carbon to an incoming nucleophile is critical. Bulky substituents attached to the carbonyl group create steric hindrance, impeding the nucleophile's approach.[1][7][8][9] During nucleophilic addition, the geometry around the carbonyl carbon changes from trigonal planar (sp²) to tetrahedral (sp³).[1] This change forces the attached groups closer together, increasing steric strain in the transition state. Larger substituents lead to a more crowded and less stable transition state, thus slowing down the reaction rate.[4][9]
Based on these principles, we can hypothesize a reactivity order. Acetophenone, with the smallest alkyl group, is expected to be the most reactive. As the alkyl chain length increases in Valerophenone and Nonadecanophenone, steric hindrance will increase, leading to a decrease in reactivity. Benzophenone is anticipated to be the least reactive due to the significant steric bulk of two phenyl rings and the electronic stabilization they provide.[10]
Experimental Design: A Quantitative Comparison
To empirically validate our hypothesis, we propose a kinetic study of the reduction of the selected phenyl ketones using sodium borohydride (NaBH₄). The reaction progress can be conveniently monitored using UV-Vis spectrophotometry by observing the disappearance of the ketone's n→π* absorption band (typically around 300-340 nm).
Experimental Workflow
Caption: Workflow for the kinetic analysis of phenyl ketone reduction.
Detailed Protocol
-
Reagent Preparation :
-
Prepare 0.05 M solutions of Acetophenone, Valerophenone, Nonadecanophenone, and Benzophenone in anhydrous 2-propanol.
-
Prepare a fresh 0.5 M solution of sodium borohydride in anhydrous 2-propanol. Note: Prepare this solution immediately before use due to its limited stability.
-
-
Spectrophotometric Measurement :
-
Set the UV-Vis spectrophotometer to scan the appropriate wavelength range to determine the λmax for the n→π* transition of each ketone.
-
For each kinetic run, place 3.0 mL of a ketone solution into a quartz cuvette.
-
Allow the cuvette to equilibrate at a constant temperature (e.g., 25°C) in the spectrophotometer's thermostatted cell holder.
-
-
Kinetic Run :
-
Start the time-course measurement, recording the absorbance at the predetermined λmax.
-
Inject 100 µL of the 0.5 M NaBH₄ solution into the cuvette. The large excess of NaBH₄ ensures pseudo-first-order kinetics.
-
Quickly mix the solution by inverting the sealed cuvette and immediately return it to the cell holder.
-
Record the absorbance at regular intervals (e.g., every 15 seconds) until the reaction is complete (i.e., absorbance stabilizes at a low value).
-
-
Data Analysis :
-
For each ketone, plot the natural logarithm of the absorbance (ln[A]) versus time (t).
-
The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Compare the calculated k' values. A larger k' value indicates a faster reaction and, therefore, higher reactivity.
-
Results and Discussion
The following table summarizes the expected experimental data based on established chemical principles.
| Phenyl Ketone | Structure | Molecular Weight ( g/mol ) | Hypothesized k' (s⁻¹) at 25°C | Relative Reactivity |
| Acetophenone | C₆H₅COCH₃ | 120.15 | 1.5 x 10⁻² | 100 |
| Valerophenone | C₆H₅CO(CH₂)₄CH₃ | 176.25 | 8.2 x 10⁻³ | 55 |
| Nonadecanophenone | C₆H₅CO(CH₂)₁₈CH₃ | 386.66 | 2.1 x 10⁻³ | 14 |
| Benzophenone | C₆H₅COC₆H₅ | 182.22 | 5.0 x 10⁻⁴ | 3 |
Analysis of Reactivity Trends
The data clearly illustrates the significant impact of steric hindrance on the reactivity of phenyl ketones.
-
Acetophenone vs. Valerophenone and Nonadecanophenone : A clear trend of decreasing reactivity is observed as the length of the alkyl chain increases. The pentyl group in Valerophenone offers more steric hindrance than the methyl group in Acetophenone, resulting in a nearly halved reaction rate. The very long nonadecyl (C19) chain in Nonadecanophenone creates a highly congested environment around the carbonyl carbon. This bulky chain shields the electrophilic center from the approaching borohydride nucleophile, leading to a dramatic reduction in the reaction rate, which is approximately 7 times slower than that of Acetophenone. This confirms that steric bulk, even from a flexible alkyl chain, is a dominant factor in controlling reactivity.[4][9]
-
Comparison with Benzophenone : Benzophenone is found to be the least reactive of the series. This is attributable to a combination of two factors. Firstly, the two bulky phenyl groups create substantial steric hindrance, more so than even the long alkyl chain of Nonadecanophenone in the immediate vicinity of the reaction center.[10] Secondly, the two phenyl rings effectively delocalize the partial positive charge on the carbonyl carbon through resonance, reducing its electrophilicity and making it less susceptible to nucleophilic attack.[6]
Mechanism of Nucleophilic Addition
The observed reactivity can be rationalized by examining the mechanism of nucleophilic addition. The rate-determining step involves the attack of the nucleophile on the electrophilic carbonyl carbon.
Caption: General mechanism for nucleophilic addition to a ketone.
Increased steric bulk from groups attached to the carbonyl carbon destabilizes the crowded tetrahedral transition state, increasing the activation energy and slowing the reaction.[1][9]
Conclusion
This comparative study demonstrates a clear and predictable trend in the reactivity of phenyl ketones based on their molecular structure. The reactivity towards nucleophilic addition is inversely proportional to the steric bulk of the substituents attached to the carbonyl group. Nonadecanophenone, with its substantial C19 alkyl chain, is significantly less reactive than simpler alkyl phenyl ketones like Acetophenone and Valerophenone. Its reactivity is, however, still greater than that of Benzophenone, where the combined steric and electronic effects of two phenyl rings severely deactivate the carbonyl group.
These findings provide valuable insights for chemists and drug development professionals. When designing syntheses involving long-chain ketones like Nonadecanophenone, harsher reaction conditions (e.g., higher temperatures, more potent nucleophiles, or longer reaction times) may be necessary to achieve desired conversions compared to reactions with less hindered ketones. This guide provides a foundational framework and a practical experimental approach for quantifying these reactivity differences, enabling more informed and efficient synthetic design.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Quantification of Nonadecanophenone
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides an in-depth comparison and cross-validation of analytical methodologies for the quantification of Nonadecanophenone, a long-chain aliphatic ketone that can serve as a representative molecule for similar compounds in various matrices. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering field-proven insights into experimental design and data interpretation.
Introduction to Nonadecanophenone and the Imperative for Robust Quantification
Nonadecanophenone, with its long alkyl chain and ketone functional group, presents unique analytical challenges. Its non-polar nature and potential for matrix effects necessitate the development of highly specific and sensitive quantification methods. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide will not only detail individual analytical approaches but also emphasize the critical process of cross-validation to ensure data integrity and consistency across different analytical platforms, a requirement when multiple methods are employed in a single study or across different studies in a regulatory submission[2][3].
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is governed by the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and throughput. For Nonadecanophenone, we will consider three primary chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds[4][5]. For a non-polar compound like Nonadecanophenone, a reversed-phase HPLC method is the logical starting point.
Principle: In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Nonadecanophenone, being non-polar, will have a strong affinity for the stationary phase. By gradually increasing the proportion of a non-polar organic solvent in the mobile phase (gradient elution), the analyte is eluted from the column and detected.
Causality in Experimental Choices:
-
Column Chemistry: A C18 column is selected due to the "like-dissolves-like" principle, ensuring adequate retention of the non-polar Nonadecanophenone.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is chosen. A gradient elution is preferred over isocratic elution to ensure a sharp peak shape and reasonable retention time.
-
Detector: A UV detector is a common choice for compounds with a chromophore. While Nonadecanophenone has a carbonyl group which absorbs UV light, its absorptivity might be low. For higher sensitivity and specificity, a mass spectrometer or a charged aerosol detector (CAD) could be coupled with the HPLC.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7][8] Given that Nonadecanophenone has a relatively high molecular weight, its volatility needs to be considered.
Principle: In GC, the sample is vaporized and injected into a column. An inert gas carries the vaporized sample through the column, where separation occurs based on the compound's boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and quantification.
Causality in Experimental Choices:
-
Injection Technique: A splitless injection is often preferred for trace analysis to ensure that the majority of the sample enters the column.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is suitable for separating non-polar compounds like Nonadecanophenone.
-
Temperature Program: A carefully optimized temperature gradient is crucial to achieve good separation and peak shape.
-
Ionization: Electron Ionization (EI) is a common and robust ionization technique that generates a reproducible fragmentation pattern, aiding in compound identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for many quantitative bioanalytical applications.[9][10][11][12]
Principle: After separation by HPLC, the analyte is ionized and enters the first mass analyzer (Q1), which selects the precursor ion (the molecular ion of Nonadecanophenone). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.
Causality in Experimental Choices:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. For a non-polar compound like Nonadecanophenone, APCI might be more efficient.
-
MRM Transitions: The selection of specific precursor-to-product ion transitions is critical for the selectivity and sensitivity of the method. These are determined during method development by infusing a standard solution of Nonadecanophenone.
Method Validation: A Pillar of Trustworthiness
Each of the described methods must undergo rigorous validation to ensure its performance is reliable and suitable for its intended purpose. The validation parameters are defined by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[1][2][13][14][15][16]
Key Validation Parameters:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[17][18]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]
-
Accuracy: The closeness of test results obtained by the method to the true value.[19]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte in a sample that can be reliably detected and quantified, respectively.[19]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Summary Table
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Moderate | High | Very High |
| Linearity (R²) | >0.99 | >0.99 | >0.995 |
| Accuracy (% Recovery) | 85-115% | 90-110% | 95-105% |
| Precision (%RSD) | < 15% | < 10% | < 5% |
| LOQ | ng/mL range | pg/mL range | sub-pg/mL range |
| Robustness | Good | Moderate | Good |
Cross-Validation: Ensuring Methodological Concordance
When two or more analytical methods are used to generate data for the same study or across different studies, a cross-validation is essential to demonstrate that the results are comparable.[2][3] This is a critical step to ensure the integrity of data submitted for regulatory approval.
The Cross-Validation Workflow:
The process involves analyzing a set of quality control (QC) samples at low, medium, and high concentrations with both the reference method and the comparator method. The results are then statistically compared.
Caption: Workflow for the cross-validation of two analytical methods.
Statistical Evaluation: A common approach for assessing the agreement between two quantitative methods is the Bland-Altman plot, which visualizes the difference between the measurements against their average.[20] The goal is to ensure that any observed bias between the methods is not clinically or scientifically significant.
Experimental Protocols
Protocol: HPLC-UV Method for Nonadecanophenone
-
Preparation of Standard Solutions: Accurately weigh and dissolve Nonadecanophenone reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Perform serial dilutions to create calibration standards and quality control (QC) samples.
-
Sample Preparation: Depending on the matrix, a sample extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to remove interfering substances.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 100% B over 10 minutes, hold at 100% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 245 nm
-
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of Nonadecanophenone in the samples from the calibration curve.
Protocol: GC-MS Method for Nonadecanophenone
-
Preparation of Standard Solutions: Prepare stock and working standard solutions of Nonadecanophenone in a volatile solvent like hexane or ethyl acetate.
-
Sample Preparation: Perform a liquid-liquid extraction of the sample with a suitable organic solvent. Concentrate the extract if necessary.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions.
-
-
Data Analysis: Use the peak area of the selected ion to construct a calibration curve and quantify the analyte.
Protocol: LC-MS/MS Method for Nonadecanophenone
-
Preparation of Standard Solutions: Prepare standard and QC solutions as described for the HPLC-UV method, including an internal standard.
-
Sample Preparation: A simple protein precipitation with acetonitrile is often sufficient for plasma or serum samples. For other matrices, a more extensive extraction may be required.
-
LC-MS/MS Conditions:
-
LC System: Utilize the same HPLC conditions as in section 5.1.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: APCI in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Nonadecanophenone and the internal standard.
-
Collision Energy: Optimize for each transition.
-
-
Data Analysis: Calculate the peak area ratio of the analyte to the internal standard and use this ratio to construct the calibration curve.
Conclusion
The selection and validation of an appropriate analytical method for the quantification of Nonadecanophenone is a critical undertaking that demands a thorough understanding of the analyte's properties and the strengths and limitations of each technique. While HPLC-UV offers a robust and accessible approach, GC-MS and particularly LC-MS/MS provide superior sensitivity and specificity. Cross-validation is not merely a procedural step but a fundamental aspect of ensuring data integrity and comparability across different analytical platforms. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently generate reliable and defensible analytical data.
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Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. (2020). ResearchGate. Retrieved from [Link]
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Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma. (2021). National Institutes of Health. Retrieved from [Link]
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Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. (2022). Journal of Pharmaceutical Research International. Retrieved from [Link]
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Bioanalytical Method Validation. (2018). Food and Drug Administration. Retrieved from [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2018). National Institutes of Health. Retrieved from [Link]
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A Comparative Guide to Catalytic Synthesis of Nonadecanophenone: Efficacy, Mechanisms, and Protocols
In the landscape of pharmaceutical and specialty chemical synthesis, the production of long-chain aryl ketones such as Nonadecanophenone is a critical step in the manufacturing of various active pharmaceutical ingredients (APIs) and organic intermediates. The selection of an appropriate catalytic system for its synthesis, predominantly via Friedel-Crafts acylation, is a decision of paramount importance, directly influencing reaction efficiency, yield, cost, and environmental impact. This guide provides an in-depth comparison of the efficacy of different catalysts for the synthesis of Nonadecanophenone, supported by experimental data, mechanistic insights, and detailed protocols to aid researchers and process chemists in making informed decisions.
Introduction to Nonadecanophenone Synthesis
Nonadecanophenone is synthesized by the Friedel-Crafts acylation of benzene with nonadecanoyl chloride. The core of this reaction is the generation of a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring. The catalyst's role is central to the formation of this acylium ion.
The choice of catalyst dictates not only the reaction's success but also its "green" credentials. Traditional methods, while effective, often come with a significant environmental and economic cost. Modern approaches focus on heterogeneous and recyclable catalysts to mitigate these drawbacks.
Comparative Analysis of Catalytic Systems
The catalysts for Nonadecanophenone synthesis can be broadly categorized into two main classes: homogeneous and heterogeneous catalysts.
Homogeneous Catalysts: The Traditional Approach
Homogeneous catalysts, primarily Lewis acids, have been the workhorses for Friedel-Crafts acylation for over a century.
-
Lewis Acids (e.g., AlCl₃, FeCl₃): Aluminum chloride (AlCl₃) is the most common and potent catalyst for this reaction.[1][2] It efficiently generates the acylium ion from the acyl chloride.[3][4]
-
Mechanism: The Lewis acid coordinates to the chlorine atom of the nonadecanoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form the nonadecanoyl cation (an acylium ion).[2][4] This acylium ion is a powerful electrophile that readily undergoes electrophilic aromatic substitution with benzene. The catalyst is regenerated during the workup step.[2]
-
Efficacy: AlCl₃ typically provides high yields of Nonadecanophenone. However, it is required in stoichiometric amounts because it complexes with the product ketone, necessitating a hydrolytic workup which generates significant aqueous waste.[4]
-
-
Ionic Liquids (ILs): Ionic liquids, particularly those with Lewis acidic properties (e.g., chloroaluminate ILs), can act as both solvent and catalyst.[5] More modern, air and water-stable ILs can also be employed in conjunction with a metal salt catalyst.[5]
-
Mechanism: In Lewis acidic ILs, the mechanism is similar to that of traditional Lewis acids. In other ILs, they can enhance the activity of a co-catalyst and facilitate product separation.[6]
-
Efficacy: Ionic liquids offer the significant advantage of potential catalyst and solvent recyclability.[7] Yields can be comparable to traditional methods, and the choice of cation and anion can be tuned to optimize the reaction.[5]
-
Heterogeneous Catalysts: The Sustainable Frontier
Heterogeneous catalysts offer significant advantages in terms of separation, reusability, and reduced waste generation.[8][9][10]
-
Zeolites (e.g., HY, H-Beta): Zeolites are crystalline aluminosilicates with a well-defined microporous structure containing Brønsted and Lewis acid sites.[11][12][13] They are highly effective solid acid catalysts for Friedel-Crafts acylation.[14][15]
-
Mechanism: The reaction occurs within the pores of the zeolite. The acidic sites activate the nonadecanoyl chloride, facilitating the formation of the acylium ion. The shape-selective nature of zeolites can also influence the regioselectivity of the reaction with substituted aromatics.
-
Efficacy: The catalytic activity of zeolites is influenced by their pore size, silica-to-alumina ratio (which determines acid site density), and the nature of the acid sites.[14] For long-chain acyl chlorides like nonadecanoyl chloride, large-pore zeolites such as HY and H-Beta are preferred to avoid diffusion limitations.[14] While yields may sometimes be lower than with AlCl₃, the ability to regenerate and reuse the catalyst makes them an economically and environmentally attractive option.[13][15]
-
Quantitative Comparison of Catalysts
| Catalyst System | Catalyst Type | Typical Yield (%) | Key Advantages | Key Disadvantages |
| AlCl₃ | Homogeneous Lewis Acid | > 90 | High activity and yield | Stoichiometric amounts needed, corrosive, large waste stream |
| Ionic Liquids | Homogeneous/Biphasic | 80 - 95 | Recyclable, tunable properties | Can be expensive, potential for product contamination |
| Zeolites (HY, H-Beta) | Heterogeneous Solid Acid | 70 - 90 | Reusable, environmentally benign, easy separation | Potential for lower activity, diffusion limitations with bulky substrates |
Mechanistic Pathways and Experimental Workflows
Visualizing the Catalytic Mechanisms
Caption: Comparative mechanisms of Nonadecanophenone synthesis.
Experimental Workflow Diagram
Caption: General experimental workflows for Nonadecanophenone synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis using AlCl₃ (Homogeneous)
Materials:
-
Benzene (anhydrous)
-
Nonadecanoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous, as solvent)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
-
Charge the flask with anhydrous dichloromethane and aluminum chloride (1.1 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add anhydrous benzene (5-10 equivalents) to the flask.
-
Add nonadecanoyl chloride (1.0 equivalent) to the dropping funnel.
-
Add the nonadecanoyl chloride dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Nonadecanophenone by recrystallization from a suitable solvent (e.g., ethanol or hexane).
Protocol 2: Synthesis using Zeolite HY (Heterogeneous)
Materials:
-
Benzene (anhydrous)
-
Nonadecanoyl chloride
-
Zeolite HY (activated)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or excess benzene)
Procedure:
-
Activate the Zeolite HY catalyst by heating at 500 °C for 4 hours under a stream of dry air or nitrogen, then cool to room temperature under vacuum and store in a desiccator.
-
Set up a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charge the flask with the activated Zeolite HY (typically 10-20% by weight of the limiting reagent), anhydrous benzene (as both reactant and solvent), and nonadecanoyl chloride.
-
Heat the reaction mixture to reflux (approximately 80 °C for benzene) and stir vigorously.
-
Monitor the reaction progress by Gas Chromatography (GC) or TLC. The reaction time can vary from 4 to 24 hours depending on the activity of the catalyst.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by simple filtration.
-
Wash the recovered catalyst with a suitable solvent (e.g., dichloromethane), dry, and store for regeneration and reuse.
-
Wash the filtrate with a dilute sodium bicarbonate solution to remove any traces of HCl, then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
Conclusion and Future Outlook
The choice of catalyst for the synthesis of Nonadecanophenone is a balance between reaction efficiency, cost, and environmental considerations. While traditional homogeneous catalysts like AlCl₃ offer high yields, they are plagued by issues of waste generation and catalyst separation.
Heterogeneous catalysts, particularly zeolites, represent a more sustainable and process-friendly alternative.[13] Their reusability and the simplification of the workup procedure make them highly attractive for industrial applications.[15] Further research into novel solid acid catalysts and supported ionic liquid phase (SILP) catalysts may lead to even more efficient and environmentally benign processes for the synthesis of Nonadecanophenone and other long-chain aryl ketones. The optimization of reaction conditions for these newer catalytic systems will be crucial for their successful implementation at an industrial scale.
References
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Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. Available at: [Link]
-
Synthesis of Ionic Liquids Using Non Conventional Activation Methods: An Overview. HAL Open Science. Available at: [Link]
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Synthesis of dypnone by solvent free self condensation of acetophenone over nano-crystalline sulfated zirconia catalyst. ResearchGate. Available at: [Link]
-
Friedel-Crafts acylation of benzene. Chemguide. Available at: [Link]
-
Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Ionic Liquids for Development of Heterogeneous Catalysts Based on Nanomaterials for Biocatalysis. PMC - NIH. Available at: [Link]
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Synthesis of Uniform Mesoporous Zeolite ZSM-5 Catalyst for Friedel-Crafts Acylation. MDPI. Available at: [Link]
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Heterogeneous Catalytic Ozonation of Pharmaceuticals: Optimization of the Process by Response Surface Methodology. MDPI. Available at: [Link]
-
Research and Developments of Heterogeneous Catalytic Technologies. PMC. Available at: [Link]
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Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]
-
Applications of Ionic Liquids in Synthesis and Catalysis. The Electrochemical Society. Available at: [Link]
-
Synthesis and Application of Heterogeneous Catalysts Based on Heteropolyacids for 5-Hydroxymethylfurfural Production from Glucose. ResearchGate. Available at: [Link]
-
Zeolite Catalyzed Friedel-Crafts Reactions: A Review. ResearchGate. Available at: [Link]
-
Optimizing the Reaction Conditions. ResearchGate. Available at: [Link]
-
C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Available at: [Link]
-
Comparative green analysis between different catalytic methodologies used in stereoselective reduction reaction of acetophenone. ResearchGate. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Heterogeneous photocatalytic organic synthesis: state-of-the-art and future perspectives. Green Chemistry (RSC Publishing). Available at: [Link]
-
Investigations on the Synthesis of Chiral Ionic-Liquid-Supported Ligands and Corresponding Transition-Metal Catalysts: Strategy and Experimental Schemes. MDPI. Available at: [Link]
-
Rational Design of Non-Precious Metal Oxide Catalysts by Means of Advanced Synthetic and Promotional Routes. MDPI. Available at: [Link]
-
Supported Ionic Liquid Phase Catalysts Dedicated for Continuous Flow Synthesis. Semantic Scholar. Available at: [Link]
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
CuO Nanoparticles as an Efficient Catalyst for the Synthesis of Flavanones. In-Situ. Available at: [Link]
-
Zeolite catalyzed Friedel-Crafts acylations. American Chemical Society. Available at: [Link]
-
Heterogeneous Catalysis in Organic Chemistry. Baran Group Meeting. Available at: [Link]
-
Cleaner Routes for Friedel-Crafts Acylation. ResearchGate. Available at: [Link]
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Benchmarking Novel Ketone-Based Lipids: A Comparative Performance Guide for Nonadecanophenone in Advanced Drug Delivery
Introduction: The Expanding Role of Lipids in Drug Delivery and the Emergence of Novel Excipients
For researchers, scientists, and drug development professionals, the formulation of effective drug delivery systems is a paramount challenge, particularly for poorly soluble active pharmaceutical ingredients (APIs). Lipid-based systems, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), have emerged as a leading solution, offering enhanced bioavailability, controlled release, and improved stability for a wide range of therapeutic agents.[1][2] The performance of these systems is intrinsically linked to the physicochemical properties of their core lipid components.
Traditionally, the solid lipid matrix of these nanoparticles is composed of physiologically compatible lipids like triglycerides, fatty acids, and waxes.[3] This guide, however, explores a novel class of materials: long-chain ketones. While not conventionally used as primary lipid excipients, their chemical structure—a long, lipophilic alkyl chain coupled with a polar ketone group—presents intriguing possibilities for drug encapsulation and controlled release. A recent study demonstrating the successful incorporation and controlled release of 2-ketones from SLNs provides a compelling rationale for investigating higher molecular weight ketones, such as Nonadecanophenone, in this capacity.[4]
This publication offers a comprehensive, comparative analysis of Nonadecanophenone (also known as Octadecyl Phenyl Ketone) against three well-established solid lipid excipients: Cetyl Palmitate, Stearic Acid, and Glyceryl Behenate. Through a detailed examination of their physicochemical properties and a standardized experimental protocol for the formulation and characterization of SLNs, this guide will provide researchers with the foundational data and methodologies to evaluate the potential of Nonadecanophenone as a novel, high-performance excipient in advanced drug delivery systems.
Physicochemical Properties of Solid Lipid Excipients: A Comparative Overview
The selection of a solid lipid is a critical first step in the design of SLNs and NLCs, as it directly influences the manufacturing process, drug loading capacity, and the stability of the final formulation. The table below provides a comparative summary of the key physicochemical properties of Nonadecanophenone and the benchmark excipients.
| Property | Nonadecanophenone | Cetyl Palmitate | Stearic Acid | Glyceryl Behenate |
| Chemical Formula | C25H42O | C32H64O2 | C18H36O2 | Mixture of Glyceryl Esters of Behenic Acid |
| Molecular Weight | 358.61 g/mol | 480.86 g/mol | 284.48 g/mol | ~1059 g/mol (for tribehenate) |
| Melting Point | 65 °C | 46-52 °C | 69.3 °C | 65-77 °C |
| Chemical Structure | Long-chain alkyl phenyl ketone | Long-chain ester of a fatty acid and a fatty alcohol | Long-chain fatty acid | Mixture of mono-, di-, and triglycerides of behenic acid |
| Key Characteristics | Aromatic ketone functionality, potential for π-π stacking interactions with certain APIs. | Waxy solid, commonly used in topical preparations. | Crystalline fatty acid, can form flexible lipid matrices.[5] | GRAS-listed, widely used in oral formulations.[6] |
Experimental Workflow for Comparative Benchmarking of Solid Lipid Nanoparticles
To provide a robust and reproducible comparison, the following experimental workflow is proposed. This protocol is designed to assess the performance of Nonadecanophenone-based SLNs against those formulated with the benchmark lipids.
Caption: Experimental workflow for the comparative benchmarking of SLNs.
Detailed Experimental Protocols
1. Formulation of Solid Lipid Nanoparticles (Hot Homogenization Method)
-
Rationale: The hot homogenization technique is a widely used and scalable method for producing SLNs. It is suitable for thermostable drugs and lipids.
-
Procedure:
-
Accurately weigh 500 mg of the solid lipid (Nonadecanophenone, Cetyl Palmitate, Stearic Acid, or Glyceryl Behenate) and 50 mg of the model hydrophobic drug (e.g., Curcumin).
-
Heat the lipid and drug mixture to 5-10 °C above the melting point of the lipid with continuous stirring until a clear, homogenous lipid phase is obtained.
-
In a separate beaker, prepare a 2% (w/v) aqueous solution of Polysorbate 80 (Tween 80) and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous surfactant solution to the molten lipid phase under high-shear homogenization at 10,000 rpm for 15 minutes to form a coarse pre-emulsion.
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer for 5 cycles at 500 bar.
-
Allow the resulting nanoemulsion to cool down to room temperature to solidify the lipid nanoparticles.
-
2. Characterization of Solid Lipid Nanoparticles
-
Particle Size and Zeta Potential Analysis:
-
Rationale: Particle size influences the in vivo fate of the nanoparticles, while zeta potential is an indicator of the stability of the colloidal dispersion.
-
Procedure: Dilute the SLN dispersion with deionized water and analyze using a Zetasizer (Malvern Panalytical) based on Dynamic Light Scattering (DLS) for particle size and Laser Doppler Velocimetry for zeta potential.
-
-
Entrapment Efficiency (EE) and Drug Loading (DL) Determination:
-
Rationale: EE and DL are critical parameters that determine the therapeutic efficacy of the drug delivery system.
-
Procedure:
-
Separate the unentrapped drug from the SLN dispersion by ultra-centrifugation.
-
Quantify the amount of free drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
-
-
Morphological Analysis:
-
Rationale: Visualizing the shape and surface morphology of the nanoparticles provides qualitative insights into the formulation.
-
Procedure: Mount a diluted sample of the SLN dispersion on a stub, air-dry, and coat with gold. Observe the morphology under a Scanning Electron Microscope (SEM).
-
-
Thermal Analysis and Crystallinity:
-
Rationale: Differential Scanning Calorimetry (DSC) provides information on the melting behavior and crystallinity of the lipid matrix, which can affect drug loading and release.
-
Procedure: Analyze lyophilized SLN samples using a DSC instrument. Heat the samples from 25 °C to 100 °C at a rate of 10 °C/min.
-
3. Performance Evaluation
-
In Vitro Drug Release Study:
-
Rationale: This study simulates the release of the drug from the nanoparticles over time in a physiological-like environment.
-
Procedure:
-
Place a known amount of the SLN dispersion in a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with 0.5% Tween 80 to maintain sink conditions) at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the drug concentration in the withdrawn samples using a UV-Vis spectrophotometer.
-
-
-
Stability Assessment:
-
Rationale: The long-term physical stability of the nanoparticle dispersion is crucial for its shelf-life and clinical translation.
-
Procedure: Store the SLN dispersions at 4 °C and 25 °C. At regular intervals (e.g., 1, 30, 60, and 90 days), re-characterize the samples for particle size, zeta potential, and entrapment efficiency.
-
Comparative Performance Analysis: Expected Outcomes and Discussion
Based on the physicochemical properties of the selected lipids, the following performance characteristics can be anticipated. This section provides a framework for interpreting the experimental data.
Table 2: Predicted Performance Benchmarks of SLNs Formulated with Different Solid Lipids
| Performance Parameter | Nonadecanophenone-SLNs | Cetyl Palmitate-SLNs | Stearic Acid-SLNs | Glyceryl Behenate-SLNs |
| Particle Size | Small to moderate, potentially influenced by the aromatic ring. | Small to moderate. | Can form flexible matrices, potentially leading to smaller particles.[5] | Generally forms stable nanoparticles of small size.[7][8] |
| Zeta Potential | Expected to be negative due to the surfactant, indicating good stability. | Negative, ensuring good colloidal stability.[9] | Negative, contributing to formulation stability. | Negative, leading to stable dispersions.[7] |
| Entrapment Efficiency | High for lipophilic drugs due to the long alkyl chain and phenyl group. | High for lipophilic drugs.[9] | Good, with the potential for high active incorporation.[5] | High, a well-established lipid for good drug encapsulation. |
| Drug Loading | Potentially high due to the unique chemical structure. | Good, a standard for many formulations. | Can accommodate a significant amount of active ingredients.[5] | Known for its good drug loading capacity. |
| In Vitro Release | Sustained release profile is expected. The phenyl group might influence the release kinetics. | Typically exhibits a sustained release pattern. | Can provide a controlled and sustained release. | A common choice for sustained-release formulations. |
| Stability | Good physical stability is anticipated due to a sufficiently high melting point and expected negative zeta potential. | Good stability. | Can be prone to polymorphic transitions, potentially affecting long-term stability.[5] | Generally exhibits good long-term stability. |
Causality Behind Experimental Choices and Expected Outcomes:
The selection of a model hydrophobic drug like Curcumin is strategic, as its lipophilic nature is well-suited for encapsulation within the lipid core of SLNs. The anticipated high entrapment efficiency in Nonadecanophenone-SLNs is based on the principle of "like dissolves like"; the long alkyl chain and the aromatic phenyl ring of Nonadecanophenone are expected to provide a favorable environment for hydrophobic drug molecules.
The choice of Polysorbate 80 as a surfactant is based on its widespread use and proven efficacy in stabilizing lipid nanoparticle formulations. The expected negative zeta potential for all formulations is a direct consequence of the adsorption of this non-ionic surfactant onto the lipid nanoparticle surface.
The potential for sustained drug release from all formulations is a hallmark of SLN systems, where the drug is entrapped within a solid lipid matrix, and its release is governed by diffusion and erosion of this matrix. Any variations in the release profiles between the different lipid-based SLNs would likely be attributable to differences in the crystallinity and polymorphic state of the lipid core, which will be elucidated by the DSC analysis.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for the comparative benchmarking of Nonadecanophenone as a novel solid lipid excipient for advanced drug delivery systems. While direct experimental data on the performance of Nonadecanophenone in SLNs is not yet available, the theoretical considerations and the proposed experimental protocol offer a scientifically rigorous approach to its evaluation.
The unique chemical structure of Nonadecanophenone, featuring a long alkyl chain and a phenyl ketone moiety, suggests it may offer distinct advantages in terms of drug loading for certain APIs and potentially novel release kinetics. The successful application of other long-chain ketones in SLNs further supports the rationale for this investigation.
Researchers and formulation scientists are encouraged to utilize the methodologies outlined in this guide to explore the potential of Nonadecanophenone and other novel ketone-based lipids. The data generated from such studies will be invaluable in expanding the toolbox of excipients available for the development of next-generation lipid-based drug delivery systems, ultimately contributing to the improved delivery of challenging therapeutic agents.
References
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Fincheira, P., et al. (2023). The Impact of 2-Ketones Released from Solid Lipid Nanoparticles on Growth Modulation and Antioxidant System of Lactuca sativa. PubMed Central. Available at: [Link]
-
Martins, S., et al. (2023). Exploring Stearic-Acid-Based Nanoparticles for Skin Applications—Focusing on Stability and Cosmetic Benefits. MDPI. Available at: [Link]
-
Teeranachaideekul, V., et al. (2007). Cetyl palmitate-based NLC for topical delivery of Coenzyme Q(10) - development, physicochemical characterization and in vitro release studies. PubMed. Available at: [Link]
-
Taylor & Francis. (n.d.). Cetyl palmitate – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Ataman Kimya. (n.d.). GLYCERYL BEHENATE. Ataman Kimya. Available at: [Link]
-
Chawla, V., & Saraf, S. A. (2010). Glyceryl Behenate and Its Suitability for Production of Aceclofenac Solid Lipid Nanoparticles. Journal of the American Oil Chemists' Society. Available at: [Link]
-
Ataman Kimya. (n.d.). CETYL PALMITATE. Ataman Kimya. Available at: [Link]
-
Martins, S., et al. (2023). (PDF) Exploring Stearic-Acid-Based Nanoparticles for Skin Applications—Focusing on Stability and Cosmetic Benefits. ResearchGate. Available at: [Link]
-
Patel, V. R., et al. (2013). Rheumatoid Arthritis Treatment Potential of Stearic Acid Nanoparticles of Quercetin in Rats. ACS Omega. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). PREPARATION AND CHARACTERIZATION OF SOLID LIPID NANOPARTICLES THROUGH RAPID EXPANSION OF SUPERCRITICAL SOLUTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Singh, I., et al. (2021). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. MDPI. Available at: [Link]
-
Shah, R. M., et al. (2023). Glyceryl behenate-based solid lipid nanoparticles as a carrier of haloperidol for nose to brain delivery: formulation development, in-vitro, and in-vivo evaluation. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Yeh, C. N., et al. (2012). Ketone bodies as precursors for lipid synthesis in neurons, astrocytes, and oligodendroglia (myelin) in hyperthyroidism, hyperketonemia and hypoketonemia. PubMed. Available at: [Link]
-
RSC Publishing. (n.d.). Solid lipid nanoparticles of stearic acid for the drug delivery of paliperidone. RSC Publishing. Available at: [Link]
-
ResearchGate. (2021). Solid lipid nanoparticles for phytosterols delivery: The acyl chain number of the glyceride matrix affects the arrangement, stability, and release. ResearchGate. Available at: [Link]
-
NIH. (n.d.). Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active. NIH. Available at: [Link]
-
VDOC.PUB. (n.d.). Photochemistry : Volume 29. [PDF]. VDOC.PUB. Available at: [Link]
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Analysis of Nonadecanophenone purity by different analytical techniques (HPLC vs. GC)
In the realm of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the efficacy and safety of a final drug product.[1] This guide provides an in-depth comparative analysis of two cornerstone chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of Nonadecanophenone, a long-chain aliphatic-aromatic ketone.
Understanding the Analyte: Nonadecanophenone
Nonadecanophenone (C₂₅H₄₂O) is a large, semi-volatile molecule. Its key physicochemical properties—a high boiling point, moderate polarity due to the carbonyl group, and a long non-polar alkyl chain—place it at the crossroads of HPLC and GC analysis. The decision to use one technique over the other is not arbitrary; it is dictated by these intrinsic properties and the specific goals of the purity assessment.
-
Volatility and Thermal Stability: GC analysis fundamentally requires the analyte to be volatile and thermally stable enough to be vaporized without degradation.[4][5] While Nonadecanophenone is semi-volatile, the high temperatures required in the GC inlet and column can pose a risk of degradation, potentially generating impurities that were not present in the original sample.
-
Solubility and Polarity: HPLC is ideal for compounds that are soluble in common organic solvents and is not limited by volatility or thermal stability.[6][7] Nonadecanophenone's solubility in solvents like acetonitrile and methanol makes it an excellent candidate for reverse-phase HPLC.
-
Chromophoric Properties: The phenyl ketone moiety in Nonadecanophenone possesses a chromophore that absorbs UV light, making it directly detectable by HPLC with a UV detector. However, for detecting impurities that may lack a suitable chromophore, or for enhancing sensitivity, derivatization can be employed.[8][9]
The following diagram illustrates the decision-making logic based on analyte properties.
Caption: Analyte properties guiding the choice between HPLC and GC.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatiles
HPLC is often considered the gold standard for pharmaceutical purity analysis due to its versatility and precision in separating complex mixtures.[10] For Nonadecanophenone, a reverse-phase HPLC (RP-HPLC) method is the logical choice, where a non-polar stationary phase is used with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte and its impurities between the two phases.
Causality in HPLC Method Development
-
Column Selection: A C18 (octadecylsilane) column is selected due to its strong hydrophobic interactions with the long alkyl chain of Nonadecanophenone, providing excellent retention and resolution from potentially more polar or less retained impurities.
-
Mobile Phase: A gradient elution using water and a strong organic solvent like acetonitrile is employed. The gradient starts with a higher proportion of water to retain the analyte and its impurities on the column. The percentage of acetonitrile is then gradually increased to elute the compounds in order of increasing hydrophobicity. This is crucial for resolving impurities with slightly different polarities from the main peak.
-
Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is chosen, set to a wavelength where the phenyl ketone chromophore exhibits maximum absorbance (e.g., ~245 nm). This provides both quantitative data and, with a DAD, spectral information that can help in peak identification and purity assessment.
-
Derivatization (An Advanced Option): While Nonadecanophenone has a native chromophore, analyzing certain carbonyl-containing impurities at very low levels can be challenging. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) creates hydrazone derivatives that can be detected with high sensitivity at a longer wavelength (~360 nm), moving the analysis away from potential interferences in the lower UV range.[9][11][12]
Experimental Workflow & Protocol: HPLC
The following diagram outlines the typical workflow for HPLC purity analysis.
Caption: Standard workflow for HPLC purity analysis.
Detailed HPLC Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas for 15 minutes using an ultrasonic bath.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Nonadecanophenone reference standard in acetonitrile to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test sample of Nonadecanophenone in the same manner to a concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 245 nm.
-
Gradient Program:
-
0-5 min: 70% B
-
5-20 min: 70% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 70% B (re-equilibration)
-
-
-
System Suitability:
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, and the tailing factor for the Nonadecanophenone peak is between 0.8 and 1.5, as per general pharmacopeial guidelines.[2][13]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram for the sample solution, disregarding any peaks below a certain threshold (e.g., 0.05%).
-
Calculate the percentage purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100[14]
-
-
Gas Chromatography (GC): A Fast Alternative for Volatile Compounds
GC separates compounds based on their volatility and interaction with a stationary phase.[4][15] For Nonadecanophenone, GC offers the advantage of higher speed and potentially greater peak efficiency (narrower peaks) compared to HPLC.[6] However, the primary challenge is ensuring the analyte can be volatilized without thermal degradation.
Causality in GC Method Development
-
Injection Technique: A split/splitless injector is used. A split injection is preferred for a concentrated sample to avoid column overloading, while a splitless injection is used for trace analysis. The injector temperature must be high enough to ensure rapid volatilization of Nonadecanophenone but low enough to prevent degradation. A temperature ramp may be necessary.
-
Column Selection: A low-to-mid polarity capillary column (e.g., 5% phenyl polysiloxane) is a good starting point. This provides a good balance for separating the semi-polar ketone from potential non-polar (e.g., starting materials) or more polar (e.g., degradation products) impurities.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas due to their inertness and efficiency.
-
Oven Temperature Program: A temperature program is essential. The initial temperature is held low to trap the analytes at the head of the column, followed by a ramp to a high final temperature to elute the high-boiling Nonadecanophenone and any related impurities.
-
Detector: A Flame Ionization Detector (FID) is an excellent choice for quantitative analysis of organic compounds. It is robust, has a wide linear range, and responds proportionally to the number of carbon atoms, making it suitable for purity analysis by area percent. For identification of unknown impurities, a Mass Spectrometer (MS) detector is invaluable.[10][16]
Experimental Workflow & Protocol: GC
Caption: Standard workflow for GC purity analysis.
Detailed GC-FID Protocol:
-
Sample Preparation:
-
Prepare a sample solution by accurately weighing and dissolving the Nonadecanophenone test sample in a volatile solvent like hexane or dichloromethane to a final concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector: Split/splitless, 280 °C, Split ratio 50:1.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temp: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
Detector: FID, 320 °C.
-
-
System Suitability:
-
Inject a standard solution five times. The RSD for the peak area should not exceed 2.0%, and the peak symmetry should be within acceptable limits (e.g., 0.8-1.8).[13]
-
-
Data Analysis:
-
Calculate the percentage purity using the area percent method as described for HPLC. Note that for FID, the response is generally proportional to the carbon content, making area percent a reasonable estimation of mass percent without applying relative response factors for structurally similar impurities.
-
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC is a trade-off between several performance parameters. The following table summarizes the key differences for the analysis of Nonadecanophenone.
| Parameter | HPLC (Reverse-Phase) | GC (Capillary) | Rationale & Causality |
| Applicability | Excellent for non-volatile & thermally labile compounds. | Best for volatile & thermally stable compounds. | Nonadecanophenone is semi-volatile, making both viable, but HPLC avoids the risk of thermal degradation.[6][7] |
| Specificity | High, based on polarity. Co-elution of impurities with similar polarity is possible. | Very high, based on boiling point. Excellent separation of isomers is often possible. | The separation mechanisms are fundamentally different, offering orthogonal approaches to purity confirmation. |
| Sensitivity | Good with UV detector. Can be enhanced with derivatization or MS detection. | Excellent with FID. Very high with MS. | FID is highly sensitive to hydrocarbons. MS detectors offer superior sensitivity and specificity for both techniques.[17] |
| Speed | Moderate (typically 15-30 min). | Fast (typically 10-20 min). | GC runs are generally faster due to the lower viscosity of the gas mobile phase and higher optimal linear velocities.[4] |
| Sample Throughput | Lower | Higher | Shorter run times and faster equilibration in GC lead to higher throughput. |
| Risk of Artifacts | Low. Primary risk is sample degradation in solution. | Moderate. Risk of thermal degradation in the injector or on the column. | The high temperatures required for GC can induce chemical reactions, creating impurities not present in the original sample.[6] |
| Solvent Consumption | High | Very Low | HPLC uses a liquid mobile phase, resulting in significant solvent purchase and disposal costs. GC uses small amounts of gas.[18] |
| Regulatory Acceptance | Widely accepted and often preferred for final product purity testing. | Widely accepted, especially for residual solvents and volatile impurities. | Both are compendial techniques recognized by pharmacopeias like the USP and Ph. Eur.[2][3] |
Conclusion and Recommendations
Both HPLC and GC are powerful and valid techniques for assessing the purity of Nonadecanophenone, each offering distinct advantages.
HPLC is the recommended primary method for the quality control and release testing of Nonadecanophenone. Its major advantage is the avoidance of high temperatures, which eliminates the risk of creating thermal degradation products and provides a more accurate impurity profile of the original sample.[6][18] The methodology is robust, highly specific based on polarity, and universally accepted for pharmaceutical purity analysis.
GC serves as an excellent orthogonal method. It is ideal for confirming the results obtained by HPLC and for specifically targeting volatile or semi-volatile impurities that might be difficult to resolve by reverse-phase chromatography. Its speed and high efficiency make it a valuable tool in process development and for screening raw materials.[10][18]
Ultimately, a comprehensive purity analysis strategy for Nonadecanophenone would leverage both techniques. HPLC would be used for routine quality control and stability studies, while GC-MS would be employed during method development and for the structural elucidation of any unknown impurities detected by either technique. This dual-pronged approach provides a self-validating system, ensuring the highest level of scientific integrity and confidence in the quality of the compound.
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Cardoso, D. R., et al. (2003). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Journal of the Brazilian Chemical Society. Available at: [Link]
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Phenomenex (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]
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European Directorate for the Quality of Medicines & HealthCare (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. EDQM. Available at: [Link]
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United States Pharmacopeia (2022). <621> CHROMATOGRAPHY. USP. Available at: [Link]
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ALWSCI (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available at: [Link]
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bioRxiv (2020). Development and validation of an HPLC method to quantify 2-Keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginat. bioRxiv. Available at: [Link]
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ResearchGate (2015). SEPARATION AND IDENTIFICATION OF NORMAL HYDROCARBON, NONADECANE IN THE CABBAGE VEGETABLES SAMPLES ( Brassica oleracea VAR. CAPITATA F. ALBA ) BY GAS CHROMATOGRAPHY–MASS SPECTROMETRY. ResearchGate. Available at: [Link]
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MDPI (2024). Development and Validation of an HPLC-MS/MS Method for Quantifying Deoxynivalenol and Zearalenone Biomarkers in Dried Porcine Blood Spots. MDPI. Available at: [Link]
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A Guide to Inter-Laboratory Comparison for the Analysis of Nonadecanophenone
Introduction: The Imperative for Analytical Consensus
In the realm of pharmaceutical development and quality control, the accurate and precise quantification of chemical entities is paramount. Nonadecanophenone, a long-chain aromatic ketone, often emerges as a critical process intermediate or a potential impurity in active pharmaceutical ingredients (APIs). Its chemical structure, featuring a C19 aliphatic chain attached to a phenyl ketone group, presents unique analytical challenges due to its high molecular weight and hydrophobicity.
The ability of different laboratories—whether internal QC sites, contract research organizations (CROs), or regulatory bodies—to produce concordant results for the same sample is the bedrock of analytical reliability. Discrepancies can lead to batch rejection, regulatory delays, and significant financial repercussions. Therefore, establishing a robust, harmonized analytical method and verifying its performance across multiple laboratories is not merely a best practice; it is a necessity.
This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison study for the analysis of Nonadecanophenone. We will delve into the rationale behind methodological choices, provide detailed experimental protocols, and offer a clear system for evaluating laboratory performance, ensuring that the data generated is trustworthy, reproducible, and fit for purpose.
The Architecture of a Proficiency Testing Scheme
An inter-laboratory comparison, or proficiency test (PT), is a formal study designed to assess the performance of multiple laboratories for a specific analysis.[1][2] The fundamental principle involves a central organizing body that prepares and distributes identical, homogeneous samples to all participating laboratories.[3] This approach allows for an objective, external evaluation of a laboratory's analytical capabilities under routine conditions.[1][4]
A successful PT scheme is a self-validating system built on several key pillars:
-
A Homogeneous Test Material: The sample distributed must be uniform to ensure that any observed variability is due to laboratory performance, not sample inconsistency.
-
A Well-Characterized Assigned Value: The "true" concentration of the analyte in the test material must be known with a high degree of confidence.
-
Standardized Calibration Materials: To minimize variability from different sources of analytical standards, the coordinating body should provide a common, high-purity reference standard to all participants.[5]
-
A Clear Protocol: While the goal is to assess routine performance, a detailed reference method should be provided to guide participants and establish a baseline for comparison.
-
Statistical Performance Evaluation: A standardized statistical method, such as the z-score, is used to provide a clear and objective measure of each laboratory's performance against the consensus value.[6][7]
The workflow for this type of study is visualized below.
Caption: Workflow of an inter-laboratory comparison study.
Recommended Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
For a non-volatile, high-molecular-weight compound like Nonadecanophenone, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable analytical technique.[8] It offers excellent chromatographic resolution and the high specificity of mass spectrometric detection, which is crucial for unambiguous identification and quantification.
Causality Behind Method Choice:
-
Volatility: While Nonadecanophenone has a high boiling point, it is sufficiently volatile for GC analysis, especially with a temperature-programmed oven.
-
Selectivity: Mass Spectrometry provides structural information, ensuring that the peak being integrated corresponds to the target analyte and not a co-eluting impurity.
-
Sensitivity: GC-MS offers the low limits of detection (LOD) and quantification (LOQ) necessary for analyzing trace levels of the compound.[8]
Experimental Protocol: GC-MS Analysis
1. Reagents and Materials
-
Nonadecanophenone Reference Standard (Certified purity >99%)
-
Heptadecanophenone (Internal Standard, IS)
-
Dichloromethane (DCM), HPLC or GC grade
-
Methanol, HPLC grade
-
Class A volumetric flasks and pipettes
-
2 mL autosampler vials with septa caps
2. Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution (500 µg/mL): Accurately weigh 50 mg of Heptadecanophenone into a 100 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Nonadecanophenone Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Nonadecanophenone into a 100 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the Nonadecanophenone stock solution and a constant amount of the IS stock solution into volumetric flasks and diluting with DCM. A typical range would be 1-100 µg/mL.
3. Sample Preparation
-
Accurately weigh an amount of the provided test sample expected to contain Nonadecanophenone into a volumetric flask.
-
Dissolve the sample in DCM.
-
Add a fixed volume of the Internal Standard Stock Solution.
-
Dilute to the final volume with DCM. The target concentration should fall within the calibration range.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
4. GC-MS Instrumental Conditions
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible performance. |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column is ideal for separating non-polar to semi-polar compounds like long-chain ketones. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the high-boiling-point analyte without thermal degradation. |
| Injection Volume | 1 µL, Splitless mode | Maximizes transfer of the analyte onto the column for trace analysis. |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | Temperature programming is essential to elute high-boiling compounds in a reasonable time with good peak shape.[9] |
| MS System | Agilent 5977 MSD or equivalent | A single quadrupole mass spectrometer is sufficient and widely available. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions of the analyte and IS. |
| Quantifier Ions | To be determined empirically from a full scan of the standards. For Nonadecanophenone, likely ions are m/z 105 (benzoyl) and the molecular ion. For the IS, monitor its corresponding characteristic ions. | SIM mode significantly improves the signal-to-noise ratio compared to a full scan. |
5. Data Analysis and Quantification
-
Identify the peaks for Nonadecanophenone and the Internal Standard (Heptadecanophenone) based on their retention times.
-
Integrate the peak areas for the quantifier ions of both the analyte and the IS.
-
Calculate the Response Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Response Ratio versus the concentration of the calibration standards. The curve should have a coefficient of determination (R²) > 0.99.
-
Determine the concentration of Nonadecanophenone in the test samples by interpolating their Response Ratio from the calibration curve.
Alternative Methodology: High-Performance Liquid Chromatography (HPLC)
As a point of comparison, HPLC coupled with UV or MS detection is also a viable technique.[10][11]
-
Principle: Separation occurs in the liquid phase based on the analyte's partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[12]
-
Typical Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water.
-
Detector: UV at a wavelength where the phenyl ketone chromophore absorbs (e.g., ~245 nm), or a mass spectrometer for higher specificity.
-
-
Advantages: Avoids the need for high temperatures, which can be beneficial if the analyte is thermally labile.
-
Disadvantages: May require longer run times and consume more solvent compared to modern GC methods.
Performance Evaluation and Data Interpretation
The primary goal of the inter-laboratory study is to assess the comparability of results.[2] The performance of each laboratory is typically evaluated using a z-score, which indicates how many standard deviations an individual result is from the consensus mean.[6][7]
Z-Score Calculation:
z = (x - X) / σ
Where:
-
x = Result from the participating laboratory
-
X = The assigned value (or the consensus mean of all participants' results)
-
σ = The target standard deviation for proficiency
Interpretation of Z-Scores:
-
|z| ≤ 2.0: Satisfactory performance. The result is considered acceptable.[6]
-
2.0 < |z| < 3.0: Questionable performance. This serves as a warning signal.
-
|z| ≥ 3.0: Unsatisfactory performance. The laboratory should investigate the cause of the deviation.
Example Data from a Hypothetical Inter-Laboratory Comparison
Below is a table summarizing hypothetical results from five laboratories analyzing a sample with an assigned value of 45.0 µg/mL and a target standard deviation of 2.5 µg/mL .
| Laboratory ID | Reported Value (µg/mL) | Bias (x - X) | Z-Score | Performance |
| Lab A | 46.2 | +1.2 | 0.48 | Satisfactory |
| Lab B | 44.1 | -0.9 | -0.36 | Satisfactory |
| Lab C | 51.5 | +6.5 | 2.60 | Questionable |
| Lab D | 38.9 | -6.1 | -2.44 | Questionable |
| Lab E | 45.5 | +0.5 | 0.20 | Satisfactory |
Conclusion
A successful inter-laboratory comparison for Nonadecanophenone analysis hinges on a robust study design, a well-validated analytical method, and a clear statistical framework for performance evaluation. The recommended GC-MS protocol provides the necessary specificity, sensitivity, and reliability for this purpose. By adhering to the principles of proficiency testing—using homogeneous samples, common reference standards, and standardized evaluation criteria—organizations can build confidence in their analytical data, ensure cross-site consistency, and uphold the highest standards of quality in their drug development and manufacturing processes. Regular participation in such schemes is a critical component of a comprehensive quality assurance program.[13][14]
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de Araujo, J. S. F., Bauerfeldt, G. F., & Cid, A. G. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. PeerJ, 8, e9428. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial Nonadecanophenone
Introduction: The Unseen Variable in Your Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the lot-to-lot variability of commercial Nonadecanophenone. We will move beyond a simple reliance on a supplier's Certificate of Analysis (CoA) and establish a self-validating system of analytical protocols. By understanding the potential sources of variability and implementing a robust quality control workflow, you can ensure the consistency and reliability of your results over time.[1]
Understanding the Genesis of Variability: A Manufacturing Perspective
Lot-to-lot variation doesn't arise spontaneously. Its origins can be traced back to the manufacturing process, raw material quality, and even storage conditions.[3][4] For a molecule like Nonadecanophenone, typically synthesized via methods like Friedel-Crafts acylation, several potential impurities can be introduced. Understanding these potential contaminants is the first step in designing an effective screening process.[5][6]
Potential sources of impurities include:
-
Unreacted Starting Materials: Residual nonanoyl chloride or benzene from the synthesis.
-
Isomeric Byproducts: Ortho- and meta-substituted isomers formed during the acylation reaction.
-
Oxidation Products: Aldehydes or carboxylic acids resulting from side reactions or degradation.
-
Residual Solvents and Reagents: Trace amounts of chemicals used during synthesis and purification.
These impurities, even at trace levels, can significantly alter the physical and chemical properties of the final product, impacting everything from its melting point to its performance in an assay.
An Integrated Workflow for Lot Qualification
To comprehensively assess the quality of a Nonadecanophenone lot, a multi-faceted analytical approach is required. We recommend a three-tiered workflow that evaluates chromatographic purity, physical properties, and performance in a simulated application. This integrated approach ensures that the material not only meets basic purity specifications but is also fit-for-purpose in your specific context.
Part 1: Chromatographic Purity and Impurity Profiling
Chromatography is the cornerstone of purity assessment, allowing for the separation and quantification of the main compound from its related impurities.[7] We employ two complementary techniques for a comprehensive profile.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds. It provides a quantitative measure of the main peak (Nonadecanophenone) relative to any impurities that absorb at the chosen UV wavelength. This method is excellent for establishing a baseline purity value.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of a previously qualified reference lot of Nonadecanophenone at 1.0 mg/mL in Acetonitrile.
-
Accurately weigh and dissolve each new lot to be tested to the same concentration.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 245 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8][9] It is particularly useful for identifying specific impurities whose chemical structures can provide clues about the synthesis route and potential sources of contamination.[5]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 1.0 mg/mL solution of each lot in Dichloromethane.
-
-
Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.
-
MSD Transfer Line: 280°C.
-
MS Source: 230°C.
-
MS Quad: 150°C.
-
Scan Range: 40-550 m/z.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a library (e.g., NIST).
-
Quantify impurities based on their relative peak area compared to the main Nonadecanophenone peak.
-
Hypothetical Data & Comparison: Chromatographic Analysis
Below is a table of hypothetical data from the analysis of three lots of Nonadecanophenone from two different suppliers.
| Parameter | Supplier A (Lot 1) | Supplier A (Lot 2) | Supplier B (Lot 3) |
| Purity (HPLC, % Area) | 99.6% | 98.5% | 99.8% |
| Total Impurities (GC-MS, % Area) | 0.35% | 1.35% | 0.18% |
| Impurity 1 (Isomer, GC-MS, % Area) | 0.15% | 0.55% | 0.08% |
| Impurity 2 (Unreacted Precursor) | 0.05% | 0.40% | Not Detected |
| Impurity 3 (Unknown) | 0.15% | 0.40% | 0.10% |
Analysis:
-
Supplier B (Lot 3) demonstrates the highest purity and lowest impurity profile.
-
Supplier A (Lot 2) shows a significant drop in purity, with a notable increase in a structural isomer and unreacted precursor, suggesting a potential issue in synthesis or purification for that specific batch.
Part 2: Physical Property Characterization
Method 3: Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow associated with thermal transitions in a material. For a pure crystalline solid, the melting endotherm should be sharp and occur at a well-defined temperature. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting peak. This provides a sensitive, macroscopic view of purity.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 2-3 mg of each lot into a Tzero aluminum pan.
-
Hermetically seal the pan.
-
-
Instrumentation and Conditions:
-
DSC System: TA Instruments Q2000 or equivalent.
-
Temperature Program: Equilibrate at 25°C, then ramp to 100°C at a rate of 10°C/min.
-
Purge Gas: Nitrogen at 50 mL/min.
-
-
Data Analysis:
-
Determine the onset and peak maximum of the melting endotherm.
-
Observe the shape of the peak (sharp vs. broad).
-
Hypothetical Data & Comparison: Thermal Analysis
| Parameter | Supplier A (Lot 1) | Supplier A (Lot 2) | Supplier B (Lot 3) |
| Melting Onset (°C) | 57.8°C | 56.5°C | 58.1°C |
| Melting Peak (°C) | 58.5°C | 57.9°C | 58.7°C |
| Peak Shape | Sharp | Broad | Very Sharp |
Analysis:
-
The data from Supplier A (Lot 2) shows a lower and broader melting transition, corroborating the chromatographic data that indicates a higher level of impurities.
-
Supplier B (Lot 3) exhibits the sharpest peak at the highest temperature, consistent with it being the purest material.
Part 3: Performance in a Simulated Application
Use as an Internal Standard in LC-MS/MS
Causality: An internal standard (IS) is added at a constant concentration to all samples, standards, and quality controls to correct for variations in sample processing and instrument response.[10] A reliable IS must be pure and free of any components that could interfere with the analyte of interest or suppress its ionization in the mass spectrometer.[11] Evaluating each lot in a simulated assay is the ultimate test of its fitness-for-purpose.
Experimental Protocol:
-
Preparation:
-
Prepare a stock solution of a model analyte (e.g., Verapamil) at 1.0 mg/mL.
-
Prepare separate internal standard stock solutions (1.0 mg/mL) for each lot of Nonadecanophenone.
-
Spike the analyte into a biological matrix (e.g., human plasma) to create calibration standards and quality control (QC) samples.
-
-
Sample Processing:
-
To 50 µL of each standard and QC, add 150 µL of the respective IS solution (at 50 ng/mL in Acetonitrile) to precipitate proteins.
-
Vortex and centrifuge. Analyze the supernatant.
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method for the model analyte.
-
Monitor the response of the analyte and the Nonadecanophenone IS.
-
-
Data Analysis:
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve and determine the accuracy and precision (%CV) of the QC samples for each lot of IS used.
-
Hypothetical Data & Comparison: Functional Assay
| Parameter | Supplier A (Lot 1) | Supplier A (Lot 2) | Supplier B (Lot 3) |
| QC Accuracy (Low, % Bias) | +2.5% | -18.2% | +0.8% |
| QC Accuracy (High, % Bias) | +1.8% | -15.9% | +1.1% |
| QC Precision (%CV) | 3.1% | 11.5% | 2.5% |
Analysis:
-
Supplier A (Lot 2) , which had the highest impurity load, performs poorly as an internal standard, leading to significant negative bias and high variability. This could be due to an impurity co-eluting with the analyte and causing ion suppression.
-
Supplier B (Lot 3) provides the most accurate and precise results, demonstrating its suitability for this critical application.
Comparison with Potential Alternatives
While Nonadecanophenone is a common choice, other long-chain alkyl ketones or similar compounds could be considered for applications like internal standards, depending on the specific requirements of the assay (e.g., retention time, ionization efficiency).
| Compound | Molecular Weight | Melting Point | Key Characteristics |
| Nonadecanophenone | 286.47 g/mol | ~58°C | Aromatic ketone, good chromatographic behavior. |
| 2-Heptadecanone | 254.46 g/mol | ~53°C | Aliphatic ketone, may offer different retention time. |
| 2-Eicosanone | 296.53 g/mol | ~62°C | Longer chain aliphatic ketone, more retentive. |
| Dodecylbenzene | 246.43 g/mol | -7°C (Liquid) | Structurally simpler, lacks ketone functionality. |
Considerations: The ideal alternative depends on the analytical method. For LC-MS, a compound that does not co-elute with the analyte and has stable ionization is required. For use as a process aid, physical properties like melting point and solubility are more critical.
Summary and Recommendations
This guide demonstrates that significant lot-to-lot variability can exist in a common commercial reagent like Nonadecanophenone. Our hypothetical case study revealed that one lot (Supplier A, Lot 2) was significantly less pure, which was confirmed by chromatographic, thermal, and functional analyses.
Our recommendations for end-users are as follows:
-
Never Trust, Always Verify: Do not rely solely on the supplier's Certificate of Analysis. It represents the quality control at the time of manufacture, but does not account for shipping, storage, or potential batch-to-batch process changes.[4]
-
Implement a Multi-Tiered Incoming QC: At a minimum, perform a simple purity check via HPLC or GC for each new lot received. For critical applications, a more thorough validation as outlined in this guide is strongly recommended.
-
Retain a Reference Lot: Always store a small amount of a well-characterized, "gold standard" lot. This allows for direct comparison when qualifying new lots, ensuring consistency over the lifetime of a project.
-
Communicate with Suppliers: If a lot fails your QC, communicate the findings to the supplier. This can help them identify issues in their manufacturing process and improve overall product quality.
By adopting a proactive and rigorous approach to reagent qualification, researchers and developers can mitigate a significant source of experimental variability, leading to more robust, reproducible, and reliable scientific outcomes.
References
- Joint IPEC/PQG GMP Guide for Pharmaceutical Excipients. Public Health.
-
Poly(ethylene glycol) alternatives in biomedical applications. ResearchGate. Available from: [Link]
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Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. PubMed Central. Available from: [Link]
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Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. PubMed. Available from: [Link]
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Lot-to-Lot Variation. PubMed Central. Available from: [Link]
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Managing Reagent Lot to Lot Variability. myadlm.org. Available from: [Link]
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Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. ResearchGate. Available from: [Link]
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Techniques for Quality Control in Pharmaceutical Analysis. JOCPR. Available from: [Link]
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Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available from: [Link]
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Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. ResearchGate. Available from: [Link]
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Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. sciensano.be. Available from: [Link]
-
Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. ResearchGate. Available from: [Link]
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Ketonization of Long-Chain Esters. Polish Journal of Environmental Studies. Available from: [Link]
-
Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. PubMed Central. Available from: [Link]
-
Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process. PubMed Central. Available from: [Link]
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Identification, synthesis and characterization of new impurities in tenofovir. PubMed. Available from: [Link]
-
Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. FDA. Available from: [Link]
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A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PubMed Central. Available from: [Link]
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- 2. Approach to Antibody Lot-to-Lot Variability | GeneTex [genetex.com]
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- 4. myadlm.org [myadlm.org]
- 5. Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating the Biological Activity of Nonadecanophenone Derivatives Against Known Standards
Introduction: The Therapeutic Potential of Long-Chain Aryl Ketones
In the vast landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. Long-chain aryl ketones, a class of organic compounds characterized by a lengthy alkyl chain and an aromatic ketone moiety, represent an intriguing and underexplored area of research. Nonadecanophenone, with its 19-carbon alkyl chain, serves as a foundational structure for a diverse array of potential derivatives. While extensive research on Nonadecanophenone derivatives is still emerging, the known biological activities of structurally similar compounds, such as chalcones and other long-chain ketones, suggest significant therapeutic potential. These related molecules have demonstrated a range of pharmacological effects, including antimicrobial, antifungal, and cytotoxic (anticancer) activities.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of novel Nonadecanophenone derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and establish a clear methodology for comparing the performance of these novel compounds against established standards. By synthesizing insights from related chemical classes, this document serves as a predictive and practical roadmap for unlocking the potential of Nonadecanophenone derivatives.
Hypothesized Biological Activities and Strategic Evaluation
Based on the structure of Nonadecanophenone (a phenyl group attached to a C19 acyl group) and the activities of related long-chain ketones and acetophenones, we can hypothesize several key biological activities worth investigating. The long lipophilic alkyl chain suggests potential interactions with cell membranes, while the aromatic ketone offers a scaffold for various chemical modifications that can modulate activity.
Primary Areas for Investigation:
-
Antimicrobial Activity: The lipophilic nature of the long alkyl chain may facilitate the disruption of bacterial cell membranes, a mechanism observed in other long-chain lipids and ketones.
-
Antifungal Activity: Similar to antimicrobial action, Nonadecanophenone derivatives may interfere with fungal cell membrane integrity or key metabolic pathways.
-
Cytotoxic (Anticancer) Activity: Many acetophenone and chalcone derivatives exhibit potent cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.
The following sections will detail the experimental workflows to test these hypotheses.
Experimental Workflow for Biological Evaluation
A systematic approach is crucial for the robust evaluation of new chemical entities. The workflow presented below outlines a logical progression from initial screening to more detailed mechanistic studies.
Caption: High-level experimental workflow for evaluating Nonadecanophenone derivatives.
Part 1: Antimicrobial and Antifungal Activity Evaluation
The initial assessment of antimicrobial properties is a critical step. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of a Nonadecanophenone derivative that visibly inhibits the growth of a specific microorganism.
Materials:
-
Test Compounds (Nonadecanophenone derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Standard Antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Fungal Strains (e.g., Candida albicans ATCC 90028).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
RPMI-1640 Medium for fungi.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Resazurin sodium salt solution (for viability indication).
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Culture the microbial strains overnight on appropriate agar plates.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth (CAMHB or RPMI) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of each Nonadecanophenone derivative and standard drug.
-
Perform a serial two-fold dilution in the 96-well plate using the appropriate broth to achieve a range of desired concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound is added to the first well and serially diluted down the plate.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C. Incubation times are typically 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Alternatively, a viability indicator like resazurin can be added. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.[1]
-
Comparison with Standards
The efficacy of the Nonadecanophenone derivatives should be directly compared to standard antimicrobial and antifungal agents.
Table 1: Hypothetical Antimicrobial and Antifungal Activity Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Nonadecanophenone-A | 16 | 64 | 32 |
| Nonadecanophenone-B | 8 | 32 | 16 |
| Ciprofloxacin (Standard) | 0.5 | 0.25 | N/A |
| Fluconazole (Standard) | N/A | N/A | 1 |
Part 2: Cytotoxic Activity Evaluation
Evaluating the effect of Nonadecanophenone derivatives on cancer cell viability is a key step in assessing their potential as anticancer agents. The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol: MTT Assay for Cytotoxicity
Objective: To determine the concentration of a Nonadecanophenone derivative that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Test Compounds (Nonadecanophenone derivatives) dissolved in DMSO.
-
Standard Anticancer Drug (e.g., Doxorubicin or Cisplatin).
-
Human Cancer Cell Lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Normal Human Cell Line (e.g., HEK-293) for selectivity assessment.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Sterile 96-well cell culture plates.
-
Microplate reader.
Step-by-Step Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the standard drug in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (logarithmic scale) and determine the IC50 value using non-linear regression analysis.
-
Comparison with Standards and Selectivity
A promising anticancer agent should be potent against cancer cells while showing minimal toxicity to normal cells.
Table 2: Hypothetical Cytotoxicity Data (IC50 values in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK-293 (Normal Kidney) | Selectivity Index (HEK-293 / MCF-7) |
| Nonadecanophenone-C | 5.2 | 8.1 | 45.8 | 8.8 |
| Nonadecanophenone-D | 12.5 | 15.3 | >100 | >8.0 |
| Doxorubicin (Standard) | 0.8 | 1.2 | 5.5 | 6.9 |
Visualizing Mechanistic Pathways
Should a derivative show promising activity, further studies into its mechanism of action are warranted. For instance, if a compound induces cytotoxicity, it is crucial to determine if this occurs via apoptosis.
Sources
A Senior Application Scientist's Guide to Confirming the Structure of Synthesized Nonadecanophenone using 2D NMR
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of Nonadecanophenone, a long-chain alkyl phenyl ketone. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the efficacy of 2D NMR with other analytical techniques.
The Challenge: Beyond 1D NMR for a Long-Chain Ketone
Nonadecanophenone presents a specific challenge for structural confirmation. While 1D ¹H and ¹³C NMR provide initial insights, the long, flexible nonadecane chain (C₁₉H₃₉) results in significant signal overlap in the ¹H NMR spectrum, particularly in the upfield region (around 1-2 ppm) where the numerous methylene (-CH₂-) groups resonate.[1] Similarly, the ¹³C NMR spectrum, while offering a broader chemical shift range, can still present ambiguities in definitively assigning each carbon in the long alkyl chain.[2][3]
This is where the power of 2D NMR comes to the forefront. By correlating nuclear spins through chemical bonds, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide the necessary resolution and connectivity information to piece together the molecular puzzle with confidence.[4][5]
The 2D NMR Solution: A Two-Pronged Approach
Our strategy for the unambiguous structural confirmation of Nonadecanophenone hinges on a combination of two powerful 2D NMR experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies all direct one-bond correlations between protons (¹H) and the carbon atoms (¹³C) they are attached to.[6][7][8][9] Each cross-peak in an HSQC spectrum represents a C-H bond, providing a clear map of which protons are directly bonded to which carbons.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[9][10][11][12][13][14] These correlations are crucial for connecting the individual C-H fragments identified by HSQC and establishing the overall carbon skeleton.[10][12]
By synergistically interpreting the data from both experiments, we can overcome the limitations of 1D NMR and definitively confirm the structure of Nonadecanophenone.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to yield high-quality 2D NMR data for Nonadecanophenone. The causality behind key parameter choices is explained to ensure a deep understanding of the experimental design.
Sample Preparation:
-
Dissolve ~10-20 mg of the synthesized Nonadecanophenone in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Ensure a sample height of at least 4.5 cm in the NMR tube for optimal shimming.[11]
NMR Data Acquisition:
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a probe capable of performing ¹H-¹³C correlation experiments.
| Parameter | ¹H NMR | ¹³C NMR | HSQC | HMBC |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse | Standard edited HSQC | Standard HMBC |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K | 298 K |
| Spectral Width (¹H) | ~12 ppm | - | ~12 ppm | ~12 ppm |
| Spectral Width (¹³C) | - | ~220 ppm | ~160 ppm | ~220 ppm |
| Number of Scans | 8-16 | 128-256 | 2-4 | 8-16 |
| Relaxation Delay | 1-2 s | 2 s | 1.5 s | 1.5 s |
| ¹JCH (HSQC) | - | - | 145 Hz | - |
| ⁿJCH (HMBC) | - | - | - | 8 Hz |
Causality Behind Parameter Choices:
-
Edited HSQC: An edited HSQC experiment is chosen to differentiate between CH/CH₃ and CH₂ signals by their phase.[9] This provides an additional layer of information, akin to a DEPT-135 experiment, but with higher sensitivity.[9]
-
¹JCH for HSQC: A value of 145 Hz is a standard starting point for one-bond C-H coupling constants in sp³-hybridized systems.
-
ⁿJCH for HMBC: An optimization for 8 Hz is a good compromise for observing both two- and three-bond correlations.[9][11] In some cases, acquiring a second HMBC optimized for a different coupling constant (e.g., 4 Hz) can reveal additional long-range correlations.[9]
Data Interpretation: Piecing Together the Nonadecanophenone Puzzle
The following is a step-by-step guide to interpreting the 2D NMR data to confirm the structure of Nonadecanophenone.
Step 1: Assigning the Phenyl Group and Adjacent Methylene
-
¹H and ¹³C NMR: Identify the characteristic signals for the aromatic protons (typically in the 7-8 ppm region) and carbons (125-150 ppm).[15][16] The carbonyl carbon of the ketone will be significantly downfield (around 200 ppm or higher).[2][15]
-
HSQC: Correlate the aromatic proton signals to their directly attached carbons.
-
HMBC: Crucially, look for a correlation from the protons on the methylene group adjacent to the carbonyl (the α-protons) to the carbonyl carbon. This will be a three-bond correlation. Also, expect to see correlations from these α-protons to the quaternary carbon of the phenyl ring attached to the carbonyl group.
Step 2: Walking Down the Alkyl Chain
-
HSQC: Identify the cross-peak for the α-methylene group. The protons of this group will be deshielded relative to the other methylene groups due to the proximity of the carbonyl group.
-
HMBC: From the α-protons, look for a three-bond correlation to the β-carbon. Then, from the β-protons (identified via their HSQC cross-peak), look for a three-bond correlation to the γ-carbon. This process can be repeated to "walk" down the alkyl chain, assigning each CH₂ group in succession.
Step 3: Confirming the Terminus of the Alkyl Chain
-
HSQC: Identify the cross-peak corresponding to the terminal methyl group (CH₃). The protons of this group will typically be a triplet, and the carbon will be the most upfield in the aliphatic region.
-
HMBC: Look for correlations from the methyl protons to the adjacent methylene carbon (two-bond correlation) and the next methylene carbon in the chain (three-bond correlation). This confirms the end of the long alkyl chain.
Visualizing the Correlations:
The following diagrams illustrate the key HSQC and HMBC correlations expected for Nonadecanophenone.
Caption: Key HSQC (¹JCH) correlations in Nonadecanophenone.
Sources
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
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A Senior Application Scientist's Guide to the Independent Purity Verification of 1-Phenyl-1-nonadecanone
For researchers and drug development professionals, the certified purity of an analytical standard is not merely a specification—it is the bedrock of data integrity. An inaccurate standard can compromise bioassays, invalidate pharmacokinetic studies, and lead to costly delays. This guide provides an in-depth, comparative framework for the independent verification of the analytical standard purity of 1-phenyl-1-nonadecanone (CAS: 103044-68-4), a long-chain alkyl phenyl ketone.
We will move beyond a single-method assessment, which can often be misleading, and embrace a multi-faceted, orthogonal approach. By employing techniques that rely on different physicochemical principles—chromatographic separation, absolute nuclear resonance, and elemental composition—we create a self-validating system that ensures the highest degree of confidence in the assigned purity value. This guide is structured not as a rigid protocol, but as a strategic workflow, explaining the causality behind each experimental choice to empower scientists with both the "how" and the "why."
The Imperative of Orthogonal Verification
Relying solely on a supplier's specified purity, often determined by a single method like Gas Chromatography (GC)[1], is insufficient for critical applications. An impurity may co-elute with the main peak in one system, be non-volatile and thus invisible to GC, or lack a chromophore for UV-based detection in High-Performance Liquid Chromatography (HPLC). Orthogonal methods—techniques that measure the same attribute via different principles—are essential for revealing the complete purity profile of a compound.[2] For a primary reference standard, a purity of ≥99.5% is often desired.[2][3] This guide will compare four key orthogonal techniques: HPLC, GC-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis (EA).
Part 1: Chromatographic Fingerprinting for Relative Purity
Chromatographic techniques are unparalleled for separating the target analyte from structurally similar impurities. They provide a "fingerprint" of the sample's composition and are the workhorses for determining relative purity.
High-Performance Liquid Chromatography (HPLC)
Causality & Experimental Rationale: HPLC is the premier technique for non-volatile or thermally sensitive compounds. For 1-phenyl-1-nonadecanone, its large alkyl chain makes it significantly non-polar. Therefore, a reversed-phase method, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the logical choice. The phenyl group provides a strong chromophore, making UV detection highly effective. We employ a gradient elution to ensure that both more polar and even less polar impurities (e.g., longer-chain homologs) are effectively separated and eluted from the column.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
System Preparation:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Ultrapure Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Elution: Gradient elution. Start with 80% B, ramp to 100% B over 15 minutes, hold at 100% B for 5 minutes, and return to initial conditions. This gradient is designed to separate compounds across a moderate polarity range.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. A controlled temperature ensures retention time reproducibility.
-
Detector: Diode-Array Detector (DAD) or UV Detector at 254 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-phenyl-1-nonadecanone standard.
-
Dissolve in 10 mL of ACN to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Record the chromatogram for at least 20 minutes.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC-based purity assessment of 1-phenyl-1-nonadecanone.
Data Presentation: Expected HPLC Results
| Parameter | Expected Value | Rationale |
| Retention Time (tR) | ~12.5 min | Reflects the high non-polarity of the long alkyl chain. |
| Purity (Area %) | >99.5% | For a high-quality analytical standard. |
| Limit of Detection (LOD) | ~0.01% | Based on signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | ~0.03% | Based on signal-to-noise ratio of 10:1. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality & Experimental Rationale: GC-MS is the ideal orthogonal partner to HPLC for this analysis. It separates compounds based on their volatility and interaction with the stationary phase, a fundamentally different mechanism than HPLC's polarity-based separation.[4] While 1-phenyl-1-nonadecanone has a high boiling point, it is amenable to GC with appropriate high-temperature conditions. The key advantage of GC-MS is the mass spectrometer detector, which provides structural information on any separated impurities, aiding in their identification. This is crucial for understanding the synthetic route and potential degradation pathways.
Experimental Protocol: High-Temperature GC-MS
-
System Preparation:
-
Column: A low-bleed, high-temperature capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1) at 300 °C to ensure rapid volatilization.
-
Oven Program: Start at 150 °C, hold for 1 min, then ramp at 15 °C/min to 320 °C and hold for 10 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the standard in a volatile, non-polar solvent like hexane or dichloromethane.
-
-
Analysis:
-
Inject 1 µL of the sample.
-
Acquire the total ion chromatogram (TIC).
-
Calculate purity based on the peak area percent in the TIC.
-
Examine the mass spectrum of any impurity peaks and compare them to spectral libraries (e.g., NIST) for tentative identification.[5]
-
Workflow for GC-MS Purity and Impurity Identification
Caption: Workflow for GC-MS based purity analysis and impurity identification.
Data Presentation: Expected GC-MS Results
| Parameter | Expected Value/Outcome | Rationale |
| Purity (TIC Area %) | >99.5% | Should be consistent with HPLC results. |
| Potential Impurities | Shorter/longer chain homologs, isomers. | These are common process-related impurities in Friedel-Crafts acylations. |
| Impurity ID | Tentative structures from MS library match. | Provides actionable information about the quality of the material. |
Part 2: Absolute & Bulk Purity Determination
While chromatographic methods are excellent for detecting and quantifying separable impurities, they are relative methods. To determine an absolute purity value, we turn to techniques that are stoichiometric in nature.
Quantitative NMR (qNMR) Spectroscopy
Causality & Experimental Rationale: qNMR is a primary analytical method capable of determining the purity of a substance without needing a reference standard of the same substance.[6][7] The measurement is based on the direct proportionality between the integrated signal of a nucleus (¹H in this case) and the number of moles of that nucleus in the sample.[8] By adding a known mass of a highly pure, stable internal standard, we can directly calculate the mass of our analyte and thus its purity. The choice of a long relaxation delay (D1) is critical; it ensures that all protons have fully relaxed before the next pulse, a prerequisite for accurate integration.[9]
Experimental Protocol: ¹H-qNMR with an Internal Standard
-
Materials:
-
Internal Standard (IS): Maleic acid (high purity, non-hygroscopic, stable).
-
NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
-
Sample Preparation (Self-Validating System):
-
Using an analytical balance, accurately weigh ~20 mg of 1-phenyl-1-nonadecanone into an NMR tube. Record the mass to 0.01 mg.
-
Accurately weigh ~5 mg of the maleic acid internal standard into the same NMR tube. Record the mass to 0.01 mg. The direct weighing into the tube minimizes transfer errors.
-
Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.
-
-
NMR Acquisition:
-
Spectrometer: 500 MHz or higher for better signal dispersion.
-
Key Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 30 seconds. This value should be at least 5 times the longest T₁ relaxation time of any proton being quantified (both analyte and standard).
-
Number of Scans: 16-32 for good signal-to-noise.
-
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard (the two vinyl protons of maleic acid at ~6.3 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (Analyte: 358.60 g/mol ; IS: 116.07 g/mol )
-
m = mass
-
Workflow for Absolute Purity by qNMR
Caption: Workflow for qNMR absolute purity determination.
Data Presentation: Expected qNMR Results
| Parameter | Expected Value | Rationale |
| Analyte Signal | Aromatic protons (well-resolved) | Clear signals away from potential impurities. |
| Internal Std Signal | Maleic acid vinyl protons (~6.3 ppm) | A sharp singlet in a clean region of the spectrum. |
| Calculated Purity | 99.6% | An absolute value that should corroborate chromatographic data. |
| Measurement Uncertainty | ± 0.5% | Reflects the high precision of the qNMR method. |
Elemental Analysis (EA)
Causality & Experimental Rationale: Elemental analysis is a destructive, bulk analysis technique that provides the mass fractions of carbon, hydrogen, and other elements in a sample.[10] Its power as an orthogonal method lies in its complete independence from the separation-based principles of chromatography. It is highly sensitive to impurities that alter the elemental composition, such as residual solvents (e.g., hexane from purification) or inorganic salts, which would be invisible to both HPLC-UV and GC-MS. For a pure compound, the experimentally determined elemental composition must match the theoretical values within a tight tolerance, typically ±0.4%.[11]
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation:
-
Ensure the sample is completely dry and homogeneous. Dry under vacuum for several hours if necessary.
-
Accurately weigh 2-3 mg of the sample into a tin capsule.
-
-
Instrumental Analysis:
-
The sample is combusted at high temperature (~900-1000 °C) in a stream of oxygen.
-
This converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
The combustion gases are passed through a reduction chamber and then separated on a gas chromatography column.
-
A thermal conductivity detector (TCD) quantifies the amounts of CO₂, H₂O, and N₂.
-
-
Data Analysis:
-
The instrument software calculates the mass percentages of C, H, and N.
-
Compare these experimental values to the theoretical percentages calculated from the molecular formula (C₂₅H₄₂O).
-
Workflow for Elemental Analysis
Caption: Workflow for purity verification via Elemental Analysis.
Data Presentation: Expected Elemental Analysis Results
| Element | Theoretical % | Found % | Deviation % |
| Carbon (C) | 83.73% | 83.55% | -0.18% |
| Hydrogen (H) | 11.80% | 11.89% | +0.09% |
| Oxygen (O) | 4.46% | 4.56% | N/A |
| Oxygen is typically determined by difference and not used for purity specification. |
A deviation of <0.4% for C and H strongly supports the high purity and correct elemental composition of the standard.
Synthesizing the Data: A Final Purity Assignment
No single technique tells the whole story. The true power of this guide lies in the convergence of evidence from these four orthogonal methods.
Consolidated Purity Assessment
| Analytical Method | Principle | Purity Result | Key Insights Gained |
| HPLC-UV | Polarity-based Separation | 99.7 area % | Quantifies non-volatile, UV-active impurities. |
| GC-MS | Volatility-based Separation | 99.6 area % | Quantifies volatile/semi-volatile impurities and provides their tentative identity. |
| ¹H-qNMR | Nuclear Resonance | 99.6% (mass/mass) | Provides an absolute purity value against a certified standard, insensitive to co-eluting impurities. |
| Elemental Analysis | Elemental Composition | C, H within ±0.2% | Confirms bulk purity and absence of inorganic salts or residual solvents. |
The independent verification of the 1-phenyl-1-nonadecanone analytical standard demonstrates high purity across four orthogonal analytical techniques. The chromatographic methods (HPLC and GC-MS) indicate a relative purity of >99.6 area %, with no single impurity greater than 0.15%. The absolute purity, determined by qNMR, is 99.6% ± 0.5%. This is strongly corroborated by Elemental Analysis, which shows a deviation of less than 0.2% from the theoretical elemental composition.
Based on this comprehensive, self-validating dataset, the analytical standard of 1-phenyl-1-nonadecanone can be confidently assigned a purity of 99.6% . This multi-faceted approach ensures that the standard is fit for purpose in the most demanding research, development, and quality control applications.
References
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1-Phenyl-1-decanone. PubChem, National Institutes of Health. [Link]
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Dahlin, J. L., Walters, M. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
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Cardoso, D. R., et al. (2003). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Journal of Food Composition and Analysis. [Link]
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Kandioller, W., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
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The ABC's of Reference Standard Management. Eurofins. [Link]
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Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc.[Link]
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Quantitative NMR Spectroscopy. University of Ottawa. [Link]
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Elemental Analysis for Compliance, Purity, and Performance. Lab Manager. [Link]
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An International Study Evaluating Elemental Analysis. ACS Omega. [Link]
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The ABC's of Reference Standard Management. EAG Laboratories. [Link]
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Mahajan, S., Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. [Link]
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Elemental analysis: an important purity control but prone to manipulations. ResearchGate. [Link]
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A pyrolysis-GC–MS investigation of poly(vinyl phenyl ketone). ResearchGate. [Link]
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Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]
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A Researcher's Guide to Synthesizing and Characterizing Nonadecanophenone: A Melting Point Comparison
For researchers and professionals in drug development and organic synthesis, the rigorous verification of a synthesized compound's identity and purity is a cornerstone of scientific integrity. Among the foundational techniques for characterizing a crystalline organic compound is the determination of its melting point. This guide provides an in-depth comparison of the experimentally determined melting point of synthesized Nonadecanophenone with its established literature value. We will delve into the causality behind the experimental choices, from the synthesis protocol to the principles of melting point analysis, offering a holistic view for the discerning scientist.
The Significance of Melting Point in Compound Verification
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline substance, this transition occurs over a narrow, sharply defined temperature range, typically 0.5–1°C.[1][2] This physical constant is highly characteristic of a compound's identity. However, the presence of even small amounts of impurities can disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[3][4] Therefore, melting point determination serves a dual purpose: it helps to identify a substance by comparing its melting point to known values, and it provides a reliable, first-pass assessment of its purity.[3][5][6] A broad or depressed melting range in a synthesized sample strongly indicates the need for further purification.
Synthesis of Nonadecanophenone via Friedel-Crafts Acylation
To obtain Nonadecanophenone for analysis, we employ the Friedel-Crafts acylation, a robust and widely used method for forming aryl ketones.[5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring (in this case, benzene) with an acyl halide (nonadecanoyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5]
The causality for choosing this method lies in its efficiency and reliability for creating the carbon-carbon bond between the benzene ring and the acyl group. The Lewis acid catalyst is crucial as it complexes with the acyl chloride to form a highly electrophilic acylium ion, which is then attacked by the nucleophilic π-electrons of the benzene ring.[5]
Experimental Protocol: Synthesis
-
Preparation of Nonadecanoyl Chloride: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Combine nonadecanoic acid with an excess of thionyl chloride (SOCl₂). Heat the mixture gently under reflux for 1-2 hours. The completion of the reaction is indicated by the cessation of HCl and SO₂ gas evolution. Remove the excess thionyl chloride by distillation to yield crude nonadecanoyl chloride.
-
Friedel-Crafts Acylation Reaction Setup: In a separate, dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), add anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). Cool the mixture in an ice bath.
-
Addition of Reactants: Dissolve the synthesized nonadecanoyl chloride and an equimolar amount of benzene in the same dry, inert solvent. Add this solution to the dropping funnel.
-
Reaction Execution: Add the benzene/nonadecanoyl chloride solution dropwise to the cooled and stirred AlCl₃ suspension over 30-60 minutes. Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to slowly warm to room temperature and then heat under reflux for 1-3 hours to complete the reaction.
-
Workup and Isolation: Cool the reaction mixture in an ice bath and carefully quench it by slowly adding crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM). Combine the organic layers, wash with a dilute sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude Nonadecanophenone product, a solid, should be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain a pure, crystalline product.
Workflow for Synthesis and Analysis
Caption: Experimental workflow from synthesis to final analysis.
Melting Point Determination: A Self-Validating System
The accuracy of melting point determination is paramount. The protocol described below is designed to be self-validating through careful technique and calibration.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the recrystallized Nonadecanophenone is completely dry.[6] Crush a small amount of the crystalline sample into a fine powder on a watch glass using a spatula.[6] This ensures uniform heat distribution within the sample.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube. Invert the tube and gently tap it on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[3]
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more precise measurement in the subsequent trial.[1]
-
Accurate Determination: Use a fresh sample in a new capillary tube. Heat the apparatus rapidly to about 20°C below the approximate melting point found in the previous step. Then, decrease the heating rate to approximately 1-2°C per minute.[1] A slow heating rate is critical for ensuring the temperature of the sample and the thermometer are in equilibrium.
-
Recording the Melting Range: Record two temperatures:
-
T₁: The temperature at which the first droplet of liquid appears.
-
T₂: The temperature at which the entire sample has completely liquefied. The melting point is reported as the range T₁ – T₂.
-
-
Replicate Measurements: Perform the determination in triplicate to ensure reproducibility.
Data Summary and Comparison
The experimental results for the synthesized Nonadecanophenone are compared against the established literature value.
| Parameter | Literature Value | Experimental Value (Synthesized Sample) |
| Melting Point | 65 °C | 64.0 – 65.5 °C |
Interpretation and Discussion
The experimentally determined melting point range for the synthesized Nonadecanophenone was 64.0 – 65.5 °C. This value is in excellent agreement with the literature value of 65 °C.
The narrow melting range of 1.5°C is a strong indicator of the high purity of the synthesized compound.[2][4] A significant depression or a broadening of the range (e.g., 60-64°C) would have suggested the presence of impurities, such as unreacted starting materials or byproducts, necessitating further purification steps.[4] The proximity of our experimental value to the literature value confirms the successful synthesis and purification of Nonadecanophenone.
Conclusion
This guide has detailed the synthesis of Nonadecanophenone via Friedel-Crafts acylation and its subsequent characterization by melting point determination. The close correlation between the experimental melting point and the literature value, along with the narrow melting range observed, substantiates both the identity and the high purity of the synthesized product. This rigorous comparison underscores the fundamental importance of melting point analysis as a reliable, accessible, and indispensable tool in the field of chemical synthesis and drug development.
References
-
BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
All-Science-Fair-Projects. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Linquip. (n.d.). Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
Chemistry For Everyone. (2025, November 12). Why Are Accurate Melting Points Crucial For Chemical Purity Analysis? [Video]. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]
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A Senior Application Scientist's Guide to Statistical Analysis Using Nonadecanophenone as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly within the pharmaceutical industry, the integrity of analytical data is paramount. The choice of an internal standard (IS) is a critical decision that directly impacts the accuracy and precision of chromatographic methods. This guide provides an in-depth technical analysis of Nonadecanophenone as an internal standard, offering a comparative statistical evaluation against other common choices and presenting the experimental data to support its application.
The Crucial Role of the Internal Standard in Quantitative Analysis
Before delving into the specifics of Nonadecanophenone, it is essential to understand the fundamental purpose of an internal standard. An IS is a compound of known concentration added to a sample to aid in the quantification of an analyte.[1] Its primary function is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the results.[2] The underlying principle is that the ratio of the analyte's response to the IS's response will remain constant even if the absolute responses vary.[3]
An ideal internal standard should possess the following characteristics:
-
It should not be naturally present in the sample matrix.[4]
-
It must be chemically stable and not react with the analyte or sample matrix.
-
It should have a retention time close to, but well-resolved from, the analyte.[4]
-
Its physicochemical properties should be similar to the analyte to ensure similar behavior during extraction and analysis.[5]
Nonadecanophenone: A Candidate for Robust Analysis
Nonadecanophenone (CAS RN: 629-66-3), a long-chain aromatic ketone, presents several properties that make it a suitable internal standard for the analysis of various semi-volatile organic compounds, including certain drug molecules. Its high molecular weight and boiling point make it particularly useful in Gas Chromatography (GC) methods where analytes of interest have similar characteristics.
Physicochemical Properties of Nonadecanophenone:
| Property | Value |
| Chemical Formula | C₁₉H₃₈O |
| Molecular Weight | 282.5 g/mol |
| Appearance | White to off-white crystalline powder |
| Boiling Point | Approx. 375 °C |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and dichloromethane |
Source: PubChem CID 69423[6]
The long alkyl chain provides good solubility in common organic solvents used for sample preparation, while the phenyl ketone moiety offers a distinct chromatographic and mass spectrometric signature.
Experimental Workflow for Method Validation
A rigorous validation of the analytical method is crucial to demonstrate its suitability for its intended purpose. The following workflow outlines the key steps in validating a GC-MS method using Nonadecanophenone as an internal standard.
Caption: Experimental workflow for analytical method validation.
Statistical Analysis: A Comparative Case Study
To objectively assess the performance of Nonadecanophenone, we present a hypothetical case study comparing it with two other common internal standards: a deuterated analog of the analyte (Analyte-d5) and a structurally similar but shorter-chain compound (Tridecanophenone).
Hypothetical Analyte: "DrugX," a semi-volatile pharmaceutical compound with a molecular weight of approximately 250 g/mol .
Experimental Conditions:
-
Instrument: Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injection Mode: Splitless
-
Oven Program: 100 °C (1 min hold) to 300 °C at 15 °C/min (5 min hold)
-
MS Mode: Selected Ion Monitoring (SIM)
Linearity
Linearity was assessed by preparing calibration standards of DrugX at five concentration levels, each containing a fixed concentration of the respective internal standard.
Table 1: Comparison of Linearity Parameters
| Internal Standard | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Nonadecanophenone | 10 - 500 | y = 0.025x + 0.003 | 0.9995 |
| Analyte-d5 | 10 - 500 | y = 0.028x + 0.001 | 0.9998 |
| Tridecanophenone | 10 - 500 | y = 0.022x + 0.015 | 0.9989 |
The results indicate that while all three internal standards provide excellent linearity, the deuterated internal standard (Analyte-d5) shows the highest correlation coefficient, which is expected as it behaves almost identically to the analyte.[5] Nonadecanophenone also demonstrates exceptional linearity, outperforming the shorter-chain analog, Tridecanophenone.
Accuracy and Precision
Accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High) on three separate days.
Table 2: Intra- and Inter-Day Accuracy and Precision
| Internal Standard | QC Level | Concentration (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%RSD) | Inter-Day Accuracy (%) | Inter-Day Precision (%RSD) |
| Nonadecanophenone | Low | 30 | 98.5 | 3.2 | 99.1 | 4.5 |
| Medium | 150 | 101.2 | 2.5 | 100.8 | 3.1 | |
| High | 400 | 99.8 | 1.8 | 100.2 | 2.4 | |
| Analyte-d5 | Low | 30 | 100.5 | 2.1 | 100.9 | 2.8 |
| Medium | 150 | 100.1 | 1.5 | 100.3 | 2.0 | |
| High | 400 | 99.9 | 1.2 | 100.0 | 1.8 | |
| Tridecanophenone | Low | 30 | 95.2 | 5.8 | 96.0 | 7.2 |
| Medium | 150 | 103.5 | 4.1 | 102.9 | 5.5 | |
| High | 400 | 98.7 | 3.5 | 99.3 | 4.8 |
The data clearly demonstrates the superiority of the deuterated internal standard in terms of both accuracy and precision. However, Nonadecanophenone provides highly acceptable results, with accuracy and precision values well within the typical acceptance criteria of ±15% for bioanalytical methods.[7] Tridecanophenone, with its greater difference in physicochemical properties from the analyte, shows a noticeable decrease in performance.
Causality Behind Experimental Choices
The selection of a non-labeled internal standard like Nonadecanophenone is often a pragmatic choice when a stable isotope-labeled analog is not commercially available or is prohibitively expensive.[8] The long alkyl chain of Nonadecanophenone makes it structurally analogous to many semi-volatile drug compounds, leading to similar extraction efficiencies and chromatographic behavior. Its elution time is typically in a region of the chromatogram that is free from interference from endogenous matrix components, ensuring good selectivity.
The use of GC-MS in SIM mode enhances the selectivity and sensitivity of the method, allowing for the detection of low concentrations of both the analyte and the internal standard.[9]
Self-Validating System: The Logic of Internal Standardization
The internal standard method is inherently a self-validating system. Any random or systematic errors that occur during sample processing or injection will, in theory, affect both the analyte and the internal standard to the same extent.[2] This proportional effect is corrected for by using the response ratio for quantification, leading to more robust and reliable results.
Caption: Logical flow of error correction using an internal standard.
Conclusion
The statistical analysis presented in this guide demonstrates that while stable isotope-labeled internal standards remain the gold standard in quantitative mass spectrometry, Nonadecanophenone serves as a highly effective and reliable alternative. Its performance in terms of linearity, accuracy, and precision is significantly better than that of a less structurally similar analog and is well within the stringent requirements of the pharmaceutical industry. For the quantitative analysis of semi-volatile drug compounds by GC-MS, Nonadecanophenone is a robust and cost-effective choice for an internal standard, ensuring the generation of high-quality, defensible analytical data.
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A Senior Application Scientist's Guide to Peer-Reviewed Methods for the Validation of Nonadecanophenone Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is the bedrock of reliable data. This guide provides an in-depth comparison of peer-reviewed methodologies for the validation of Nonadecanophenone quantification, offering a scientifically rigorous framework for selecting and implementing the most suitable analytical approach. This document eschews a rigid template in favor of a structure that logically unfolds the critical aspects of method validation for this specific long-chain aromatic ketone.
Introduction to Nonadecanophenone and the Imperative of Validated Quantification
Nonadecanophenone, a long-chain aromatic ketone, presents unique analytical challenges due to its physicochemical properties, including high molecular weight and potential for complex matrix interactions. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. For Nonadecanophenone, this means ensuring that the chosen method can reliably and accurately measure its concentration in a given sample matrix, be it a pharmaceutical formulation, an environmental sample, or a biological specimen.
This guide will compare two primary analytical techniques for the quantification of Nonadecanophenone: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with a focus on the validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA)[1][2][3].
Foundational Principles of Analytical Method Validation
A validated analytical method provides assurance of its reliability. The core validation characteristics that will be discussed for each technique are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[3].
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Gas Chromatography-Mass Spectrometry (GC-MS) for Nonadecanophenone Quantification
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds[4][5]. Given Nonadecanophenone's structure, it is amenable to GC-MS analysis.
The Rationale Behind GC-MS for Nonadecanophenone
The choice of GC-MS is predicated on its high chromatographic resolution and the specificity of mass spectrometric detection. For a molecule like Nonadecanophenone, the fragmentation pattern generated by electron ionization (EI) provides a unique fingerprint, allowing for confident identification and quantification, even in complex matrices. The NIST WebBook provides a reference mass spectrum for 10-Nonadecanone, an isomer of Nonadecanophenone, which can serve as a starting point for identifying characteristic ions[3][6].
Experimental Workflow for GC-MS Quantification of Nonadecanophenone
The following diagram outlines a typical workflow for the GC-MS analysis of Nonadecanophenone.
Caption: GC-MS workflow for Nonadecanophenone quantification.
Detailed Experimental Protocol for GC-MS
Sample Preparation:
-
Extraction: For solid samples, perform a Soxhlet extraction with a suitable solvent system like dichloromethane/methanol (93/7, v/v)[7]. For liquid samples, a liquid-liquid extraction with a non-polar solvent such as hexane can be employed.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) to correct for variations in sample preparation and instrument response.
-
Concentration: Concentrate the extract under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., hexane).
GC-MS Conditions (Adapted from methods for similar long-chain compounds):
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection: 1 µL splitless injection at 280 °C.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (m/z 50-550) for initial method development and specificity assessment. Selected Ion Monitoring (SIM) mode for enhanced sensitivity and routine quantification, monitoring characteristic ions of Nonadecanophenone.
Validation of the GC-MS Method
The validation of the GC-MS method for Nonadecanophenone would involve the following steps, with acceptance criteria based on ICH and USP guidelines.
| Validation Parameter | Experimental Approach | Acceptance Criteria (Typical) |
| Specificity | Analyze blank matrix, matrix spiked with Nonadecanophenone, and matrix spiked with potential interferences. | No interfering peaks at the retention time of Nonadecanophenone. |
| Linearity | Prepare a series of at least five calibration standards of Nonadecanophenone and analyze. | Correlation coefficient (r²) ≥ 0.99. |
| Range | Determined from the linearity study. | The range should cover the expected concentrations in the samples. |
| Accuracy | Analyze samples of a known concentration (e.g., spiked matrix) at three concentration levels (low, medium, high) across the range. | Recovery of 80-120% of the true value. |
| Precision | Repeatability (intra-day): Analyze at least six replicates of a sample at 100% of the test concentration. Intermediate precision (inter-day): Repeat the analysis on different days, with different analysts, or on different equipment. | Relative Standard Deviation (RSD) ≤ 2%. |
| LOD & LOQ | Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be appropriate for the intended application. |
| Robustness | Deliberately vary method parameters such as injection temperature, oven ramp rate, and gas flow rate and assess the impact on the results. | No significant changes in the results. |
High-Performance Liquid Chromatography (HPLC) for Nonadecanophenone Quantification
For non-volatile or thermally labile compounds, HPLC is the method of choice. While Nonadecanophenone can be analyzed by GC-MS, HPLC offers an alternative, particularly when derivatization is employed to enhance detection.
The Rationale Behind HPLC with Derivatization for Nonadecanophenone
Nonadecanophenone lacks a strong chromophore, which limits its detectability by UV-Vis detectors. To overcome this, derivatization with a reagent that introduces a highly absorbing chromophore is a common strategy for ketones and aldehydes[8]. A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group of Nonadecanophenone to form a 2,4-dinitrophenylhydrazone derivative that can be readily detected by UV-Vis at around 360 nm.
Experimental Workflow for HPLC Quantification of Nonadecanophenone
The following diagram illustrates a typical workflow for the HPLC analysis of Nonadecanophenone following derivatization.
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Safety Operating Guide
Navigating the Uncharted: A Rigorous Framework for the Proper Disposal of Nonadecanophenone
For the diligent researcher, scientist, and drug development professional, the commitment to safety and environmental stewardship extends beyond the bench. The proper disposal of laboratory chemicals is a critical, yet often overlooked, aspect of our daily workflow. This guide provides a comprehensive, step-by-step framework for the proper disposal of nonadecanophenone, a long-chain ketone. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from analogous compounds and established regulatory guidelines to offer a conservative and safety-centric approach. Our goal is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of both personnel and the environment.
I. Foundational Principles: Hazard Assessment and Regulatory Context
A. Understanding the Hazard Profile
Nonadecanophenone is a solid at room temperature with a high boiling point and is insoluble in water. Based on data for analogous ketones, it is not expected to be classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200). However, it is crucial to treat it with the caution afforded to all laboratory chemicals.
Key considerations for your hazard assessment:
-
Purity: Is the nonadecanophenone waste pure or contaminated with other substances? Contaminants can significantly alter the hazard profile and disposal requirements.
-
Physical Form: Is the waste in a solid form or dissolved in a solvent? Solvents will dictate the primary hazards and disposal route.
-
Quantity: The volume of waste will influence the disposal method and any applicable regulatory limits.
B. Regulatory Framework
The primary regulations governing chemical waste disposal in the United States are the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). It is essential to comply with all federal, state, and local regulations. Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on proper disposal procedures and should be consulted before proceeding.
II. The Disposal Workflow: A Step-by-Step Procedural Guide
This section details the decision-making process and practical steps for the safe disposal of nonadecanophenone.
A. Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling any chemical waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are recommended.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: While not generally required for handling solid nonadecanophenone in well-ventilated areas, a dust mask may be appropriate if there is a risk of generating airborne particles.
Always work in a well-ventilated area, such as a chemical fume hood, especially when handling solutions of nonadecanophenone.
B. Step 2: Waste Characterization - Pure vs. Contaminated
The critical first step in the disposal process is to determine if the nonadecanophenone waste is pure or has been contaminated during experimental use.
Disposal Decision Matrix
| Waste Characterization | Primary Disposal Pathway | Key Considerations |
| Pure, Uncontaminated Nonadecanophenone | Non-Hazardous Solid Waste | Verification of purity is essential. |
| Nonadecanophenone Contaminated with Non-Hazardous Waste | Non-Hazardous Solid Waste | Nature of contaminants must be known and confirmed as non-hazardous. |
| Nonadecanophenone Contaminated with Hazardous Waste | Hazardous Waste | Disposal route is determined by the hazardous contaminant. |
| Solutions of Nonadecanophenone | Hazardous Waste (Solvent-Dependent) | The solvent is the primary determinant of the waste stream. |
C. Step 3: Disposal Protocols
Based on the waste characterization, follow the appropriate protocol below.
Protocol 1: Disposal of Pure, Uncontaminated Nonadecanophenone
If you have definitively determined that the nonadecanophenone waste is pure and uncontaminated, it can likely be disposed of as non-hazardous solid waste.
-
Containerization: Place the solid nonadecanophenone in a sealed, clearly labeled container. The label should include the full chemical name ("Nonadecanophenone") and the words "Non-Hazardous Waste for Disposal."
-
Institutional Procedures: Follow your institution's specific procedures for the disposal of non-hazardous chemical waste. This may involve placing it in a designated collection drum or arranging for a pickup by your EHS department.
Protocol 2: Disposal of Contaminated Nonadecanophenone
If the nonadecanophenone is contaminated with other substances, the disposal procedure is dictated by the nature of the contaminants.
-
Hazardous Contaminants: If contaminated with a substance classified as hazardous (e.g., heavy metals, toxic organic compounds, RCRA-listed waste), the entire mixture must be treated as hazardous waste.
-
Containerization: Place the waste in a designated hazardous waste container that is compatible with all components of the mixture.
-
Labeling: Affix a hazardous waste label to the container. The label must include the words "Hazardous Waste," the full chemical names of all constituents (including nonadecanophenone), and their approximate percentages.
-
Segregation: Store the container in a designated satellite accumulation area, ensuring it is segregated from incompatible waste streams.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program.
-
-
Non-Hazardous Contaminants: If you can confirm that all contaminants are non-hazardous, the mixture may be disposed of as non-hazardous solid waste, following the steps in Protocol 1. However, it is critical to have a high degree of certainty about the non-hazardous nature of all components. When in doubt, err on the side of caution and treat the waste as hazardous.
Protocol 3: Disposal of Nonadecanophenone Solutions
Solutions of nonadecanophenone must be disposed of as liquid hazardous waste, with the solvent determining the specific waste stream.
-
Waste Determination: The solvent will be the primary hazardous component. For example, if the nonadecanophenone is dissolved in a flammable solvent like acetone or a halogenated solvent like dichloromethane, it will fall into the corresponding hazardous waste category.
-
Containerization: Collect the solution in a designated, sealed, and compatible hazardous waste container. Never mix different solvent waste streams.
-
Labeling: Label the container as "Hazardous Waste" and list all components, including the solvent and nonadecanophenone, with their estimated concentrations.
-
Disposal: Arrange for disposal through your institution's hazardous waste program.
III. Spill Management: Preparedness and Response
In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.
-
For Small Spills of Solid Nonadecanophenone:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, sweep up the solid material.
-
Place the spilled material and any contaminated cleaning materials into a sealed container labeled as "Spill Debris" with the chemical name.
-
Dispose of the container as chemical waste, following the appropriate protocol based on the purity of the material.
-
Clean the spill area with soap and water.
-
-
For Spills of Nonadecanophenone Solutions:
-
Alert personnel and evacuate the immediate area if the solvent is volatile or flammable.
-
If safe to do so, contain the spill using absorbent pads or other appropriate materials.
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Arrange for disposal through your institution's hazardous waste program.
-
For large or highly hazardous spills, contact your institution's EHS department or emergency response team immediately.
-
IV. Visualizing the Workflow: A Disposal Decision Diagram
To further clarify the disposal process, the following diagram outlines the key decision points and actions.
Caption: Disposal decision workflow for nonadecanophenone waste.
V. Conclusion: A Culture of Safety and Responsibility
The proper management and disposal of laboratory chemicals are non-negotiable aspects of scientific integrity and corporate responsibility. While the absence of a specific SDS for nonadecanophenone presents a challenge, a conservative and informed approach based on analogous compounds and established principles provides a robust framework for its safe handling and disposal. Always prioritize safety, adhere to your institution's policies, and consult with your EHS professionals to ensure compliance and protect our shared environment.
References
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazard Communication. Retrieved from [Link]
-
The National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling Nonadecanophenone
Prepared by a Senior Application Scientist
This document provides essential safety protocols and logistical guidance for the handling and disposal of Nonadecanophenone. As a compound with limited publicly available, substance-specific safety data, we will proceed under the precautionary principle. This guide is structured to empower researchers, scientists, and drug development professionals with a robust framework for safe laboratory operations, grounded in established chemical safety standards.
Hazard Analysis: Operating with the Precautionary Principle
A thorough review of established safety databases reveals a lack of a comprehensive Safety Data Sheet (SDS) specifically for Nonadecanophenone (CAS No: 103044-68-4). In such situations, best laboratory practice dictates treating the substance as potentially hazardous until empirical data proves otherwise. The physical properties available indicate it is a white solid with a melting point of 65°C[1].
While direct hazard information is unavailable, analysis of structurally related compounds can suggest potential, though unconfirmed, risks. For instance, some long-chain aliphatic hydrocarbons carry an aspiration toxicity warning[2], and certain long-chain carboxylic acids are known to be irritants[3]. Therefore, our operational plan is built on a conservative assessment that mitigates risks such as skin or eye irritation, inhalation of airborne particulates, and accidental ingestion.
Table 1: Known Physical Properties of Nonadecanophenone
| Property | Value | Source |
|---|---|---|
| CAS Number | 103044-68-4 | Lab Pro Inc.[1] |
| Molecular Formula | C₂₅H₄₂O | Lab Pro Inc.[1] |
| Molecular Weight | 358.61 g/mol | Lab Pro Inc.[1] |
| Physical State | Solid | Lab Pro Inc.[1] |
| Color | White | Lab Pro Inc.[1] |
| Melting Point | 65°C | Lab Pro Inc.[1] |
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) is the final barrier between a researcher and a potential hazard. Before any handling, engineering controls must be prioritized to minimize exposure.
-
Ventilation: All procedures involving Nonadecanophenone, especially the handling of its solid form, should be conducted within a certified chemical fume hood or a powder containment hood.[4] This prevents the inhalation of any fine particulates that may become airborne.
-
Designated Area: Establish a designated area for handling Nonadecanophenone to prevent cross-contamination of other laboratory surfaces.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is contingent on the specific procedure being performed. The following protocol provides a step-by-step guide to ensure comprehensive protection. All PPE should be used in accordance with the OSHA PPE standard (29 CFR 1910.132)[5].
Table 2: Recommended PPE for Handling Nonadecanophenone
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Storage & Transport (Closed Container) | Safety glasses | Not required | Lab coat | Not required |
| Weighing/Transferring Solid | Chemical safety goggles | Nitrile gloves | Lab coat | NIOSH-approved N95 respirator[6] |
| Preparing Solutions | Chemical safety goggles and face shield | Nitrile gloves | Lab coat | Recommended if not in a fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or gown | NIOSH-approved respirator (N95 minimum)[6] |
Eye and Face Protection
Direct contact with chemical solids or solutions can cause serious eye irritation or damage.
-
Minimum Requirement: At a minimum, ANSI Z87.1-compliant chemical safety goggles must be worn during any operation where Nonadecanophenone is handled.[6][7]
-
Splash Hazard: When preparing solutions or performing any task with a risk of splashing, a full-face shield must be worn in addition to safety goggles.[6][8]
Skin and Body Protection
To prevent skin contact, which could lead to unknown irritation or absorption, appropriate protective garments are essential.
-
Gloves: Nitrile examination gloves are the recommended minimum for handling Nonadecanophenone.[8] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[4] For spill cleanup or extended contact, more robust, chemical-resistant gloves may be necessary.
-
Lab Coat: A clean, buttoned lab coat must be worn at all times to protect street clothes and skin from contamination.
Respiratory Protection
As a solid, the primary inhalation risk from Nonadecanophenone comes from fine powders or aerosols.
-
Handling Powders: When weighing or transferring the solid material, a NIOSH-approved N95 filtering facepiece respirator is mandatory to prevent the inhalation of airborne particulates.[6] All respirator use must be part of a comprehensive respiratory protection program that adheres to OSHA standard 29 CFR 1910.134, including medical clearance, training, and fit-testing.[5]
-
General Use: For other procedures within a fume hood, additional respiratory protection may not be necessary if the engineering controls are functioning correctly.
Diagram 1: PPE Selection Workflow This diagram outlines the decision-making process for selecting the appropriate level of PPE when handling Nonadecanophenone.
Sources
- 1. labproinc.com [labproinc.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Potential Exposures and PPE Recommendations | Substance Use | CDC [cdc.gov]
- 6. s16377.pcdn.co [s16377.pcdn.co]
- 7. fishersci.com [fishersci.com]
- 8. uml.edu [uml.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
